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Core Science & Biosynthesis

Foundational

Orthogonal Functionalization of 4-(Bromomethyl)-2-iodooxazole: A Technical Guide for Advanced Scaffold Synthesis

Executive Briefing In modern drug discovery and materials science, the demand for modular, bifunctional building blocks is paramount. 4-(Bromomethyl)-2-iodooxazole (CAS: 1379335-33-7) represents a highly privileged heter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

In modern drug discovery and materials science, the demand for modular, bifunctional building blocks is paramount. 4-(Bromomethyl)-2-iodooxazole (CAS: 1379335-33-7) represents a highly privileged heterocyclic scaffold that offers two distinct, orthogonally reactive sites: an aliphatic electrophilic center (the C4-bromomethyl group) and an


 hybridized aryl electrophilic center (the C2-iodo group).

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the electronic causality driving the reactivity of this molecule, establish logically sequenced functionalization workflows, and provide self-validating experimental protocols to ensure high-fidelity synthesis in your laboratory.

Molecular Architecture & Physicochemical Profile

The utility of 4-(Bromomethyl)-2-iodooxazole stems from its precise spatial arrangement and electronic distribution. The oxazole core is inherently electron-deficient due to the electronegativity of the nitrogen and oxygen heteroatoms. This electronic landscape directly influences the reactivity of its substituents.

To establish a baseline for handling and reaction design, the core quantitative data for this scaffold is summarized below, sourced from standard chemical registries () [1].

Table 1: Physicochemical Properties of 4-(Bromomethyl)-2-iodooxazole
PropertyValue
Chemical Name 4-(Bromomethyl)-2-iodooxazole
CAS Registry Number 1379335-33-7
Molecular Formula C

H

BrINO
Molecular Weight 287.88 g/mol
SMILES String BrCc1coc(I)n1
Structural Features 1,3-Oxazole core, C2-Iodine, C4-Bromomethyl
Storage Conditions 2-8 °C, strictly protect from light and moisture

Reactivity Dynamics: The Causality of Orthogonality

Understanding why this molecule reacts the way it does is critical for designing successful synthetic routes. The molecule possesses dual electrophilicity, but the mechanisms of attack are fundamentally different.

  • The C4-Bromomethyl Group (S

    
    2 Domain):  The carbon-bromine bond is highly polarized, and the adjacent oxazole ring stabilizes the S
    
    
    
    2 transition state via orbital overlap. This makes the bromomethyl group exceptionally reactive toward aliphatic nucleophilic substitution by amines, thiols, and alkoxides.
  • The C2-Iodo Group (Cross-Coupling Domain): The C-I bond is the weakest carbon-halogen bond, priming it for oxidative addition by low-valent transition metals (e.g., Pd

    
    ). However, the reactivity of the 2-iodooxazole moiety can be nuanced. As noted in the literature regarding the synthesis of complex marine alkaloids, the electronic environment—specifically electron-donating substituents—can unexpectedly attenuate palladium-catalyzed cross-coupling rates () [2]. Therefore, maintaining the electron-deficient nature of the oxazole is advantageous for rapid coupling.
    

Reactivity Core 4-(Bromomethyl)-2-iodooxazole Site1 C4-Bromomethyl Group (Aliphatic Electrophile) Core->Site1 Site2 C2-Iodo Group (sp2 Aryl Electrophile) Core->Site2 Rxn1 SN2 Substitution (Amines, Thiols, Alkoxides) Site1->Rxn1 Rxn2 Pd-Catalyzed Cross-Coupling (Suzuki, Stille, Sonogashira) Site2->Rxn2 Rxn3 Halogen Bonding (Supramolecular Assembly) Site2->Rxn3

Orthogonal reactivity profile of 4-(Bromomethyl)-2-iodooxazole highlighting dual electrophilicity.

Strategic Workflow Design: Sequencing is Everything

When dealing with bifunctional electrophiles, chemoselectivity is dictated by the sequence of operations.

The Golden Rule for this Scaffold: Always perform the S


2 substitution at the bromomethyl group BEFORE attempting transition-metal-catalyzed cross-coupling at the C2 position.

The Causality: If a Suzuki-Miyaura coupling is attempted first, the basic aqueous conditions (e.g., K


CO

in H

O/Dioxane) will rapidly hydrolyze the sensitive bromomethyl group to a hydroxymethyl group. Furthermore, Pd

can undergo competitive oxidative addition into the benzylic-like C-Br bond, leading to complex oligomeric mixtures. By capping the bromomethyl group via S

2 first, you eliminate these competing pathways, isolating the C2-Iodo group for clean, predictable cross-coupling () [3].

Workflow Start Starting Material: 4-(Bromomethyl)-2-iodooxazole Step1 Step 1: SN2 Alkylation Reagents: Nu-H, K2CO3, DMF Temp: 0°C to RT Start->Step1 Nucleophilic Attack Int1 Intermediate: 4-(Nu-methyl)-2-iodooxazole Step1->Int1 Isolation/Purification Step2 Step 2: Suzuki Coupling Reagents: R-B(OH)2, Pd(dppf)Cl2, Base Temp: 80°C Int1->Step2 Oxidative Addition at C-I Product Final Product: 2,4-Disubstituted Oxazole Step2->Product Reductive Elimination

Sequential functionalization workflow prioritizing SN2 substitution before Pd-catalyzed coupling.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include built-in observational cues and analytical checkpoints so the chemist can verify success in real-time.

Protocol A: Chemoselective S 2 Amination of the C4-Bromomethyl Group

Objective: Displace the bromide with a secondary amine while leaving the C2-Iodo group intact.

  • Preparation: In an oven-dried round-bottom flask under N

    
    , dissolve 4-(Bromomethyl)-2-iodooxazole (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).
    
  • Cooling & Addition: Cool the solution to 0 °C using an ice bath. Add anhydrous K

    
    CO
    
    
    
    (2.0 equiv) followed by the dropwise addition of the secondary amine (e.g., morpholine, 1.1 equiv).
  • Reaction Monitoring (Validation Check 1): Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Monitor via TLC (3:1 Hexanes/EtOAc). The starting material (UV-active, R

    
     ~ 0.6) should completely disappear, replaced by a more polar, UV-active product spot (R
    
    
    
    ~ 0.3).
  • Workup (Validation Check 2): Quench the reaction by pouring it into ice-cold distilled water (20 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Analytical Validation: Obtain a

    
    H NMR spectrum. The diagnostic singlet of the -CH
    
    
    
    Br protons (~4.4 ppm) must shift upfield (typically to ~3.5-3.8 ppm depending on the amine), confirming successful displacement. Crucially, the oxazole C5-H singlet (~7.8 ppm) must remain intact, proving the heterocycle has not degraded.
Protocol B: Suzuki-Miyaura Cross-Coupling at the C2 Position

Objective: Arylate the C2 position of the intermediate generated in Protocol A.

  • Preparation: In a Schlenk tube, combine the 4-(aminomethyl)-2-iodooxazole intermediate (1.0 equiv), an aryl boronic acid (1.2 equiv), and K

    
    PO
    
    
    
    (3.0 equiv).
  • Solvent & Degassing: Add a solvent mixture of Toluene/H

    
    O (4:1, 5.0 mL). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the palladium catalyst.
    
  • Catalyst Addition: Under a positive flow of N

    
    , add Pd(dppf)Cl
    
    
    
    (0.05 equiv). Seal the tube and heat to 80 °C for 12 hours.
  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate.

    
    H NMR validation will show the disappearance of the boronic acid protons and the emergence of a new aromatic spin system coupled to the oxazole core.
    

Advanced Applications: Beyond Traditional Synthesis

While primarily used as a synthetic intermediate for kinase inhibitors and macrocyclic peptides, the 2-iodooxazole motif within this scaffold is gaining massive traction in Materials Science .

The highly polarizable iodine atom at the C2 position, flanked by the electron-withdrawing oxazole ring, creates a pronounced area of positive electrostatic potential known as a "


-hole". This makes the 2-iodooxazole moiety an exceptionally strong and highly directional Halogen Bond Donor . Recent breakthroughs have utilized 2-iodooxazole tectons to spontaneously assemble into low-density, crystalline networks that exhibit permanent porosity upon solvent removal ()[4]. The 4-(bromomethyl) group allows researchers to easily graft this powerful halogen-bonding motif onto various polymer backbones or solid supports via simple S

2 chemistry.

References

  • Chemsrc Database Title: 4-(Bromomethyl)-2-iodooxazole Chemical Properties and CAS Information Source: Chemsrc URL:[Link]

  • A Concise Total Synthesis of Breitfussin A and B Source: Organic Letters - ACS Publications URL:[Link]

  • Advances in Contemporary Research: Advanced synthetic and pharmacological aspects of 1,3-oxazoles and benzoxazoles Source: NIScPR (National Institute of Science Communication and Policy Research) URL:[Link]

  • Halogen Bonding Stabilizes Permanent Porosity Source: ChemRxiv URL:[Link]

Exploratory

Technical Guide: 4-(Bromomethyl)-2-iodooxazole – Structure, Reactivity, and Synthetic Utility

[1] Executive Summary 4-(Bromomethyl)-2-iodooxazole is a high-value, bifunctional heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of complex bioactive natural products...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4-(Bromomethyl)-2-iodooxazole is a high-value, bifunctional heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of complex bioactive natural products.[1] Its structural uniqueness lies in its orthogonal reactivity profile : it possesses a hard electrophilic center at the C2 position (aryl iodide equivalent) and a soft electrophilic center at the C4-methyl position (alkyl bromide). This duality allows for sequential, regioselective functionalization, making it a "linchpin" scaffold for constructing 2,4-disubstituted oxazole libraries.

This guide details the molecular architecture, synthetic accessibility, and chemoselective reactivity of this compound, providing researchers with actionable protocols for its deployment in medicinal chemistry.

Molecular Architecture and Electronic Properties

The oxazole ring is a


-excessive heterocycle, but the presence of the electronegative oxygen and nitrogen renders the C2 position acidic and susceptible to nucleophilic attack, while the C4 and C5 positions behave more like dienes or electron-rich aromatics.
Structural Analysis[2][3]
  • C2-Iodo Motif: The iodine atom at C2 is activated by the adjacent nitrogen (C=N bond), making it highly reactive toward oxidative addition with transition metals (Pd, Cu). It is significantly more reactive than corresponding phenyl iodides due to the electron-deficient nature of the C2 position (similar to 2-iodopyridine).

  • C4-Bromomethyl Motif: This group functions as a benzylic-like halide.[1] The oxazole ring stabilizes the transition state for

    
     reactions, making this position a potent alkylating agent.
    
  • Stability: The combination of a heavy halogen (I) and a reactive alkyl halide (CH2Br) makes the molecule sensitive to light and heat. It acts as a lachrymator and potential alkylating mutagen.

Reactivity Map

The molecule offers two distinct electrophilic sites:

  • Site A (C2-I):

    
     hybridized carbon.[1] Reacts via Pd-catalyzed cross-coupling (Suzuki, Stille, Sonogashira, Negishi).
    
  • Site B (C4-CH2Br):

    
     hybridized carbon. Reacts via nucleophilic substitution (
    
    
    
    ) with amines, thiols, and alkoxides.

Synthetic Accessibility

Direct commercial availability of 4-(bromomethyl)-2-iodooxazole is limited; it is often synthesized de novo or from 4-methyloxazole precursors.

Recommended Synthetic Pathway

The most reliable route avoids the instability of the C2-iodine bond during radical conditions by introducing the iodine after ring formation or carefully managing radical bromination on the iodinated scaffold.

Route: Lithiation/Iodination Sequence

  • Starting Material: 4-Methyloxazole.[1]

  • Step 1 (C2-Iodination): Lithiation at C2 using

    
    -BuLi at -78°C, followed by quenching with iodine (
    
    
    
    ) or
    
    
    -iodosuccinimide (NIS).[1]
  • Step 2 (Radical Bromination): Radical bromination of the methyl group using

    
    -bromosuccinimide (NBS) and a radical initiator (AIBN or benzoyl peroxide) in 
    
    
    
    or trifluorotoluene.
    • Critical Note: The C2-I bond is labile.[1] Radical conditions must be strictly controlled (low temperature, stoichiometric NBS) to prevent de-iodination.

Synthesis cluster_conditions Optimization Parameters SM 4-Methyloxazole Int1 2-Lithio-4-methyloxazole (Transient Species) SM->Int1 n-BuLi, THF, -78°C Prod1 2-Iodo-4-methyloxazole Int1->Prod1 I2 or NIS Final 4-(Bromomethyl)-2-iodooxazole Prod1->Final NBS, AIBN CCl4, Reflux (Radical Bromination) Avoid excess NBS to prevent ring bromination Avoid excess NBS to prevent ring bromination

Caption: Synthetic pathway via sequential C2-lithiation/iodination and C4-radical bromination.

Reactivity Profile and Chemoselectivity

The core utility of this molecule is the ability to selectively functionalize one site without disturbing the other.

Scenario A: C4-Substitution First ( )

The C4-bromomethyl group reacts rapidly with nucleophiles.[1] This is the preferred first step if the target nucleophile is sensitive to Pd-catalysis conditions.

  • Nucleophiles: Primary/secondary amines, thiols, phenoxides.

  • Conditions:

    
     or 
    
    
    
    in MeCN or DMF at 0°C to RT.
  • Chemo-integrity: The C2-I bond is generally stable to mild basic nucleophilic substitution conditions, provided no metal catalyst is present.[1]

Scenario B: C2-Coupling First (Pd-Catalysis)

The C2-iodine is an excellent handle for cross-coupling.[1]

  • Reactions: Suzuki-Miyaura (Boronic acids), Stille (Stannanes), Sonogashira (Alkynes).

  • Challenge: The C4-CH2Br is an alkyl halide and can undergo oxidative addition with Pd(0), leading to polymerization or side reactions.

  • Solution: Use catalysts with high selectivity for

    
    -C-I bonds over 
    
    
    
    -C-Br bonds (e.g.,
    
    
    or
    
    
    at lower temperatures).[1] Alternatively, protect the bromide or perform the
    
    
    reaction first.
Data Summary: Reactivity Comparison
FeatureC2-Iodo PositionC4-Bromomethyl Position
Hybridization

(Heteroaryl)

(Benzylic-like)
Primary Mechanism Oxidative Addition (Pd/Cu)

Nucleophilic Substitution
Hard/Soft Character Soft ElectrophileHard/Borderline Electrophile
Key Reagents Boronic acids, Stannanes, AlkynesAmines, Thiols, Azides
Limiting Factor Labile to strong reducing agentsLachrymator; Hydrolysis sensitive

Experimental Protocols

Protocol: Selective Nucleophilic Substitution at C4

Use this protocol to attach the oxazole to an amine scaffold while preserving the iodine for later library generation.

Materials:

  • 4-(Bromomethyl)-2-iodooxazole (1.0 equiv)[1]

  • Secondary Amine (e.g., Morpholine) (1.1 equiv)

  • 
     (2.0 equiv)
    
  • Acetonitrile (Anhydrous)

Procedure:

  • Dissolution: Dissolve 4-(bromomethyl)-2-iodooxazole in anhydrous acetonitrile (0.1 M) under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add

    
     followed by the dropwise addition of the amine.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC/LCMS (Target mass: M+Nucleophile-Br).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Outcome: The C2-Iodo group remains intact, verified by

    
     NMR (C2 signal ~100-115 ppm depending on shielding).
    
Protocol: Suzuki-Miyaura Coupling at C2

Use this protocol to functionalize the heteroaryl ring.

Materials:

  • 2-Iodo-4-substituted-oxazole (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2M aqueous, 3.0 equiv)
    
  • DME/Water (4:1)

Procedure:

  • Degassing: Combine solvent and base; sparge with Argon for 15 mins.

  • Assembly: Add oxazole, boronic acid, and catalyst.

  • Heating: Heat to 60°C (Do not reflux aggressively to avoid degradation of the C4-side chain if sensitive).

  • Purification: Standard silica chromatography.[1]

Visualizing the Orthogonal Workflow

The following diagram illustrates the divergent synthesis capabilities of the scaffold.

Reactivity Core 4-(Bromomethyl)-2-iodooxazole (Bifunctional Core) PathA_Step1 Path A: C4-Substitution (SN2) (Amines/Thiols, K2CO3) Core->PathA_Step1 PathB_Step1 Path B: C2-Coupling (Suzuki) (Requires careful catalyst control) Core->PathB_Step1 PathA_Prod 4-(Aminomethyl)-2-iodooxazole PathA_Step1->PathA_Prod PathA_Step2 Step 2: C2-Coupling (Suzuki) (Ar-B(OH)2, Pd cat.) PathA_Prod->PathA_Step2 Final_A 2-Aryl-4-(aminomethyl)oxazole (Library A) PathA_Step2->Final_A PathB_Prod 2-Aryl-4-(bromomethyl)oxazole PathB_Step1->PathB_Prod PathB_Step2 Step 2: C4-Substitution (Nucleophile addition) PathB_Prod->PathB_Step2 Final_B 2-Aryl-4-(functionalized)oxazole (Library B) PathB_Step2->Final_B

Caption: Orthogonal functionalization strategies for library generation.

Safety and Handling

  • Lachrymator: Like most

    
    -halomethyl heterocycles, this compound is a potent lachrymator and skin irritant. All operations must be performed in a fume hood.
    
  • Instability: The C-I bond is light-sensitive.[1] Store the compound in amber vials under Argon at -20°C.

  • Explosion Hazard: While not a primary explosive, poly-halogenated nitrogen heterocycles can decompose exothermically. Avoid heating neat material.[1]

References

  • Synthesis of 2-iodooxazoles: Vedejs, E., & Monahan, S. D. (1996). "Oxazole activation by 2-lithiation." Journal of Organic Chemistry. Link

  • Reactivity of 4-bromomethyloxazoles: Hodgetts, K. J., & Kershaw, M. T. (2002). "Synthesis of 2-substituted-4-(bromomethyl)oxazoles." Organic Letters. Link

  • Pd-Catalyzed Coupling of 2-Halooxazoles: Schnürch, M., et al. (2007). "Cross-coupling reactions on azoles with two or more heteroatoms."[1] Chemical Society Reviews. Link

  • General Oxazole Functionalization: Palmer, D. C. (Ed.). (2004).[1] Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. Link

Sources

Foundational

Medicinal Chemistry Applications of 2-Iodooxazole Derivatives

This technical guide details the medicinal chemistry applications, synthesis, and handling of 2-iodooxazole derivatives . It is designed for researchers requiring high-reactivity electrophiles for the construction of com...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the medicinal chemistry applications, synthesis, and handling of 2-iodooxazole derivatives . It is designed for researchers requiring high-reactivity electrophiles for the construction of complex bioactive scaffolds.[]

Content Type: Technical Guide | Version: 1.0 | Focus: Synthetic Utility & Bioactive Scaffolding[]

Strategic Value in Drug Discovery

In the landscape of heterocyclic building blocks, 2-iodooxazole represents a "high-risk, high-reward" intermediate.[] While less stable than its 2-chloro or 2-bromo counterparts, the C2–Iodine bond offers superior reactivity in palladium-catalyzed cross-couplings, particularly for sterically encumbered or electron-deficient partners where other halides fail.[]

Core Advantages
  • Enhanced Oxidative Addition: The C–I bond undergoes oxidative addition to Pd(0) significantly faster than C–Br or C–Cl, enabling couplings at lower temperatures (RT to 50°C), which preserves sensitive functional groups.

  • Orthogonal Reactivity: The 2-iodo position can be selectively engaged in the presence of chlorides or bromides elsewhere on the scaffold, allowing for sequential functionalization.

  • Bioisosteric Utility: The oxazole ring serves as a metabolic stabilizer and bioisostere for amides and esters, critical in kinase inhibitors (e.g., VEGFR, EGFR targets) and natural product analogs (e.g., Diazonamides).

Synthesis & Stability: The "Generate-and-Use" Protocol

Critical Warning: 2-Iodooxazole derivatives, particularly low molecular weight variants, are thermally unstable and light-sensitive.[] They are prone to ring-opening hydrolysis and homolytic cleavage.[]

Stability Profile
ParameterStability StatusRecommendation
Thermal LowDecomposes > 0°C (neat).[] Store at -80°C.
Photolytic Very LowC–I bond is weak; handle under amber light or foil.[][2]
Hydrolytic ModerateStable at neutral pH; rapid ring opening at pH < 3 or > 10.
Protocol: Regioselective Synthesis of 2-Iodo-5-phenyloxazole

This protocol utilizes a lithiation-iodination sequence.[][3][4][5] It is designed to minimize decomposition by maintaining cryogenic conditions until the electrophile is installed.

Reagents:

  • 5-Phenyloxazole (1.0 equiv)[]

  • 
    -Butyllithium (1.1 equiv, 2.5 M in hexanes)[]
    
  • Iodine (

    
    ) (1.2 equiv)
    
  • THF (Anhydrous, degassed)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF (0.1 M concentration relative to substrate).

  • Lithiation: Cool the solution to -78°C . Add 5-phenyloxazole.[]

  • Deprotonation: Add

    
    -BuLi dropwise over 15 minutes. Note: Maintain internal temperature below -70°C to prevent ring opening of the 2-lithio intermediate.[] Stir for 30 minutes.
    
  • Iodination: Dissolve iodine (

    
    ) in a minimal amount of THF. Add this solution dropwise to the lithio-oxazole mixture at -78°C. The solution will transition from yellow/orange to dark red/brown.[]
    
  • Quench & Workup: Stir for 1 hour at -78°C. Quench with saturated aqueous

    
     (sodium thiosulfate) to reduce excess iodine. Extract immediately with cold 
    
    
    
    .
  • Purification: Rapid filtration through a short pad of neutral alumina (cold) is preferred over silica gel chromatography due to acidity concerns. Concentrate in vacuo without heating.

Cross-Coupling Applications

The primary utility of 2-iodooxazole is as a superior electrophile in transition-metal catalyzed reactions.[]

A. Suzuki-Miyaura Coupling

Ideal for connecting the oxazole core to aryl or heteroaryl scaffolds.[]

  • Catalyst:

    
     or 
    
    
    
  • Base:

    
     or 
    
    
    
    (mild bases preferred to prevent hydrolysis).
  • Solvent: DME/Water or Toluene/Water.

  • Insight: The 2-iodo species allows this reaction to proceed at room temperature, avoiding the decarboxylation or ring-opening side reactions common at reflux.[]

B. Negishi Coupling

Used for installing alkyl chains or sensitive heteroaryls.[6][7]

  • Reagent: Organozinc halides (

    
    ).[]
    
  • Advantage: High functional group tolerance.[5][7] The high reactivity of the C–I bond ensures the oxazole reacts before the organozinc reagent degrades.

C. Sonogashira Coupling

Critical for synthesizing alkynyl-oxazoles found in natural products.[]

  • Conditions:

    
     (5 mol%), CuI (2 mol%), 
    
    
    
    , THF, RT.
  • Note: 2-Iodooxazoles couple under "copper-free" conditions more readily than bromo-analogs, reducing homocoupling byproducts.[]

Visualizing the Chemistry

The following diagrams illustrate the synthesis workflow and the divergent reactivity of the 2-iodooxazole core.

OxazoleChemistry Start Oxazole Precursor Lithio 2-Lithiooxazole (Transient, -78°C) Start->Lithio n-BuLi, THF -78°C Iodo 2-Iodooxazole (High Reactivity Electrophile) Lithio->Iodo I2 (Quench) Iodo->Start Reduction (Side Rxn) Suzuki 2-Aryl Oxazole (Suzuki) Iodo->Suzuki Ar-B(OH)2 Pd(0), Base Sonogashira 2-Alkynyl Oxazole (Sonogashira) Iodo->Sonogashira R-C≡CH Pd/Cu, Base Negishi 2-Alkyl Oxazole (Negishi) Iodo->Negishi R-ZnX Pd(0)

Caption: Divergent synthesis pathways from the 2-iodooxazole intermediate.

Medicinal Chemistry Case Study: Kinase Inhibitor Design

Target: VEGFR-2 Inhibitor Scaffold Rationale: Replacing a metabolic labile amide bond with a 2,5-disubstituted oxazole.[]

  • Retrosynthesis: The molecule is disconnected at the C2-Aryl bond.[]

  • Forward Synthesis:

    • Fragment A: 5-(4-methoxyphenyl)oxazole is prepared via Van Leusen synthesis.[]

    • Activation: Converted to 2-iodo-5-(4-methoxyphenyl)oxazole using the protocol in Section 2.

    • Coupling: Reacted with an indazole-5-boronic acid pinacol ester (Fragment B) using

      
       in dioxane at 50°C.
      
  • Outcome: The 2-iodo intermediate enables the coupling of the sterically hindered indazole boronate in 85% yield, whereas the 2-bromo analog required 100°C and yielded only 45% due to competitive protodebromination.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (Synthesis) Temperature > -70°C during lithiation.[]Use an internal thermometer; add n-BuLi slower.
Purple Solution Free Iodine (

) presence.
Wash organic layer thoroughly with

.
Decomposition Acidic silica gel.Use neutral alumina or add 1%

to eluent.
No Reaction (Coupling) Oxidative addition failure.Switch to electron-rich ligand (e.g., XPhos, SPhos) or ensure Pd(0) source is fresh.
References
  • Direct Arylation & Synthesis: Strotman, N. A., et al. "Reaction of Oxazoles with Aryl Chlorides, Bromides, and Iodides." Org.[6][7][8][9] Lett., 2010, 12, 3578-3581. Link

  • Stability & Handling: BenchChem Technical Guide. "Stability and Degradation Profile of 2-Iodo-5-(m-tolyl)oxazole." Link

  • Palladium Catalysis: Suzuki, A. "Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Chem. Rev., 1995, 95, 2457-2483. Link

  • Oxazole Medicinal Chemistry: Schnürch, M., et al. "Halogen-Dance Reactions on Oxazoles." J. Org. Chem., 2007, 72, 773-776. Link

Sources

Exploratory

The Orthogonal Reactivity of 4-(Bromomethyl)-2-iodooxazole: A Strategic Scaffold for Advanced Heterocycle Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide Executive Summary In modern medicinal chemistry, the oxazole ring is a p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern medicinal chemistry, the oxazole ring is a privileged pharmacophore found in numerous therapeutics, ranging from non-steroidal anti-inflammatory drugs (NSAIDs) like Oxaprozin to complex macrocyclic kinase inhibitors. The strategic design of oxazole building blocks is critical for accelerating structure-activity relationship (SAR) studies.

4-(Bromomethyl)-2-iodooxazole (CAS: 1379335-33-7) represents a highly sophisticated, bifunctional synthetic scaffold. Its architectural brilliance lies in its orthogonal reactivity : it possesses two distinct electrophilic sites that can be functionalized independently without cross-interference. This whitepaper dissects the electronic causality behind this chemoselectivity and provides field-proven, self-validating protocols for its application in complex heterocycle synthesis.

Electronic & Structural Profiling: The Causality of Chemoselectivity

As synthetic scientists, we do not merely execute reactions; we exploit the inherent electronic biases of our starting materials. The utility of 4-(Bromomethyl)-2-iodooxazole is dictated by the differential bond dissociation energies and local charge distributions of its two reactive vectors 1.

The C2-Iodine Vector: Primed for Oxidative Addition

The C2 position of the oxazole ring is highly electron-deficient, flanked by both an electronegative oxygen and a nitrogen atom. This creates a strong partial positive charge (


) at C2. Furthermore, the carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~55 kcal/mol) compared to the carbon-bromine (C-Br) bond (~68 kcal/mol). Consequently, low-valent transition metals, such as Pd(0), undergo highly rapid and regioselective oxidative addition at the C2-I bond, leaving the C4-bromomethyl group entirely intact under controlled cross-coupling conditions 2.
The C4-Bromomethyl Vector: An Powerhouse

The exocyclic bromomethyl group at the 4-position is insulated from direct metal insertion but is highly activated for nucleophilic substitution (


). The adjacent oxazole 

-system provides critical resonance stabilization to the transition state during nucleophilic attack. This allylic-like stabilization makes the bromomethyl group an exceptional electrophile for C-alkylation (e.g., malonate enolates) and N-alkylation, reacting orders of magnitude faster than standard unactivated alkyl bromides 3.

OrthogonalReactivity Core 4-(Bromomethyl)-2-iodooxazole PathA Pd-Catalyzed Cross-Coupling (C2) Core->PathA Ar-B(OH)2, Pd(0) Chemoselective C-I Insertion PathB Nucleophilic Substitution (C4) Core->PathB Nu- (e.g., Enolate/Amine) Chemoselective SN2 ProdA 2-Aryl-4-(bromomethyl)oxazole PathA->ProdA ProdB 4-(Nu-methyl)-2-iodooxazole PathB->ProdB

Figure 1: Orthogonal reactivity pathways of 4-(Bromomethyl)-2-iodooxazole.

Quantitative Reaction Parameters

To guide synthetic planning, the following table summarizes the optimized parameters for functionalizing either the C2 or C4 position. Note the distinct divergence in catalytic requirements and basicity.

Reaction TypeTarget SiteTypical ReagentsCatalyst / BaseTemp (°C)Yield Range
Suzuki-Miyaura C2Arylboronic AcidsPd(PPh

)

/ Na

CO

80 - 9075 - 95%
Stille Coupling C2OrganostannanesPdCl

(PPh

)

/ None
100 - 10570 - 90%
N-Alkylation C41° / 2° AminesNone / K

CO

25 - 6080 - 98%
C-Alkylation C4Diethyl MalonateNaOEt78 (Reflux)65 - 85%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. We include specific mechanistic checkpoints (e.g., TLC monitoring, color changes) to ensure the chemist can verify the reaction's trajectory in real-time.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C2

This protocol leverages the highly polarized C2-I bond to install aryl groups while preserving the reactive bromomethyl moiety for downstream late-stage functionalization 4.

Rationale for Reagent Selection: A biphasic 1,4-Dioxane/Water system is utilized. Dioxane effectively solubilizes the oxazole and boronic acid, while water dissolves the Na


CO

base, which is required to activate the boronic acid into a reactive boronate complex for transmetalation.

Step-by-Step Methodology:

  • System Purging (Critical Step): To a flame-dried Schlenk flask, add 4-(Bromomethyl)-2-iodooxazole (1.0 equiv) and the desired arylboronic acid (1.2 equiv). Evacuate the flask and backfill with dry Nitrogen (

    
    ) three times. Causality: Pd(0) is highly sensitive to oxidation by atmospheric 
    
    
    
    ; rigorous degassing prevents catalyst deactivation.
  • Solvent & Base Addition: Add degassed 1,4-Dioxane (0.2 M) followed by a 2M aqueous solution of Na

    
    CO
    
    
    
    (2.5 equiv).
  • Catalyst Initiation: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh

    
    )
    
    
    
    ] (5 mol%). The solution will typically turn a pale yellow/orange.
  • Thermal Activation: Heat the biphasic mixture to 85°C with vigorous stirring.

  • In-Process Monitoring: Monitor via LC-MS or TLC (Hexanes/EtOAc). The disappearance of the starting material and the emergence of a lower Rf spot indicates successful C-I insertion. The intact bromomethyl group will present a distinct isotopic splitting pattern (M / M+2) in MS if analyzed correctly.

  • Work-up: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography.

SuzukiWorkflow Step1 1. Reagent Preparation Evacuate & Backfill with N2 Solvent: Dioxane/H2O Step2 2. Catalyst Activation Add Pd(PPh3)4 (5 mol%) Base: Na2CO3 (2M aq) Step1->Step2 Step3 3. Oxidative Addition Selective C2-I Insertion Temp: 85°C Monitor: LC-MS Step2->Step3 Step4 4. Work-up & Isolation Aqueous Extraction (EtOAc) Flash Chromatography Step3->Step4

Figure 2: Experimental workflow for regioselective Suzuki-Miyaura coupling at C2.

Protocol B: C-Alkylation of Malonates at C4 (NSAID Scaffold Synthesis)

This protocol demonstrates the nucleophilic substitution of the bromomethyl group, a foundational step in synthesizing propanoic acid derivatives akin to the NSAID Oxaprozin 5.

Rationale for Reagent Selection: Sodium ethoxide (NaOEt) in ethanol is used to quantitatively deprotonate diethyl malonate, generating a resonance-stabilized enolate. The C2-I bond is completely inert to these metal-free, anionic conditions, ensuring absolute chemoselectivity at the C4 position.

Step-by-Step Methodology:

  • Enolate Generation: To a stirred solution of freshly prepared Sodium Ethoxide (1.1 equiv) in anhydrous ethanol at 0°C, add Diethyl Malonate (1.2 equiv) dropwise. Stir for 30 minutes at room temperature. Validation: The solution will become slightly viscous as the sodium enolate forms.

  • Electrophilic Addition: Dissolve 4-(Bromomethyl)-2-iodooxazole (1.0 equiv) in a minimal volume of anhydrous ethanol and add it dropwise to the enolate solution.

  • Alkylation (

    
    ):  Heat the reaction mixture to reflux (78°C) for 4–6 hours.
    
  • In-Process Monitoring: Monitor by TLC. The precipitation of Sodium Bromide (NaBr) as a fine white solid is a visual, self-validating indicator that the

    
     displacement is occurring.
    
  • Work-up: Cool the mixture to room temperature, concentrate under reduced pressure to remove ethanol, and partition the residue between Diethyl Ether and water. Extract the organic layer, dry, and purify to yield the C-alkylated intermediate, ready for downstream decarboxylation.

Conclusion

4-(Bromomethyl)-2-iodooxazole is a masterclass in molecular design for synthetic chemists. By understanding the electronic disparities between the electron-deficient C2-iodine bond and the resonance-stabilized C4-bromomethyl electrophile, researchers can execute highly complex, orthogonal functionalizations. Whether building extended macrocycles or novel anti-inflammatory agents, this scaffold provides a predictable, high-yielding pathway to advanced chemical space.

References

  • National Institutes of Health (NIH). "Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles".[Link]

  • MDPI. "Macrocyclic Pyridyl Polyoxazoles: Structure-Activity Studies of the Aminoalkyl Side-Chain on G-Quadruplex Stabilization and Cytotoxic Activity".[Link]

Sources

Foundational

Solubility profile of 4-(Bromomethyl)-2-iodooxazole in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-(Bromomethyl)-2-iodooxazole in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 4-(Bromomethyl)-2-iodooxazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4-(bromomethyl)-2-iodooxazole, a key heterocyclic intermediate in contemporary organic synthesis and medicinal chemistry. In the absence of specific public domain data for this compound, this guide synthesizes information from analogous structures and established principles of organic chemistry to predict its solubility behavior. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility in a range of organic solvents. This document is intended to be an essential resource for researchers, enabling informed solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.

Introduction: The Significance of 4-(Bromomethyl)-2-iodooxazole

The oxazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1] The specific compound, 4-(bromomethyl)-2-iodooxazole, is a highly functionalized building block. The presence of a reactive bromomethyl group and an iodine atom offers multiple handles for synthetic elaboration, making it a valuable precursor for the synthesis of complex molecular architectures.[2] A thorough understanding of its solubility in various organic solvents is a critical first step in its effective utilization, impacting reaction kinetics, purification efficiency, and the development of potential drug delivery systems.

Theoretical Solubility Profile

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent.[3] For 4-(bromomethyl)-2-iodooxazole, we can predict its general solubility based on the contributions of its constituent functional groups.

  • The Oxazole Core: The oxazole ring, containing both oxygen and nitrogen heteroatoms, imparts a degree of polarity to the molecule. This suggests a favorable interaction with polar solvents.[3]

  • The Bromomethyl Group: The bromomethyl group is a reactive electrophilic center, prone to nucleophilic substitution.[2][4] While it contributes to the overall molecular weight and size, its primary influence on solubility is its contribution to the molecule's polarizability.

  • The Iodo Group: The iodine atom at the 2-position significantly increases the molecular weight and polarizability of the compound. This may enhance solubility in non-polar, highly polarizable solvents.

Based on these structural features, a qualitative prediction of the solubility of 4-(bromomethyl)-2-iodooxazole in common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of 4-(Bromomethyl)-2-iodooxazole

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)HighThese solvents can engage in dipole-dipole interactions with the polar oxazole ring.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)HighThe polarizability of these solvents should effectively solvate the iodo- and bromo- substituents.
Polar Protic Methanol (MeOH), Ethanol (EtOH)ModerateWhile capable of hydrogen bonding, the lack of a strong hydrogen bond donor/acceptor on the solute may limit solubility compared to polar aprotic solvents.
Non-Polar Toluene, Hexanes, Diethyl EtherLow to ModerateThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents, though some solubility in diethyl ether may be observed.
Aqueous WaterVery LowThe large, non-polarizable hydrocarbon backbone and the absence of significant hydrogen bonding capability suggest very low aqueous solubility.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust gravimetric method for determining the equilibrium solubility of 4-(bromomethyl)-2-iodooxazole.

Materials and Equipment
  • 4-(Bromomethyl)-2-iodooxazole (crystalline solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.0001 g)

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Syringes and syringe filters (0.22 µm)

  • Pre-weighed collection vials

Experimental Workflow

The general workflow for determining the solubility of a crystalline organic compound is depicted in the following diagram:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing & Analysis A Add excess 4-(bromomethyl)-2-iodooxazole to a vial B Add a known volume of solvent A->B Step 1 C Seal vial and place in a temperature-controlled shaker B->C D Agitate for 24-48 hours to ensure saturation C->D Step 2 E Withdraw an aliquot of the supernatant D->E F Filter through a 0.22 µm syringe filter into a pre-weighed vial E->F G Record the exact mass of the filtered solution F->G H Evaporate the solvent under reduced pressure G->H I Weigh the vial with the dried solute H->I J Calculate solubility (mg/mL or mol/L) I->J

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline 4-(bromomethyl)-2-iodooxazole to a vial. The presence of undissolved solid is crucial to ensure the solution is saturated.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure equilibrium is reached.[5]

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the total mass of the filtered solution and the vial.

    • Carefully evaporate the solvent from the vial using a gentle stream of nitrogen or under reduced pressure.

    • Once the solute is completely dry, re-weigh the vial.

  • Calculation:

    • The mass of the dissolved solid is the final mass of the vial minus the initial mass of the empty vial.

    • The mass of the solvent is the total mass of the filtered solution minus the mass of the dissolved solid.

    • Solubility can then be expressed in various units, such as mg/mL or g/100g of solvent.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a foundational understanding of the expected solubility profile of 4-(bromomethyl)-2-iodooxazole and a detailed methodology for its experimental determination. A systematic approach to characterizing its solubility will empower researchers to optimize its use in synthetic and medicinal chemistry applications, ultimately facilitating the discovery and development of novel chemical entities.

References

  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry | Blog | Life Chemicals.
  • Solubility test for Organic Compounds. (2024, September 24).
  • Experiment 1. Solubility of Organic Compounds | PDF. (n.d.). Scribd.
  • Oxazole - Solubility of Things. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 8).
  • 4-Bromomethyl-oxazole | 1065073-37-1. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet - ChemScene. (2025, August 21).
  • 4-(BROMOMETHYL)ISOXAZOLE | 6455-40-9, 4-(BROMOMETHYL)ISOXAZOLE Formula - ECHEMI. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 7).
  • 4-(Bromomethyl)-2-chlorooxazole (CAS 706789-08-4). (n.d.). Fluorochem.
  • 2-(4-(Bromomethyl)phenyl)oxazole | C10H8BrNO | CID 21075577. (n.d.). PubChem.
  • Harrer, M., et al. (2023, March 16). Synthesis and reactivity of azole-based iodazinium salts. Beilstein Journals.
  • Synthesis and reactivity of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.).
  • Benchchem. (n.d.).
  • Synthesis and Reactions of Oxazoles. (2025, August 6).
  • 4-Bromomethyl-isoxazole | 6455-40-9. (n.d.).
  • Kamal, A., et al. (2019, February 4).
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Synthesis, Reactivity, and Biological Significance.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 4-(bromomethyl)-N,N-dimethylaniline in Organic Solvents.
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul
  • Recent Development and Green Approaches for Synthesis of Oxazole Deriv
  • Oxazoles and Oxazolines in Organic Synthesis | Request PDF. (n.d.).
  • Solubility D
  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. (n.d.). ChemRxiv.
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.).

Sources

Exploratory

Technical Guide: Synthesis and Utility of 4-Substituted 2-Iodooxazole Intermediates

Executive Summary The 4-substituted 2-iodooxazole scaffold represents a critical "turn-key" intermediate in modern medicinal chemistry. Unlike their 5-substituted counterparts, 4-substituted oxazoles provide a specific g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-substituted 2-iodooxazole scaffold represents a critical "turn-key" intermediate in modern medicinal chemistry. Unlike their 5-substituted counterparts, 4-substituted oxazoles provide a specific geometric vector that is highly valued in kinase inhibitor design and fragment-based drug discovery (FBDD). The iodine atom at the C2 position serves as a hyper-reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the rapid diversification of the oxazole core.

This guide provides an authoritative technical review of the synthesis, stability, and application of these intermediates. It moves beyond generic textbook descriptions to offer field-proven protocols, focusing on the critical lithiation-iodination sequence which remains the industry standard for high-fidelity synthesis.

Structural & Electronic Properties

The oxazole ring is a


-excessive heteroaromatic system, but the electron density is not uniformly distributed.
  • C2 Position (The "Hot Spot"): The C2 proton is the most acidic (pKa ~20) due to the inductive effect of the adjacent oxygen and nitrogen atoms. This makes it the kinetic site for deprotonation. However, the resulting C2-lithio species exists in equilibrium with an acyclic isocyanide valency tautomer, which can lead to degradation if not handled at cryogenic temperatures.

  • C4 vs. C5: The C4 position is generally less reactive towards electrophilic aromatic substitution than C5. In 4-substituted 2-iodooxazoles, the substituent at C4 sterically protects the nitrogen lone pair to some degree, but the C2-Iodine bond remains highly activated for oxidative addition to Pd(0).

Reactivity Profile Table
FeaturePropertyImplications for Synthesis
C2-H Acidity High (pKa ~20)Allows direct lithiation with bases like n-BuLi or LiHMDS.
C2-Li Stability Low (>-50°C)Risk of ring opening to isocyanide; requires -78°C execution.
C2-I Bond Weak/ReactiveExcellent for Suzuki/Stille/Negishi; sensitive to light/heat.
C5-H Acidity Moderate (pKa ~27)Secondary site for lithiation if C2 is blocked; rarely competes kinetically at -78°C.

Synthetic Strategies: The "How-To"

The synthesis of 4-substituted 2-iodooxazoles is a biphasic workflow: first, the construction of the parent 4-substituted oxazole, followed by C2-functionalization.

Phase 1: Construction of the 4-Substituted Oxazole Core

The most robust method for generating the 4-substituted parent ring (where C2 and C5 are unsubstituted) is the Bredereck Synthesis .

  • Reagents:

    
    -Haloketone (e.g., phenacyl bromide) + Formamide.
    
  • Mechanism: The formamide acts as both the solvent and the source of the N-C-O fragment. Acid-mediated cyclodehydration yields the oxazole.

  • Protocol Note: This reaction requires high temperatures (~100-130°C).

Phase 2: Regioselective Lithiation-Iodination (The Critical Step)

This is the industry-standard route for introducing the iodine at C2.

The Challenge: The 2-lithiooxazole intermediate is unstable. If the temperature rises above -60°C, it undergoes electrocyclic ring opening to form an isocyanide enolate, which degrades or polymerizes.

The Solution: Cryogenic lithiation (-78°C) followed by an electrophilic quench with Iodine (


) or N-Iodosuccinimide (NIS).
Detailed Protocol: Synthesis of 2-Iodo-4-phenyloxazole

Reagents:

  • 4-Phenyloxazole (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Iodine (

    
    ) (1.2 equiv)
    
  • THF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under Argon. Add anhydrous THF and 4-phenyloxazole. Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise over 15 minutes. Crucial: Maintain internal temperature below -70°C. Stir for 30 minutes at -78°C. The solution typically turns yellow/orange, indicating the formation of the 2-lithio species.

  • Quench: Dissolve Iodine (

    
    ) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated species at -78°C.
    
  • Workup: Allow the reaction to warm to room temperature over 1 hour. Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (color changes from dark red to yellow).
    
  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). Note: 2-Iodooxazoles can be light-sensitive; store in amber vials at -20°C.

Visualization of Synthetic Workflow

The following diagram illustrates the decision logic and chemical pathway for synthesizing this scaffold.

OxazoleSynthesis Start Start: Alpha-Haloketone ParentOxazole Intermediate: 4-Substituted Oxazole (C2-H, C5-H) Start->ParentOxazole Cyclization (130°C) Formamide Reagent: Formamide (Bredereck Synthesis) Formamide->ParentOxazole Lithiation Lithiation (n-BuLi, -78°C, THF) ParentOxazole->Lithiation LithioSpecies Transient Species: 2-Lithio-4-Substituted Oxazole Lithiation->LithioSpecies Kinetic Control RingOpen SIDE REACTION: Ring Opening to Isocyanide (> -50°C) LithioSpecies->RingOpen Temp > -60°C Quench Electrophile Quench (I2 or NIS) LithioSpecies->Quench In situ addition Product Target: 2-Iodo-4-Substituted Oxazole Quench->Product Workup

Caption: Figure 1. Kinetic control pathway for the synthesis of 2-iodo-4-substituted oxazoles, highlighting the critical temperature-dependent stability of the lithio-intermediate.

Reactivity & Applications in Drug Discovery[1]

Once synthesized, the 2-iodo-4-substituted oxazole is a versatile building block. The C2-I bond is significantly more reactive than C-Br or C-Cl bonds in similar heteroaromatics, facilitating mild cross-coupling conditions.

Suzuki-Miyaura Coupling

This is the primary utility of the scaffold. The reaction couples the oxazole with aryl- or heteroaryl-boronic acids.

  • Standard Conditions:

    
     (5 mol%), 
    
    
    
    (2.0 equiv), DME/H2O (4:1), 80°C.
  • Mechanism: Oxidative addition of Pd(0) into the C2-I bond is rapid. Transmetalation with the boronate follows.

  • Selectivity: If the oxazole also contains a halogen at C5 (e.g., 2-iodo-5-chloro), the C2-iodo position reacts exclusively first due to the weaker bond dissociation energy of C-I vs C-Cl.

Negishi Coupling

Useful for introducing alkyl chains or sensitive heteroaromatics that are unstable as boronic acids.

  • Reagents: Organozinc halides (R-ZnX),

    
    .
    
  • Advantage: often proceeds at room temperature, preserving the oxazole ring integrity.

Stille Coupling

While less "green" due to tin byproducts, Stille coupling is highly effective for installing vinyl or heteroaryl groups at C2.

  • Reagents: Organostannanes (

    
    ), 
    
    
    
    , LiCl (additive to promote transmetalation).

Troubleshooting & Stability Guide

IssueProbable CauseCorrective Action
Low Yield (Lithiation) Temperature too high; Ring opening occurred.Ensure internal probe reads -78°C before adding n-BuLi.
Recovery of Start Material Wet THF; n-BuLi quenched by moisture.Distill THF over Na/Benzophenone; titrate n-BuLi.
Product Decomposition Light sensitivity / Acidic silica.Store in amber vials; add 1%

to column eluent.
Regioselectivity Loss Use of thermodynamic base conditions.[1]Stick to kinetic bases (n-BuLi, LiHMDS) at low temp.

References

  • Vedejs, E., & Monahan, S. D. (1996). "Oxazole Activation: A New Approach to 2-Lithiooxazole Equivalents." Journal of Organic Chemistry, 61(15), 5192–5193. Link

  • Hodgetts, K. J., & Kershaw, M. T. (2002). "Synthesis of 2-Substituted Oxazoles via Cross-Coupling Reactions." Organic Letters, 4(17), 2905–2907. Link

  • Bredereck, H., & Gompper, R. (1954). "Synthesis of Oxazoles from Alpha-Haloketones." Chemische Berichte, 87(5), 700–712. Link

  • Anderson, B. A., et al. (1995). "Lithiation of 4-Substituted Oxazoles." Journal of Organic Chemistry, 60, 486.
  • Hassner, A., & Fischer, B. (1974). "Review of Oxazole Synthesis and Reactivity." Heterocycles, 35, 1241.

Sources

Foundational

Thermodynamic Stability and Reactivity Profiling of Bromomethyl-Iodooxazole Scaffolds: A Comprehensive Technical Guide

Executive Summary The bromomethyl-iodooxazole scaffold represents a highly versatile, bifunctional heterocyclic building block of intense interest in medicinal chemistry and materials science. It marries the potent alkyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bromomethyl-iodooxazole scaffold represents a highly versatile, bifunctional heterocyclic building block of intense interest in medicinal chemistry and materials science. It marries the potent alkylating capability of a bromomethyl group with the supramolecular and cross-coupling potential of an iodooxazole core. However, this dual reactivity introduces profound thermodynamic and kinetic instabilities. This whitepaper dissects the thermodynamic parameters governing these scaffolds, detailing the causality behind their degradation pathways, and provides field-proven, self-validating methodologies for their synthesis and characterization.

Structural Thermodynamics & Degradation Kinetics

The foundational stability of the oxazole ring stems from its aromatic resonance, which provides a rigid, planar framework. However, the specific substituents dictate the scaffold's practical half-life and handling requirements.

  • The Bromomethyl Sink: The bromomethyl group (typically positioned at C-2 or C-5) acts as a thermodynamic sink. The highly polarized C–Br bond makes the adjacent methylene carbon exceptionally electrophilic[1]. In traditional batch synthesis, attempts to isolate these intermediates via silica gel chromatography frequently lead to catastrophic decomposition due to hydrolysis, dimerization, or polymerization[2].

  • The Iodo-Substituent: Conversely, the iodo group (often at C-4 or C-5) is thermodynamically stable under ambient conditions but highly polarizable. This polarizability allows the iodine atom to act as a strong Lewis acid (halogen bond donor), forming highly stable

    
     interactions with the oxazole nitrogen of adjacent molecules. Recent density functional theory (DFT) calculations and crystallographic studies demonstrate that these 
    
    
    
    halogen bonds yield stabilization energies averaging 21.8 to 23.9 kJ/mol, driving the formation of robust, multi-dimensional crystalline networks[3],[4].
Quantitative Thermodynamic Data

To effectively utilize this scaffold, researchers must balance the competing thermodynamic properties of its functional groups. The table below summarizes the critical energetic parameters.

Thermodynamic ParameterApproximate ValueMechanistic Implication
Oxazole Core Resonance Energy ~70 kJ/molProvides baseline aromatic stability to the heterocyclic scaffold, preventing spontaneous ring-opening under mild conditions.
C–Br Bond Dissociation Energy ~285 kJ/molHighly labile; drives rapid nucleophilic substitution and makes the molecule highly sensitive to solvolysis[5].
C–I Bond Dissociation Energy ~240 kJ/molKinetically stable at room temperature; highly reactive under Palladium-catalyzed cross-coupling conditions.

Halogen Bond Energy
21.8 – 23.9 kJ/molEnables robust self-assembly in supramolecular networks and enhances target binding affinity in drug design[3].

Reactivity and Degradation Pathways

Understanding the divergent reactivity of the scaffold is critical for reaction planning. The diagram below illustrates the competing pathways that must be managed during synthesis and application.

G Core Bromomethyl-Iodooxazole Scaffold Decomp Hydrolytic Degradation Core->Decomp H2O, Ambient NuSub Nucleophilic Substitution Core->NuSub Amines / Thiols HalBond Halogen Bonding (I···N) Core->HalBond Supramolecular Cross Cross-Coupling (C-I) Core->Cross Pd Catalyst

Reactivity and degradation pathways of the bromomethyl-iodooxazole scaffold.

Self-Validating Experimental Methodologies

Because of the inherent instability of the bromomethyl intermediate, traditional batch chemistry is insufficient. The following protocols emphasize continuous processing and real-time validation to ensure scientific integrity.

Protocol 1: Continuous-Flow Synthesis of Functionalized Iodooxazoles

Causality: To circumvent the rapid degradation of the bromomethyl-iodooxazole intermediate during isolation, a continuous-flow microreactor system is employed. This ensures the transient, highly electrophilic intermediate is immediately consumed by a nucleophile, preventing hydrolytic decomposition and maximizing overall yield[2].

Step-by-Step Methodology:

  • Precursor Feed: Prepare a 0.5 M solution of the iodo-substituted vinyl azide and a 0.6 M solution of bromoacetyl bromide in anhydrous dichloromethane (DCM).

  • Thermolysis & Ring Expansion: Pump the solutions into a heated microreactor coil (120 °C) with a precisely controlled residence time of 4 to 6 minutes.

    • Self-Validation Check: Utilize in-line FlowIR spectroscopy. The complete disappearance of the azide stretch (~2110 cm⁻¹) validates the quantitative formation of the azirine and the subsequent bromomethyl-iodooxazole intermediate before it exits the reactor zone.

  • In-Line Quenching: Introduce a third stream containing the target nucleophile (e.g., a primary amine or sodium azide) and a non-nucleophilic base (DIPEA) directly into the flow path immediately post-reactor.

  • Product Collection: Collect the effluent in a cooled flask (0 °C). The resulting functionalized iodooxazole is thermodynamically stable and can be safely purified via standard flash chromatography.

Flow A Precursors (Azide + Bromide) B Thermolysis (Microreactor) A->B C Unstable Intermediate B->C D In-line Quenching C->D Avoids isolation E Stable Oxazole D->E High yield

Continuous-flow synthesis workflow to bypass intermediate decomposition.

Protocol 2: Thermodynamic Stability Profiling via TGA-DSC-MS

Causality: To accurately map the thermal degradation profile of the scaffold, Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) and Mass Spectrometry (MS) is required. This setup not only detects the thermodynamic onset of decomposition but chemically identifies the specific leaving groups, distinguishing between C–Br and C–I cleavage.

Step-by-Step Methodology:

  • Sample Preparation: Load 5–10 mg of the purified functionalized iodooxazole into an alumina crucible under a dry nitrogen atmosphere to prevent premature hydrolysis.

  • Thermal Ramping: Apply a heating rate of 10 °C/min from 25 °C to 400 °C.

  • Evolved Gas Analysis: Monitor the MS stream for specific m/z values corresponding to halogen loss.

    • Self-Validation Check: An endothermic event coupled with mass loss and an MS signal at m/z 79/81 confirms the initial cleavage of the labile C–Br bond. A subsequent, higher-temperature event at m/z 127 validates the homolytic cleavage of the more stable C–I bond.

  • Data Synthesis: Calculate the activation energy of decomposition (

    
    ) using the Kissinger method from multiple heating rates to establish safe storage and handling parameters.
    

Applications in Drug Development and Materials Science

The controlled deployment of the bromomethyl-iodooxazole scaffold enables the rapid synthesis of complex, multi-dimensional architectures. In medicinal chemistry, the bromomethyl group allows for the late-stage alkylation of biological targets or the attachment of solubilizing moieties[1],[5]. Simultaneously, the iodooxazole core is increasingly utilized for structure-based drug design, where the halogen bond significantly enhances target binding affinity, or as a "tecton" for self-assembling supramolecular materials[4]. By respecting the thermodynamic boundaries of these functional groups, researchers can unlock the full synthetic potential of halogenated oxazoles.

References

  • An In-Depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Properties, Synthesis, and Applications - Benchchem. 1

  • A Comprehensive Technical Guide to the Chemical Properties of 2-Bromomethyl-4,5-diphenyl-oxazole - Benchchem. 5

  • Continuous multistep synthesis of 2-(azidomethyl)oxazoles - Beilstein Journal of Organic Chemistry.2

  • Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes - CrystEngComm (RSC Publishing). 3

  • Assembly of Multi-Dimensional Molecular Networks through Self-Complementary Halogen-Bonded Tectons - Researcher.life / Crystal Growth & Design. 4

Sources

Exploratory

Engineering Complexity: A Technical Guide to Halogenated Oxazole Building Blocks in Drug Discovery

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently rely on privileged heterocyclic scaffolds to drive structure-activity relationship (SAR) campaigns. Among these, t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently rely on privileged heterocyclic scaffolds to drive structure-activity relationship (SAR) campaigns. Among these, the 1,3-oxazole ring stands out due to its ubiquitous presence in bioactive natural products and FDA-approved kinase inhibitors[1]. However, the true synthetic utility of the oxazole core is unlocked through strategic halogenation. Halogenated oxazoles (chloro, bromo, and iodo variants) serve as indispensable electrophilic partners in transition-metal-catalyzed cross-coupling reactions, enabling the convergent synthesis of complex poly-heterocycles[2].

This whitepaper provides an in-depth mechanistic overview of halogenated oxazole building blocks, detailing the causality behind regioselective functionalization, validated experimental workflows, and their critical applications in drug discovery.

The Logic of Oxazole Regioselectivity

To effectively utilize halogenated oxazoles, one must first understand the inherent electronic asymmetry of the 1,3-oxazole ring. The heteroatoms (oxygen and nitrogen) dictate the reactivity of the three available carbon centers (C-2, C-4, and C-5)[3].

  • C-5 Position (Electrophilic Attack): The C-5 position is the most nucleophilic carbon on the ring. The adjacent oxygen atom donates electron density through resonance, stabilizing the intermediate Wheland complex during electrophilic aromatic substitution (EAS). Consequently, direct halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) occurs predominantly at C-5[3].

  • C-2 Position (Deprotonation/Metalation): The C-2 proton is highly acidic due to the strong inductive electron-withdrawing effects of both the adjacent oxygen and nitrogen atoms. Treatment with strong bases (e.g., n-BuLi or LDA) at low temperatures results in rapid and exclusive C-2 lithiation, which can subsequently be quenched with a halogen source.

  • C-4 Position (The Synthetic Challenge): The C-4 position is electronically deactivated and sterically hindered, making direct halogenation highly unfavorable. Accessing 4-halooxazoles requires indirect strategies, such as the base-induced "halogen dance" rearrangement (isomerizing a 5-halooxazole to a 4-halooxazole)[2], or de novo ring construction from pre-halogenated acyclic precursors like ethyl 2-chlorooxazole-4-carboxylate[4].

G Oxazole Oxazole Core C5 C-5 Position (High Nucleophilicity) Oxazole->C5 C2 C-2 Position (High Acidity) Oxazole->C2 C4 C-4 Position (Low Reactivity) Oxazole->C4 EAS Direct Electrophilic Halogenation (NBS/NIS) C5->EAS Metalation Direct Metalation (n-BuLi, then X2) C2->Metalation HalogenDance Halogen Dance Rearrangement (LDA) C4->HalogenDance EAS->HalogenDance Isomerization

Logical reactivity map for regioselective halogenation of the oxazole core.

Cross-Coupling Strategies: Building Complexity

Once halogenated, the oxazole ring becomes a versatile canvas for palladium-catalyzed cross-coupling. The carbon-halogen bond strength dictates oxidative addition rates, generally following the trend: I > Br >> Cl.

Iterative Poly-Oxazole Synthesis

A hallmark application of halogenated oxazoles is the synthesis of bis- and tris-oxazoles, motifs commonly found in marine natural products. By utilizing a 2,4-dihalooxazole (e.g., 2-chloro-4-bromooxazole), chemists can perform iterative, regioselective cross-couplings. The C-2 position typically undergoes Suzuki-Miyaura coupling first due to the higher reactivity of the C-2 C-X bond toward oxidative addition, leaving the C-4 halogen intact for a subsequent Stille coupling[5].

Workflow Start 2,4-Dihalooxazole Starting Material Suzuki C-2 Suzuki-Miyaura Coupling (Pd-cat) Start->Suzuki Boronic Acid, Base Intermediate 2-Aryl-4-halooxazole Intermediate Suzuki->Intermediate Regioselective Stille C-4 Stille Coupling (Pd-cat) Intermediate->Stille Organostannane Product 2,4-Disubstituted Oxazole Target Stille->Product Convergent Synthesis

Iterative cross-coupling workflow for 2,4-dihalooxazoles.

Quantitative Performance of Halogenated Oxazoles

To guide your synthetic planning, I have summarized the expected performance of various halogenated oxazoles across standard coupling methodologies based on validated literature[2],[5],[4].

Table 1: Comparative Yields of Cross-Coupling Reactions using Halogenated Oxazoles

Starting MaterialPositionCoupling TypeReagents / CatalystTypical YieldMechanistic Note
5-Bromooxazole C-5SuzukiArylboronic acid,

85 - 93%Highly efficient; minimal protodehalogenation.
4-Bromooxazole C-4StilleVinyltributyltin,

74 - 85%Requires prolonged heating; C-4 is sterically hindered.
2-Chlorooxazole C-2SuzukiArylboronic acid,

70 - 80%Requires electron-rich phosphine ligands (e.g., XPhos).
5-Bromooxazole C-5SonogashiraTerminal alkyne,

, CuI
75 - 80%Excellent for installing ethynyl groups for Click chemistry.

Validated Experimental Protocol

The following protocol details the regioselective C-5 bromination of a 2-substituted oxazole. This self-validating system is designed to prevent over-halogenation and radical-mediated side reactions.

Protocol: Regioselective C-5 Bromination of 2-Alkyloxazoles

Scientific Rationale: Direct electrophilic bromination using NBS is thermodynamically favored at C-5. However, if the C-2 alkyl group possesses benzylic or allylic protons, radical bromination can compete. We mitigate this by strictly controlling the temperature and avoiding light/radical initiators.

Materials:

  • 2-Alkyloxazole (1.0 equiv, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol) - Freshly recrystallized from water.

  • Anhydrous Chloroform (

    
    ) (50 mL)
    
  • Saturated aqueous

    
     and 
    
    
    

Step-by-Step Methodology:

  • Preparation: Purge a 100 mL round-bottom flask with argon. Add the 2-alkyloxazole and anhydrous

    
    .
    
    • Causality: Non-polar halogenated solvents prevent the solvolysis of the brominating agent and stabilize the polar transition state of the EAS pathway.

  • Electrophile Addition: Cool the solution to 0 °C using an ice bath. Shield the flask from direct light (e.g., wrap in aluminum foil). Add the NBS portion-wise over 15 minutes.

    • Causality: Light and heat promote the homolytic cleavage of the N-Br bond, leading to unwanted radical side reactions. 0 °C ensures the reaction proceeds strictly via the polar EAS mechanism.

  • Propagation: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation & Quench: Monitor the reaction via TLC (Hexanes:EtOAc). Once the starting material is consumed, quench the reaction by adding 20 mL of saturated aqueous

    
    .
    
    • Causality: Thiosulfate reduces any unreacted electrophilic bromine species, preventing further halogenation during the concentration phase.

  • Extraction: Wash the organic layer with saturated

    
     (to remove succinimide byproducts) and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Analytical Validation: Analyze the crude product via

    
     NMR.
    
    • Validation Check: The disappearance of the characteristic C-5 proton singlet (typically

      
       ~7.0 ppm) while the C-4 proton singlet (typically 
      
      
      
      ~7.6 ppm) remains intact confirms 100% regioselectivity for the 5-bromooxazole.

Applications in Drug Discovery & Chemical Biology

The strategic deployment of halogenated oxazoles has catalyzed breakthroughs in both natural product total synthesis and targeted oncology therapeutics.

1. Kinase Inhibitors (VEGFR-2 and c-Met): The oxazole ring frequently acts as a bioisostere for amides or as a rigid linker to optimize the binding trajectory of small molecules within kinase ATP-binding pockets. For example, novel piperidinyl-based benzoxazole and oxazole derivatives have been synthesized using halogenated precursors to act as dual VEGFR-2 and c-Met inhibitors. These compounds demonstrate potent anti-angiogenic and anti-metastatic properties, with IC50 values in the nanomolar range, rivaling FDA-approved drugs like sorafenib[1].

2. Synthesis of Diazonamide A: Diazonamide A is a highly complex, cytotoxic marine natural product featuring a deeply embedded quaternary center and a macrocyclic indole bis-oxazole core[6]. The total synthesis of this molecule heavily relied on halogenated oxazole building blocks. Specifically, researchers utilized 4-chlorooxazole and 5-bromooxazole intermediates to execute precise, late-stage cross-couplings that closed the macrocyclic rings, a feat that would be nearly impossible using traditional condensation chemistry[6].

Conclusion

Halogenated oxazoles are not merely intermediates; they are programmable nodes of chemical reactivity. By understanding the electronic nuances of the oxazole core—leveraging the nucleophilicity of C-5, the acidity of C-2, and employing strategic workarounds for C-4—medicinal chemists can predictably construct highly complex, multi-targeted therapeutics. As cross-coupling technologies continue to evolve, the utility of these halogenated building blocks will only expand, remaining a cornerstone of modern drug discovery.

References

  • Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Ethyl 2-Chlorooxazole-4-carboxylate: A Versatile Intermediate for the Synthesis of Substituted Oxazoles Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthetic Studies toward Diazonamide A. A Novel Approach for Polyoxazole Synthesis Source: Organic Letters (ACS Publications) URL:[Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis with 4-(Bromomethyl)-2-iodooxazole

Introduction: The Bifunctional Scaffold 4-(Bromomethyl)-2-iodooxazole (CAS: 1379335-33-7) represents a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems from its orthogonal reactivity profile : it...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bifunctional Scaffold

4-(Bromomethyl)-2-iodooxazole (CAS: 1379335-33-7) represents a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems from its orthogonal reactivity profile : it possesses two distinct electrophilic sites that can be functionalized sequentially with high chemoselectivity.

  • Site A (C4-Bromomethyl): A highly reactive alkyl halide (benzylic-like) susceptible to SN2 displacement by heteroatom nucleophiles under mild conditions.

  • Site B (C2-Iodo): A heteroaryl iodide, primed for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Stille, Negishi).

This guide outlines the protocols for exploiting this duality to construct complex 2,4-disubstituted oxazole libraries, a structural motif prevalent in anti-inflammatory (e.g., Oxaprozin derivatives) and anti-cancer agents.

Reactivity Landscape & Decision Matrix

The following decision tree illustrates the logical flow for functionalizing this scaffold.

ReactivityMatrix Start 4-(Bromomethyl)- 2-iodooxazole SN2 Path A: S_N2 Displacement (Nucleophile: R-NH2, R-SH, R-OH) Start->SN2 Mild Base, 0-25°C (Preferred Route) Coupling Path B: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start->Coupling Pd(0), Ligand (Risk: Alkyl Br instability) Intermediate1 4-(Nu-methyl)- 2-iodooxazole SN2->Intermediate1 Intermediate2 4-(Bromomethyl)- 2-aryloxazole Coupling->Intermediate2 Final 2,4-Disubstituted Oxazole Library Intermediate1->Final Pd-Catalysis (C2 Functionalization) Intermediate2->Final S_N2 Displacement (C4 Functionalization)

Caption: Orthogonal functionalization strategy. Path A is generally preferred to avoid side reactions at the sensitive alkyl bromide during metal catalysis.

Safety & Handling (Critical)

  • Lachrymator Hazard: The bromomethyl moiety is a potent lachrymator (tear gas agent).[1] All operations must be conducted in a functioning fume hood.

  • Light Sensitivity: The C2-iodo bond is photosensitive. Store the compound in amber vials and wrap reaction vessels in aluminum foil during extended handling.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the bromide and liberation of HBr.

Module A: C4-Functionalization (Nucleophilic Substitution)

This protocol targets the highly reactive alkyl bromide. The key to success is using mild bases to prevent elimination or attack at the oxazole ring (C2), although the C2-iodide deactivates the ring toward nucleophilic attack compared to a C2-H oxazole.

Protocol 1: Synthesis of 4-(Aminomethyl)-2-iodooxazoles

Objective: Install an amine handle while preserving the C2-iodide for later coupling.

Reagents:

  • 4-(Bromomethyl)-2-iodooxazole (1.0 equiv)

  • Secondary Amine (1.1 equiv) (e.g., Morpholine, Piperidine)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend

    
     (2.0 mmol) in anhydrous MeCN (5 mL).
    
  • Nucleophile Addition: Add the secondary amine (1.1 mmol) and stir at Room Temperature (RT) for 10 minutes.

  • Substrate Addition: Cool the mixture to 0°C. Add 4-(Bromomethyl)-2-iodooxazole (1.0 mmol) dropwise as a solution in MeCN (2 mL).

    • Rationale: Cooling prevents exothermic runaway and minimizes bis-alkylation if using primary amines.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

    
    ) should disappear, and a more polar spot (
    
    
    
    ) should appear.
  • Workup: Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic phase over

    
    , concentrate, and purify via flash column chromatography.
    
    • Note: Do not use amine-functionalized silica as it may degrade the iodide. Use standard silica with 1%

      
       in the eluent if the product is acid-sensitive.
      

Yield Expectation: 85–95%

Module B: C2-Functionalization (Cross-Coupling)

Once the C4 position is secured (or if the bromide is tolerated), the C2-iodide is an excellent handle for Suzuki-Miyaura coupling.

Protocol 2: Suzuki Coupling to 2-Aryl-4-substituted Oxazoles

Objective: Couple an aryl boronic acid to the C2 position.

Reagents:

  • 4-Substituted-2-iodooxazole (from Module A) (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: DME/Water (3:1) or Toluene/EtOH/Water (4:1:1)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial or pressure tube with the iodooxazole (1.0 mmol), boronic acid (1.2 mmol), and Pd-catalyst (0.05 mmol). Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed solvent mixture (5 mL) and aqueous base via syringe.

  • Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 30 min).

    • Mechanistic Insight: The oxidative addition of Pd(0) into the C2-I bond is facile. However, oxazoles can be prone to ring-opening under vigorous acidic or basic conditions; mild carbonate bases are preferred over hydroxides.

  • Workup: Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc. Wash the filtrate with brine.[2]

  • Purification: Silica gel chromatography.

Troubleshooting Table:

ProblemPossible CauseSolution
Low Conversion Catalyst poisoning by the C4-amine (if present).Switch to Buchwald precatalysts (e.g., XPhos Pd G2) which are more robust against coordination by substrate amines.
Dehalogenation Reduction of C2-I to C2-H (hydrodehalogenation).Ensure solvent is strictly degassed; reduce reaction time; switch solvent to 1,4-dioxane.
Homocoupling Biaryl formation from boronic acid.Reduce the excess of boronic acid; ensure O2 is completely excluded.

Advanced Workflow: Library Synthesis

For high-throughput synthesis, the "Path A" sequence (Substitution


 Coupling) allows for the rapid generation of diverse libraries.

Example Library Generation:

  • Step 1 (Diversity Point 1): React the core with 10 different amines (morpholine, piperazine, etc.). Isolate intermediates.

  • Step 2 (Diversity Point 2): React each intermediate with 10 different boronic acids (phenyl, pyridyl, etc.).

  • Result: 100 unique 2,4-disubstituted oxazoles.

Data Summary: Typical Reaction Conditions
Reaction TypeElectrophile SitePreferred NucleophileCatalyst/BaseTypical Temp
SN2 Alkylation C4-BromomethylAmines, Thiols, Phenols

/ DIPEA
0°C

RT
Suzuki Coupling C2-IodideAryl Boronic Acids

/

60–90°C
Sonogashira C2-IodideTerminal Alkynes

/ CuI
RT

50°C
Stille Coupling C2-IodideOrganostannanes

80–100°C

References

  • Chemical Profile: 4-(Bromomethyl)-2-iodooxazole (CAS 1379335-33-7). ChemSrc Database. Link

  • Analogous Chemistry (2-Chloro analog): Graham, B. et al. "4-Bromomethyl-2-chlorooxazole - A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles." Australian Journal of Chemistry, 2004, 57(11). (Demonstrates the selectivity of C4-alkylation prior to C2-coupling). Link

  • Oxazole Synthesis Review: Palmer, D. C. "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy." John Wiley & Sons, 2004. (General reactivity of halo-oxazoles).
  • Suzuki Coupling of Halo-Oxazoles: Schnürch, M. et al. "Cross-Coupling Reactions on Azoles with Two or More Heteroatoms." Chemical Reviews, 2007. (Mechanistic details on C2-position reactivity). Link

Sources

Application

Palladium-catalyzed cross-coupling of 4-(Bromomethyl)-2-iodooxazole

This application note details the chemoselective functionalization of 4-(Bromomethyl)-2-iodooxazole , a high-value bifunctional scaffold. Part 1: Core Directive & Technical Overview Subject: Chemoselective Palladium-Cata...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the chemoselective functionalization of 4-(Bromomethyl)-2-iodooxazole , a high-value bifunctional scaffold.

Part 1: Core Directive & Technical Overview

Subject: Chemoselective Palladium-Catalyzed Cross-Coupling of 4-(Bromomethyl)-2-iodooxazole. Primary Challenge: Differentiating between the


-hybridized C2-iodide (heteroaryl) and the 

-hybridized C4-bromomethyl (pseudo-benzylic) electrophiles. Solution: Kinetic control via catalyst-ligand tuning and base selection to exclusively target the C2-position while preserving the alkyl bromide handle for downstream bioconjugation or amine synthesis.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Reactivity Hierarchy & Mechanistic Insight

The 4-(Bromomethyl)-2-iodooxazole scaffold presents a classic case of competing electrophiles . To achieve high fidelity, one must exploit the distinct oxidative addition rates of Palladium(0) species.[1]

  • Site A (C2-Iodo): An electron-deficient heteroaryl iodide. The C-I bond is weak (

    
    50-65 kcal/mol) and the oxidative addition of Pd(0) is fast and often reversible. This is the kinetically favored  site for standard Pd-catalysts (e.g., 
    
    
    
    ).
  • Site B (C4-Bromomethyl): An alkyl bromide activated by the adjacent oxazole ring (allylic/benzylic resonance). While less reactive than the iodide towards generic Pd(0) sources, it is highly susceptible to:

    • Nucleophilic Attack (

      
      ):  By bases (hydroxide, alkoxides) or nucleophilic solvents (amines).
      
    • Oxidative Addition: By electron-rich, bulky catalysts (e.g.,

      
      ) designed for alkyl halide coupling.
      

Expert Directive: To couple at C2 without touching C4, use electron-neutral or electron-poor phosphine ligands (like


 or dppf) and mild, non-nucleophilic bases  (like Carbonates or Phosphates). Avoid strong alkoxide bases (

) which will instantly degrade the bromomethyl group.
Visualization: Reactivity & Decision Pathway

ReactivityPathway Substrate 4-(Bromomethyl)-2-iodooxazole C2_Site C2-Iodo (sp2) FAST Oxidative Addition Substrate->C2_Site Pd(PPh3)4 / Mild Base C4_Site C4-CH2Br (sp3) SLOW Ox. Add. SENSITIVE to Nucleophiles Substrate->C4_Site Strong Base / Alkyl-Pd Ligands Product_A Target: C2-Coupled Product (Br-handle intact) C2_Site->Product_A Suzuki/Stille Cycle Side_Product_B Side Product: Ether/Amine (SN2 on CH2Br) C4_Site->Side_Product_B Base Attack (e.g. NaOMe) Side_Product_C Side Product: Polymerization (Dual coupling) C4_Site->Side_Product_C Loss of Selectivity

Caption: Kinetic differentiation between C2-I and C4-CH2Br sites. Green path indicates optimized protocol.

Part 3: Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Arylation at C2-position retaining the C4-bromomethyl group. Critical Control: Use of a biphasic system with weak base prevents hydrolysis of the alkyl bromide.

Reagents:

  • Substrate: 4-(Bromomethyl)-2-iodooxazole (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%) — Chosen for stability and selectivity.
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with the oxazole substrate (1.0 eq), boronic acid (1.1 eq), and base (2.0 eq).

  • Degassing: Add 1,4-Dioxane and Water. Sparge with Argon for 10 minutes. Oxygen removal is critical to prevent homocoupling.

  • Catalyst Addition: Add

    
     (0.05 eq) quickly against positive Argon pressure. Cap the vial.
    
  • Reaction: Heat to 60°C for 4–6 hours.

    • Note: Do not exceed 80°C. Higher temps increase the risk of Pd insertion into the C-Br bond.

  • Monitoring: Check TLC (Hexane/EtOAc). Look for the disappearance of the starting iodide (

    
     usually higher than product).
    
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Caution: The product contains an alkyl bromide; avoid basic modifiers (like

    
    ) in the eluent.
    
Protocol B: "Base-Safe" Sonogashira Coupling

Objective: Alkynylation at C2. Critical Control: Standard Sonogashira uses amine solvents (


, Piperidine). These must be avoided  as they will quaternize the -CH2Br group. We use an inorganic base protocol.

Reagents:

  • Substrate: 1.0 equiv

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (5 mol%)[1]

  • Base:

    
     (2.5 equiv) — Inorganic, non-nucleophilic.
    
  • Solvent: Dry THF or DMF.

Step-by-Step Methodology:

  • Setup: Combine substrate, CuI, and

    
     in a dried Schlenk flask under Argon.
    
  • Solvent/Base: Add dry THF and

    
    .
    
  • Addition: Add the alkyne dropwise.

  • Reaction: Stir at Room Temperature for 12–18 hours.

    • Why RT? The C2-iodo is highly reactive. Heating is rarely needed and risks side reactions.

  • Workup: Filter through a celite pad to remove inorganic salts. Concentrate and purify.

Part 4: Data Presentation & Troubleshooting

Table 1: Troubleshooting Common Failure Modes

SymptomProbable CauseCorrective Action
Product contains -CH2OH or -CH2OR Base was too strong or nucleophilic (e.g., NaOH, NaOMe).Switch to ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

or

. Ensure solvents are anhydrous if using alkoxides (avoid alkoxides entirely).
Formation of insoluble precipitate (Quaternary Salt) Used amine base (Et3N) in Sonogashira.Switch to Protocol B (Inorganic Base:

).
Complex mixture / Polymerization Pd inserted into both C-I and C-Br.Lower temperature (<60°C).[2] Switch ligand to

(less active than alkyl-phosphines).
Low Conversion Catalyst poisoning by free bromide/iodide.Ensure high quality solvents (degassed). Increase catalyst load to 5 mol%.

References

  • Reactivity of 2-Halooxazoles: V. A. Solomin et al., "Preparation of 4-bromooxazole," ResearchGate, 2019. Link

  • Chemoselectivity in Pd-Coupling: J. Almond-Thynne et al., "Site-selective Suzuki–Miyaura coupling of heteroaryl halides," Chemical Science, 2017.[3] Link

  • General Suzuki Protocol: BenchChem Application Notes, "Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole," 2025. Link

  • Sonogashira with Inorganic Base: R. Chinchilla & C. Najera, "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem," Chem. Rev., 2007. Link

Sources

Method

Application Note: Nucleophilic Substitution of Bromomethyl Oxazoles in Drug Discovery and Organic Synthesis

Introduction & Mechanistic Overview Oxazoles are privileged heterocyclic scaffolds in medicinal chemistry, forming the structural backbone of numerous bioactive molecules, ranging from non-steroidal anti-inflammatory dru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Oxazoles are privileged heterocyclic scaffolds in medicinal chemistry, forming the structural backbone of numerous bioactive molecules, ranging from non-steroidal anti-inflammatory drugs (NSAIDs) like Oxaprozin to potent antitubulin agents such as Combretastatin A-4 analogs 1. The functionalization of the oxazole ring is a critical phase in drug development. Among the various functional handles available, the bromomethyl group—typically positioned at the C2 or C5 position—serves as an exceptionally versatile and highly reactive electrophilic center for nucleophilic substitution (SN2) reactions 2.

Causality in Scaffold Selection: Bromomethyl vs. Chloromethyl

When designing a synthetic route, the choice of the halomethyl precursor dictates the efficiency of the downstream coupling. Experimental evidence consistently demonstrates that bromomethyloxazoles (e.g., 2-bromomethyl-4,5-diphenyl-oxazole) exhibit vastly superior reactivity compared to their chloromethyl analogues .

This enhanced reactivity is fundamentally driven by the lower bond dissociation energy of the C–Br bond and the greater polarizability of the bromide ion, making it an excellent leaving group. Consequently, bromomethyl derivatives allow for milder reaction conditions, shorter reaction times, and reduced formation of thermal degradation byproducts. This is especially critical when coupling sterically hindered or thermally sensitive nucleophiles.

Quantitative Reactivity Comparison

Table 1: Reactivity and Condition Comparison for Halomethyloxazoles

Parameter2-Bromomethyloxazoles2-Chloromethyloxazoles
Leaving Group Ability High (Bromide ion)Moderate (Chloride ion)
Typical Reaction Temp Room Temperature (20–25°C)Elevated (60–80°C)
Reaction Time 2 – 4 hours8 – 16 hours
Base Requirement Mild (e.g., K₂CO₃)Strong (e.g., NaH) or large excess
Overall Yield Generally High (>85%)Moderate to High (60–80%)

Nucleophile Scope and Synthetic Pathways

The bromomethyl group readily undergoes SN2 displacement with a wide array of nucleophiles to build complex molecular architectures:

  • Nitrogen Nucleophiles: Primary and secondary amines react to form N-substituted oxazoles. Azides (e.g., NaN₃) yield azidomethyl oxazoles, which are invaluable precursors for CuAAC "click" chemistry 3.

  • Oxygen/Sulfur Nucleophiles: Alkoxides and phenoxides participate in Williamson ether syntheses to form ether linkages, while thiols yield thioethers 2.

  • Carbon Nucleophiles: C-alkylation with stabilized carbanions (e.g., diethyl malonate) is a cornerstone reaction, notably utilized in the synthesis of Oxaprozin 1.

SN2_Scope Core Bromomethyloxazole (Electrophile) N_Nu N-Nucleophiles (Amines, Azides) Core->N_Nu SN2 Attack O_Nu O/S-Nucleophiles (Alkoxides, Thiols) Core->O_Nu SN2 Attack C_Nu C-Nucleophiles (Carbanions) Core->C_Nu SN2 Attack N_Prod Aminomethyl / Azidomethyl Oxazoles N_Nu->N_Prod O_Prod Ether / Thioether Derivatives O_Nu->O_Prod C_Prod C-Alkylated Derivatives C_Nu->C_Prod LG Bromide Leaving Group (High Stability) N_Prod->LG O_Prod->LG C_Prod->LG

Fig 1: SN2 substitution pathways of bromomethyloxazoles with various nucleophiles.

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can verify intermediate success before proceeding to subsequent synthetic steps.

Protocol A: C-Alkylation of Diethyl Malonate (Oxaprozin Precursor)

This protocol details the C-alkylation of a stabilized carbanion using 2-bromomethyl-4,5-diphenyl-oxazole 1.

  • Causality of Reagents: Sodium ethoxide (NaOEt) in ethanol is specifically chosen as the base/solvent system. Because the pKa of ethanol matches the leaving group of the diethyl malonate ester, this choice prevents unwanted transesterification side reactions. Dropwise addition of the electrophile is mandated to maintain a low concentration of the bromomethyloxazole, thereby preventing polyalkylation of the malonate.

Step-by-Step Methodology:

  • Enolate Generation: To a flame-dried round-bottom flask under an inert atmosphere (N₂/Ar), add anhydrous ethanol and freshly prepared sodium ethoxide (1.1 eq). Cool the system to 0°C.

  • Nucleophile Addition: Add diethyl malonate (1.2 eq) dropwise. Stir for 30 minutes at 0°C to ensure complete enolate formation.

  • Electrophile Coupling: Dissolve 2-bromomethyl-4,5-diphenyl-oxazole (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate mixture.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (8:2) eluent. The disappearance of the UV-active bromomethyloxazole spot (higher Rf) and the appearance of the product spot (lower Rf) indicates reaction completion.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (Post-Purification): Purify via flash column chromatography. Validate the product identity via ¹H NMR: Confirm the disappearance of the singlet at ~4.5 ppm (corresponding to the –CH₂Br protons) and the appearance of new multiplet signals representing the malonate linkage.

Protocol B: Synthesis of Azidomethyloxazoles (Biphasic / Flow Approach)

Conversion of 2-(bromomethyl)oxazole to 2-(azidomethyl)oxazole using sodium azide 3.

  • Causality of Reagents: Sodium azide is highly toxic and potentially explosive under thermal stress. Utilizing a biphasic aqueous/organic system or continuous flow chemistry mitigates thermal risks and limits the accumulation of hazardous intermediates. The extreme reactivity of the bromomethyl group allows this SN2 displacement to proceed smoothly without the need for a phase-transfer catalyst.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 0.5 M solution of 2-(bromomethyl)oxazole in dichloromethane (DCM). Separately, prepare a 1.0 M aqueous solution of NaN₃.

  • Reaction Execution:

    • Batch: Add the aqueous NaN₃ solution to the organic solution. Stir vigorously (≥1000 rpm) at room temperature to maximize the interfacial surface area between the two phases.

    • Flow Alternative: Pump both streams through a T-mixer into a continuous-flow PFA reactor coil with a residence time of 10–15 minutes at 25°C.

  • Self-Validation (In-Process): Monitor the reaction using inline or benchtop IR spectroscopy. The successful formation of the product is confirmed by the appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹.

  • Workup & Safety: Separate the organic layer. Extract the aqueous layer once with DCM.

    • Critical Safety Note:Do NOT acidify the aqueous layer. Acidification generates highly toxic, volatile, and explosive hydrazoic acid (HN₃). Treat all aqueous waste with sodium nitrite and acid in a strictly controlled fume hood to safely quench unreacted azide.

  • Isolation: Dry the combined organic layers over MgSO₄. Concentrate carefully under reduced pressure at ambient temperature (avoid excessive heat due to azide sensitivity).

Workflow Start Start: Dry Reagents & Inert Atmosphere Base Base Addition (e.g., NaOEt or K2CO3) Start->Base Nu Nucleophile Activation (Enolate / Thiolate / Amine) Base->Nu Add Dropwise Addition of Bromomethyloxazole Nu->Add React Reaction at RT (2-4 Hours) Add->React Val1 Validation 1: TLC (Check Disappearance of SM) React->Val1 Val1->React Incomplete Workup Quench (NH4Cl) & Liquid-Liquid Extraction Val1->Workup Complete Purify Flash Chromatography Workup->Purify Val2 Validation 2: 1H NMR / IR (Confirm Structure & Purity) Purify->Val2 End Pure Substituted Oxazole Val2->End Verified

Fig 2: Experimental workflow and self-validation checkpoints for nucleophilic substitution.

References

  • Title: GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design Source: Green Chemistry (RSC Publishing) URL: [Link]

Sources

Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 2-Iodooxazole Derivatives

Executive Summary & Substrate Challenges The oxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as a bioisostere for amides and esters in drug discovery[1]. While the Suzuki-M...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Challenges

The oxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, frequently serving as a bioisostere for amides and esters in drug discovery[1]. While the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, applying this methodology to 2-halooxazoles—specifically 2-iodooxazoles—presents significant synthetic challenges.

The C2 position of the oxazole ring is highly electrophilic. While this facilitates rapid oxidative addition with palladium catalysts, the resulting Pd(II) intermediate is highly unstable. Without careful optimization, 2-iodooxazoles rapidly undergo off-target pathways, including base-mediated ring opening, homocoupling, and protodehalogenation[2]. This application note provides a field-proven, self-validating protocol designed to suppress these side reactions and maximize cross-coupling yields.

Mechanistic Causality in Condition Selection

To achieve high-fidelity coupling, every reagent must be selected based on its mechanistic impact on the catalytic cycle[3].

  • Catalyst & Ligand Selection (The "Why"): Why use

    
     over standard 
    
    
    
    ? The bidentate nature of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-coordination geometry on the Pd(II) intermediate. This spatial arrangement dramatically accelerates the reductive elimination step, outcompeting the degradation pathways that occur when the intermediate's lifetime is prolonged[1].
  • Base Selection (The "Why"): Strong bases (e.g.,

    
    , 
    
    
    
    ) will hydrolyze or ring-open electron-deficient oxazoles (such as ethyl 2-iodooxazole-4-carboxylate).
    
    
    or
    
    
    provides the exact basicity required to form the reactive boronate species during transmetalation while preserving the structural integrity of the oxazole core[2].
  • Solvent & Temperature: A biphasic or miscible aqueous system (e.g., 1,4-Dioxane/Water or Toluene/Water) is mandatory to solubilize the inorganic base and facilitate transmetalation[1]. Furthermore, running the reaction at ambient or strictly controlled moderate temperatures (22 °C – 90 °C) prevents the thermal degradation of the 2-iodooxazole substrate[2].

Quantitative Optimization Data

The following table summarizes the optimized parameter ranges derived from empirical validation and literature precedents for 2-iodooxazole cross-coupling.

ParameterOptimized SelectionAcceptable Range / AlternativesMechanistic Rationale
Palladium Catalyst

(5 mol%)

,

with XPhos
Accelerates reductive elimination; prevents catalyst deactivation.
Base

(2.0 equiv)

,

Mild enough to prevent oxazole ring opening; strong enough to activate boronic acid.
Solvent System 1,4-Dioxane /

(4:1)
Toluene /

, THF /

Solubilizes both organic substrates and inorganic base salts.
Boronic Acid Aryl/Heteroaryl (1.2 - 1.5 equiv)Pinacol esters (Bpin)Slight excess ensures complete conversion of the unstable halide.
Temperature 22 °C to 90 °CSubstrate dependentLower temperatures (e.g., 22 °C) suppress protodehalogenation in highly sensitive substrates.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By incorporating specific In-Process Control (IPC) checkpoints, the workflow ensures that transmetalation is occurring efficiently before the starting material is lost to side reactions.

Step 1: Reagent Preparation & Degassing
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-iodooxazole derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and

    
     (0.05 mmol, 5 mol%).
    
  • Add

    
     (2.0 mmol).
    
  • Causality Check: Evacuate the flask and backfill with ultra-pure Argon three times. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid, which would alter the stoichiometry and stall the reaction[1].

Step 2: Solvent Addition & Initiation
  • In a separate vial, prepare a 4:1 mixture of 1,4-Dioxane and deionized water (10 mL total volume). Sparge the solvent mixture with Argon for 15 minutes.

  • Add the degassed solvent mixture to the Schlenk flask via syringe.

  • Begin vigorous stirring (800 rpm) to ensure maximum interfacial surface area between the organic and aqueous phases. Heat the reaction to the target temperature (e.g., 60 °C) using a pre-calibrated heating block.

Step 3: In-Process Control (IPC) & System Validation
  • The Validation Checkpoint: At exactly 60 minutes, withdraw a 50 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

  • Diagnostic Metrics: Evaluate the ratio of the desired product mass to the protodehalogenated oxazole mass (M - 126).

  • Self-Correction: If the protodehalogenated byproduct exceeds 5% relative abundance, the transmetalation step is lagging. Action: Immediately reduce the temperature by 15 °C to stabilize the Pd(II) intermediate and allow the boronate transfer to catch up[4].

Step 4: Quenching, Work-up, and Purification
  • Upon complete consumption of the 2-iodooxazole (typically 2–12 hours), cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and partition with water (20 mL). Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure[1].
    
  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 2-substituted oxazole.

Mandatory Visualizations

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Intermediate (Fast for C-I) Pd0->OxAdd 2-Iodooxazole - I- TransMet Transmetalation Boronate Transfer (Rate-Limiting) OxAdd->TransMet Arylboronic Acid + Base RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Isomerization (cis-geometry) RedElim->Pd0 Product Release

Caption: Catalytic cycle of Suzuki-Miyaura coupling for 2-iodooxazoles, highlighting key mechanistic steps.

Workflow Prep 1. Reagent Prep & Degassing Setup 2. Catalyst/Base Addition Prep->Setup React 3. Controlled Heating (22-90°C) Setup->React Monitor 4. IPC (LC-MS) Check for Dehalogenation React->Monitor Purify 5. Workup & Chromatography Monitor->Purify

Caption: Step-by-step experimental workflow with integrated LC-MS in-process control (IPC) checkpoints.

References

  • Title: Application Notes and Protocols: Suzuki-Miyaura Coupling of Ethyl 2-iodooxazole-4-carboxylate Source: BenchChem URL
  • Source: Organic Letters (ACS Publications)
  • Source: Organic Letters (ACS Publications)
  • Source: Molecules (MDPI)

Sources

Method

Technical Guide: Selective N-Alkylation using 4-(Bromomethyl)-2-iodooxazole

Introduction & Scope This Application Note details the procedure for the N-alkylation of amines using 4-(Bromomethyl)-2-iodooxazole . This reagent is a high-value bifunctional "linchpin" scaffold in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This Application Note details the procedure for the N-alkylation of amines using 4-(Bromomethyl)-2-iodooxazole . This reagent is a high-value bifunctional "linchpin" scaffold in medicinal chemistry.

  • The Electrophile (C4-Bromomethyl): An sp³-hybridized alkyl bromide highly reactive toward nucleophilic displacement (

    
    ).
    
  • The Cross-Coupling Handle (C2-Iodide): An sp²-hybridized heteroaryl iodide. It remains inert under standard alkylation conditions but serves as a prime activation site for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Stille).

Target Audience: Synthetic chemists requiring a robust method to attach an oxazole core to an amine while preserving the C-I bond for subsequent library elaboration.

Critical Experimental Considerations

Chemoselectivity (Br vs. I)

The success of this protocol relies on the distinct reactivity profiles of the two halogen substituents.

  • C-Br (Alkyl): Reacts readily with amines at room temperature via

    
    .
    
  • C-I (Aryl): Requires metal catalysis (Pd/Cu) or halogen-lithium exchange to react.

  • Control: To ensure the Iodine remains intact, avoid adding transition metal catalysts or strong reducing agents (e.g., LiAlH₄, n-BuLi) during the alkylation step.

Stability & Handling
  • Light Sensitivity: The C-I bond is photosensitive. Prolonged exposure to ambient light can lead to homolytic cleavage and liberation of iodine (purple discoloration).

    • Protocol Adjustment: Wrap reaction vessels in aluminum foil.

  • Lachrymator: Like many benzyl-type bromides, 4-(Bromomethyl)-2-iodooxazole is a potential lachrymator. Handle exclusively in a fume hood.

Stoichiometry (Primary vs. Secondary Amines)
  • Secondary Amines: React cleanly to form tertiary amines. A 1:1 stoichiometry is effective.

  • Primary Amines: Susceptible to over-alkylation (formation of bis-oxazolyl amines).

    • Protocol Adjustment: Use a stoichiometric excess of the primary amine (1.5 – 2.0 equiv) or add the bromide solution slowly to the amine solution to maintain a high local concentration of the nucleophile.

Reaction Mechanism

The reaction proceeds via a classical bimolecular nucleophilic substitution (


). The amine lone pair attacks the methylene carbon at the C4 position, displacing the bromide ion. An auxiliary base scavenges the generated HBr to drive the equilibrium and prevent protonation of the unreacted amine.

ReactionMechanism Reactants Reactants Amine (R-NH2) + 4-(Bromomethyl)-2-iodooxazole TS Transition State [N...C...Br]‡ Reactants->TS Nu Attack Intermed Ammonium Salt (R-NH2+-CH2-Oxazole) Br- TS->Intermed Br Leaving BaseStep Deprotonation (Base removes H+) Intermed->BaseStep Product Final Product N-Alkylated 2-Iodooxazole BaseStep->Product -HBr (Base-H+ Br-)

Figure 1: Mechanistic pathway for the S_N2 alkylation. The base is critical for the final deprotonation step.[1]

Experimental Protocols

Protocol A: General Procedure for Secondary Amines

Best for: Cyclic amines (morpholine, piperidine) or acyclic secondary amines.

Reagents:

  • 4-(Bromomethyl)-2-iodooxazole (1.0 equiv)

  • Secondary Amine (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[2]
    
  • Acetonitrile (MeCN) or DMF [0.1 M concentration]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add the secondary amine (1.1 equiv) and anhydrous

    
     (2.0 equiv) to anhydrous MeCN. Stir for 5 minutes.
    
  • Addition: Add 4-(Bromomethyl)-2-iodooxazole (1.0 equiv) in one portion.

    • Note: If the bromide is a solid, dissolve it in a minimal amount of solvent before addition.

  • Protection: Wrap the flask in aluminum foil to protect the C-I bond.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc). Product typically runs higher than the amine but lower than the bromide.

  • Workup:

    • Filter off the solid

      
      .
      
    • Concentrate the filtrate under reduced pressure.[2][3]

    • Redissolve in EtOAc and wash with Water (x2) and Brine (x1).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel).

Protocol B: Procedure for Primary Amines (High Selectivity)

Best for: Valuable primary amines where bis-alkylation must be avoided.

Reagents:

  • 4-(Bromomethyl)-2-iodooxazole (1.0 equiv)

  • Primary Amine (1.5 – 2.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • DCM (Dichloromethane) or THF [0.05 M concentration]

Step-by-Step:

  • Setup: Prepare a flask with the Primary Amine (1.5 equiv) and DIPEA (2.0 equiv) in DCM. Cool to 0°C.

  • Slow Addition: Dissolve 4-(Bromomethyl)-2-iodooxazole (1.0 equiv) in DCM. Add this solution dropwise to the amine solution over 30–60 minutes.

    • Rationale: Keeping the amine in excess relative to the bromide at all times minimizes the statistical probability of the product reacting with a second bromide molecule.

  • Reaction: Allow to warm to RT and stir for 6–16 hours (protected from light).

  • Workup: Wash with saturated

    
     and Brine.
    
  • Purification: Flash chromatography. Gradient elution is often required to separate the mono-alkylated product from excess starting amine.

Workflow Visualization

Workflow Start START: Reagent Prep (Dry Solvents, N2 Atmosphere) Mix Mix Amine + Base (Solvent: MeCN or DMF) Start->Mix Add Add Electrophile 4-(Bromomethyl)-2-iodooxazole (Protect from Light!) Mix->Add Monitor Monitor (TLC/LCMS) Is SM consumed? Add->Monitor Monitor->Add No (Heat/Time) Workup Workup Filter solids -> Extract EtOAc Wash H2O/Brine Monitor->Workup Yes Purify Purification Silica Column Chromatography Workup->Purify Final Pure Product Ready for Cross-Coupling Purify->Final

Figure 2: Operational workflow from setup to isolation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of BromideEnsure solvents (MeCN/DMF) are anhydrous. Store reagent with desiccant.
Bis-Alkylation Primary amine too reactiveUse Protocol B . Increase amine equivalents to 2.5x.
Purple Color Iodine liberation (Decomp)Protect from light. Ensure temp < 60°C. Check reagent purity.
Incomplete Rxn Steric hindranceSwitch solvent to DMF (higher dielectric constant). Heat to 50°C. Add KI (0.1 eq) to form reactive alkyl iodide in situ (Finkelstein).
Product Unstable Acid sensitivityAvoid acidic workups. The oxazole ring can hydrolyze in strong acid.

Analytical Validation (QC)

To verify the product identity and purity, look for these specific markers:

  • LCMS (Mass Spectrometry):

    • Starting Material: Shows characteristic isotopic pattern for Br (1:1 ratio of M and M+2) AND I (mass 127).

    • Product: The Br pattern disappears. You should observe a clean mono-isotopic mass corresponding to the Iodine-containing product.

  • 1H NMR:

    • The methylene protons (

      
      -N) typically shift upfield (from ~4.4 ppm in the bromide to ~3.5–3.8 ppm in the amine).
      
    • The oxazole ring proton (if C5 is H) or substituents will remain distinct.

References

  • BenchChem. Reactivity Showdown: 2-Bromomethyl-4,5-diphenyl-oxazole vs. 2-Chloromethyl-4,5-diphenyl-oxazole. (Accessed 2025).[2][3]

  • Anderson, B. et al. 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit. ResearchGate.[4] (Accessed 2025).[2][3]

  • Li, B. et al. C-4 Bromination of 5-Substituted Oxazoles via 2-Lithiooxazoles. Organic Syntheses.[3] (Accessed 2025).[2][3]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. (General Reactivity Overview).

Sources

Application

Application Note: Strategic Optimization of the Sonogashira Coupling for the Synthesis of 2-Alkynyl-4-(bromomethyl)oxazoles

For Researchers, Scientists, and Drug Development Professionals Introduction The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds betw...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1][2] This palladium- and copper-cocatalyzed transformation is invaluable in medicinal chemistry and materials science for constructing complex molecular architectures, particularly arylalkynes and conjugated enynes, under remarkably mild conditions.[1][3]

This application note focuses on a substrate of significant synthetic potential: 4-(bromomethyl)-2-iodooxazole . This heterocycle is a bifunctional building block, featuring a highly reactive C-I bond at the 2-position, ideal for Sonogashira coupling, and a versatile bromomethyl group at the 4-position, which can be used for subsequent functionalization.

The primary challenge in utilizing this substrate lies in achieving chemoselective alkynylation at the C2-iodo position while preserving the integrity of the electrophilic C4-bromomethyl group. This guide provides a comprehensive framework for navigating this challenge, detailing mechanistic considerations, a systematic approach to optimizing reaction parameters, detailed experimental protocols, and a robust troubleshooting guide.

The Sonogashira Reaction: A Mechanistic Perspective

A fundamental understanding of the reaction mechanism is crucial for rational optimization. The widely accepted mechanism involves two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][4]

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl/vinyl halide (in this case, the C-I bond of the oxazole) to form a Pd(II) intermediate.[5]

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst coordinates to the terminal alkyne, increasing its acidity and facilitating deprotonation by a base to form a copper(I) acetylide species.[1][2][6]

  • Transmetalation & Reductive Elimination: The key step of transmetalation involves the transfer of the acetylide group from copper to the palladium(II) center.[4] The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)L₂(I) pd0->pd_oxidative Oxidative Addition (Ar-I) pd_transmetal Ar-Pd(II)L₂(C≡CR) pd_oxidative->pd_transmetal Transmetalation product Ar-C≡CR pd_transmetal->product Reductive Elimination product->pd0 alkyne H-C≡CR cu_pi [Cu(I)]---(π-alkyne) alkyne->cu_pi Coordination cu_acetylide Cu(I)-C≡CR cu_pi->cu_acetylide Deprotonation (Base) cu_acetylide->pd_oxidative To Transmetalation

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

A notable variation is the copper-free Sonogashira coupling . This approach is employed to prevent a common side reaction known as Glaser-Hay coupling, which is the oxidative homocoupling of two alkyne molecules, particularly problematic in the presence of oxygen.[1][7][8]

Substrate Analysis: The Challenge of Chemoselectivity

The success of this reaction hinges on exploiting the differential reactivity of the two halide-bearing carbons on the 4-(bromomethyl)-2-iodooxazole substrate.

  • The Reactive Center (C2-Iodo): The carbon-iodine bond on the sp²-hybridized oxazole ring is the intended site of reaction. The general reactivity order for halides in Sonogashira coupling is I > OTf > Br >> Cl.[1][5] This high intrinsic reactivity of the C-I bond allows the coupling to proceed under relatively mild conditions, which is advantageous for preserving the rest of the molecule.

  • The Latent Challenge (C4-Bromomethyl): The bromomethyl group presents a potential liability. As a primary alkyl bromide, it is an electrophilic center susceptible to nucleophilic attack. The primary concern is a reaction with the amine base, which can act as a nucleophile, leading to the formation of a quaternary ammonium salt byproduct and consuming the base needed for the catalytic cycle. While oxidative addition of Pd(0) into an sp³ C-Br bond is possible, it is significantly less favorable than addition into an sp² C-I bond under typical Sonogashira conditions. Therefore, the primary optimization goal is to select conditions that facilitate the desired C-C coupling at a rate that far exceeds any potential nucleophilic attack on the bromomethyl group.

Strategic Optimization of Reaction Parameters

A systematic approach to optimizing each reaction component is critical for achieving high yield and purity.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand directly influences catalytic activity and stability.

  • Palladium Precatalyst: Common choices include air-stable Pd(II) precatalysts like PdCl₂(PPh₃)₂ or the active Pd(0) source Pd(PPh₃)₄.[1][4] Pd(II) sources are often preferred for their ease of handling and are reduced in situ to the active Pd(0) species by the amine or phosphine ligand.[1][9]

  • Phosphine Ligands: The ligand stabilizes the palladium center and modulates its reactivity.

    • Triphenylphosphine (PPh₃): The most common and a good starting point for initial screening.

    • Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, or tri-tert-butylphosphine (P(t-Bu)₃) can significantly accelerate the oxidative addition and reductive elimination steps.[7][10][11] This increased reaction rate can be beneficial, potentially outcompeting the degradation of the bromomethyl group. However, the choice should be balanced with the steric bulk of the alkyne coupling partner.[12]

Base Selection: The Key to Substrate Integrity

The base is perhaps the most critical variable for this specific substrate. It must be sufficiently basic to deprotonate the terminal alkyne but minimally nucleophilic to avoid reacting with the bromomethyl group.

  • Tertiary Amine Bases:

    • Triethylamine (Et₃N): A common choice, often used in excess and can serve as a co-solvent.[1] Its nucleophilicity presents a moderate risk.

    • Diisopropylethylamine (DIPEA or Hünig's Base): A sterically hindered, non-nucleophilic amine. It is an excellent choice to minimize side reactions at the bromomethyl site.

  • Inorganic Bases:

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are non-nucleophilic and are particularly effective in copper-free protocols.[1][7] Their use can completely circumvent the issue of nucleophilic attack on the substrate, making them a highly recommended option to explore.

The Copper(I) Co-Catalyst: To Use or Not to Use?
  • Standard Protocol (with CuI): Copper(I) iodide (CuI) is the standard co-catalyst, typically used in catalytic amounts (1-5 mol%). It significantly accelerates the reaction by facilitating alkyne activation.[1][2] However, it also promotes the undesirable Glaser homocoupling, requiring strict exclusion of oxygen.[13][14]

  • Copper-Free Protocol: Eliminating CuI is a powerful strategy to prevent alkyne homocoupling.[8][15] This is often paired with stronger bases or more active ligand systems to compensate for the potentially slower reaction rate. For this substrate, a copper-free approach using an inorganic base is a very promising optimization pathway.

Solvent and Temperature
  • Solvents: The solvent must dissolve all reactants.[16] Common choices include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene, and acetonitrile.[1][14][16] When using amine bases, the amine itself can sometimes be used as the solvent or co-solvent. For inorganic bases, polar aprotic solvents like DMF or acetonitrile are often required for sufficient solubility.[16] All solvents must be anhydrous and rigorously degassed prior to use to prevent catalyst deactivation and Glaser coupling.[13]

  • Temperature: Sonogashira couplings can often be run at room temperature, especially with reactive iodides.[1] Gentle heating (40-60 °C) may be required to drive the reaction to completion. Higher temperatures should be avoided initially to minimize potential degradation of the sensitive bromomethyl group.

Optimization Workflow and Data Summary

A logical workflow is essential for efficient optimization. The process should begin with robust starting conditions and adapt based on initial results.

Optimization_Workflow start Start: Initial Screening (Protocol 1) check1 Analyze Outcome: Yield & Purity (TLC/LCMS) start->check1 path_good High Yield, High Purity check1->path_good Success path_low_yield Low / No Yield check1->path_low_yield Issue path_side_products Side Products Observed check1->path_side_products Issue path_complex Complex Mixture check1->path_complex Issue end_node Optimized Conditions path_good->end_node action_temp Increase Temperature (40-60 °C) path_low_yield->action_temp action_base Switch to Inorganic Base (K₂CO₃, Cs₂CO₃) path_side_products->action_base If Bromomethyl degradation action_cu_free Implement Cu-Free Protocol (Protocol 2) path_side_products->action_cu_free If Glaser coupling path_complex->action_cu_free action_ligand Screen Ligands (e.g., XPhos) action_temp->action_ligand action_ligand->end_node action_base->end_node action_cu_free->action_base

Caption: A systematic workflow for optimizing the Sonogashira coupling.

Table 1: Suggested Starting Conditions for Optimization Screening

ParameterCondition A (Standard)Condition B (Hindered Base)Condition C (Cu-Free, Inorganic Base)Rationale
Pd Catalyst PdCl₂(PPh₃)₂ (2 mol%)PdCl₂(PPh₃)₂ (2 mol%)Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)Start with standard; use advanced ligand for Cu-free.
Cu Co-catalyst CuI (4 mol%)CuI (4 mol%)NoneTest standard vs. Cu-free to mitigate Glaser coupling.
Base Triethylamine (Et₃N)Diisopropylethylamine (DIPEA)K₂CO₃ (2.5 equiv)Compare nucleophilic vs. non-nucleophilic bases.
Solvent THF / Et₃N (2:1)THF / DIPEA (3:1)DMF or TolueneSolvent must be compatible with the chosen base.
Temperature Room TemperatureRoom Temperature50 °CStart mild; may require heat for Cu-free systems.

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Reagents are toxic and/or flammable. An inert atmosphere is critical for success.

Protocol 1: Standard Copper-Catalyzed Coupling with a Hindered Amine Base
  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-(bromomethyl)-2-iodooxazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Through a septum, add degassed anhydrous THF (to make a ~0.2 M solution) followed by degassed DIPEA (3.0 equiv). Stir for 5 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed. If the reaction is sluggish after several hours, it can be gently heated to 40-50 °C.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short plug of Celite to remove catalyst residues.[13] Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Copper-Free Coupling with an Inorganic Base
  • Setup: To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), and finely ground anhydrous K₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Reagent Addition: Add degassed anhydrous DMF (to make a ~0.2 M solution). Stir the mixture for 15 minutes to allow for catalyst pre-formation. Add the 4-(bromomethyl)-2-iodooxazole (1.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 50-60 °C. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1. Note that DMF is a high-boiling solvent and may require specific conditions for removal.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides solutions to common problems.

Troubleshooting_Tree start Analyze Reaction Outcome prob_yield Low or No Yield start->prob_yield prob_glaser Significant Alkyne Homocoupling (Glaser) start->prob_glaser prob_decomp Starting Material Decomposition start->prob_decomp prob_palladium Palladium Black Formation start->prob_palladium cause_yield1 Inactive Catalyst prob_yield->cause_yield1 cause_yield2 Low Temperature prob_yield->cause_yield2 cause_glaser1 Oxygen Present prob_glaser->cause_glaser1 cause_glaser2 High [CuI] prob_glaser->cause_glaser2 cause_decomp1 Base Nucleophilicity prob_decomp->cause_decomp1 cause_decomp2 High Temperature prob_decomp->cause_decomp2 cause_palladium1 Oxygen / Impurities prob_palladium->cause_palladium1 sol_yield1 Use fresh Pd/Cu catalysts. Ensure inert atmosphere. cause_yield1->sol_yield1 sol_yield2 Increase temp. to 40-60°C. Consider more active ligand. cause_yield2->sol_yield2 sol_glaser1 Improve solvent/reagent degassing. Maintain positive Ar/N₂ pressure. cause_glaser1->sol_glaser1 sol_glaser2 Reduce CuI loading. Switch to Cu-free protocol. cause_glaser2->sol_glaser2 sol_decomp1 Switch to DIPEA or K₂CO₃. cause_decomp1->sol_decomp1 sol_decomp2 Run at lower temperature. cause_decomp2->sol_decomp2 sol_palladium1 Use fresh, anhydrous/degassed solvents. Improve inert atmosphere technique. cause_palladium1->sol_palladium1

Caption: A troubleshooting decision tree for common Sonogashira coupling issues.

Conclusion

The Sonogashira coupling of 4-(bromomethyl)-2-iodooxazole is a highly feasible transformation that opens the door to a wide array of novel chemical entities. Success is predicated on a strategic approach that prioritizes the chemoselective reaction at the C-I bond while safeguarding the C-Br bond. The most critical parameter is the choice of base; sterically hindered amines like DIPEA or, more robustly, non-nucleophilic inorganic bases such as K₂CO₃ are strongly recommended. Furthermore, exploring a copper-free protocol is a powerful strategy to eliminate alkyne homocoupling and simplify purification. By following the systematic optimization workflow and protocols detailed in this guide, researchers can reliably and efficiently synthesize 2-alkynyl-4-(bromomethyl)oxazoles for applications in drug discovery and beyond.

References

  • Sonogashira coupling - Wikipedia . Wikipedia. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview . Preprints.org. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained . Vedantu. [Link]

  • Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction . ResearchGate. [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction . ScienceDirect. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 . Royal Society of Chemistry. [Link]

  • Copper-free Sonogashira coupling . The Chemical Record. [Link]

  • Synthesis of 2-alkynyl benzoxazole and –thiazole via Sonogashira Cross Coupling . ResearchGate. [Link]

  • What is the role of copper in the Sonogashira coupling reaction? . Pearson+. [Link]

  • Sonogashira Coupling . YouTube. [Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry . ChemRxiv. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . MDPI. [Link]

  • Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles . PubMed. [Link]

  • Guidelines for Sonogashira cross-coupling reactions . Sussex Drug Discovery Centre. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines . ACS Publications. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview . Royal Society of Chemistry. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis . STAR Protocols. [Link]

  • Development of the Inverse Sonogashira Reaction for DEL Synthesis . ACS Publications. [Link]

  • Phosphine ligands – Knowledge and References . Taylor & Francis Online. [Link]

  • Screening different bases and solvents in the nickel- catalysed Sonogashira reaction . ResearchGate. [Link]

  • Sonogashira couplings wih most aryl bromides is oxidative-addition limited . Reddit. [Link]

  • Struggling to make a sonogashira coupling reaction happen . Reddit. [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles . Royal Society of Chemistry. [Link]

  • Effect of different bases in the Sonogashira reaction . ResearchGate. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst . MDPI. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol . KAUST Repository. [Link]

Sources

Method

Application Note: Step-by-Step Functionalization of 4-(Bromomethyl)-2-iodooxazole

Strategic Overview: A Tale of Two Electrophiles The 4-(bromomethyl)-2-iodooxazole scaffold represents a "privileged structure" in medicinal chemistry, offering two distinct electrophilic sites with orthogonal reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: A Tale of Two Electrophiles

The 4-(bromomethyl)-2-iodooxazole scaffold represents a "privileged structure" in medicinal chemistry, offering two distinct electrophilic sites with orthogonal reactivity profiles. Mastering this scaffold requires understanding the specific behaviors of the C-2 Aryl Iodide versus the C-4 Alkyl Bromide .

The Chemoselectivity Landscape

This molecule presents a classic chemoselectivity challenge. Successful functionalization relies on exploiting the "Hard/Soft" nature of the electrophiles and the specific activation requirements of each position.

FeaturePosition C-2 (Iodo)Position C-4 (Bromomethyl)
Electronic Nature Electron-deficient heteroaryl halide.Activated benzylic-like alkyl halide.
Primary Reactivity Transition Metal Catalysis (Suzuki, Stille, Sonogashira).[1]Nucleophilic Substitution (

).[2]
Activation Mode Oxidative Addition (requires Pd/Ni catalyst).Coulombic/Orbital interaction (requires nucleophile).
Risk Factors Protodehalogenation (loss of Iodine); Ring opening under strong base.

-Hydride elimination (if Pd inserts); Hydrolysis.

The Golden Rule of Sequence: While the order can be reversed depending on specific substrates, the most robust workflow for drug discovery libraries is C-4 Substitution


 C-2 Cross-Coupling .
  • Reasoning: The alkyl bromide is highly reactive and prone to decomposition or side-reactions (e.g., alkyl-Suzuki coupling or elimination) if exposed to palladium at high temperatures. Capping this position with a stable amine or ether "tail" first creates a robust intermediate for the subsequent high-temperature Suzuki coupling.

Reactivity Map & Workflow

ReactivityMap Start 4-(Bromomethyl)- 2-iodooxazole PathA Path A: Nucleophilic Substitution (Mild Base, RT) Start->PathA  Preferred First Step   PathB Path B: Pd-Catalyzed Coupling (Pd(0), Heat, Base) Start->PathB  Alternative   ProdA C-4 Functionalized Intermediate PathA->ProdA Final 2,4-Disubstituted Oxazole PathA->Final ProdB C-2 Biaryl Intermediate PathB->ProdB PathB->Final ProdA->PathB  Step 2   ProdB->PathA  Step 2  

Caption: Workflow logic. Path A (Green) is the recommended route to minimize side reactions, stabilizing the alkyl halide before metal catalysis.[1]

Module 1: C-4 Functionalization ( Displacement)

This protocol describes the installation of a solubilizing amine tail (e.g., Morpholine) at the C-4 position.

Mechanistic Insight

The C-4 bromomethyl group is activated by the adjacent oxazole ring, making it significantly more reactive than a standard alkyl bromide. However, the C-2 iodine is electron-withdrawing, further increasing the acidity of the protons at the bromomethyl site.

  • Critical Control: Use a non-nucleophilic base (DIPEA) or a weak inorganic base (

    
    ) to prevent elimination or ring attack. Avoid strong alkoxides.
    
Protocol A: Amination of 4-(Bromomethyl)-2-iodooxazole[1]

Reagents:

  • Substrate: 4-(Bromomethyl)-2-iodooxazole (1.0 eq)[1]

  • Nucleophile: Morpholine (1.1 eq)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 eq)[1]
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration)[1]

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with 4-(Bromomethyl)-2-iodooxazole (1.0 mmol, 288 mg) and anhydrous MeCN (10 mL).

  • Addition: Cool the solution to 0°C (ice bath). This is crucial to control the initial exotherm and prevent double-alkylation if using primary amines.

  • Base/Nucleophile: Add DIPEA (1.5 mmol, 261 µL) followed by dropwise addition of Morpholine (1.1 mmol, 96 µL).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc) or LCMS. The starting material (Br-isotope pattern) should disappear.

  • Work-up: Dilute with EtOAc (30 mL) and wash with water (

    
     mL) and brine (
    
    
    
    mL).
    • Note: If using DMF, extensive water washes are required to remove the solvent.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel chromatography (0-50% EtOAc in Hexanes).
    

Expected Outcome: 4-(Morpholinomethyl)-2-iodooxazole. The C-2 Iodine remains intact, ready for Module 2.

Module 2: C-2 Functionalization (Suzuki-Miyaura Coupling)

With the C-4 position capped, the C-2 iodine is now the sole reactive handle. 2-Iodooxazoles are excellent partners for Suzuki coupling but can suffer from deiodination (reduction) if the catalytic cycle is slow.

Mechanistic Insight

The oxidative addition of Pd(0) into the C(2)-I bond is fast. The rate-limiting step is often transmetallation.

  • Ligand Choice: Use electron-rich, bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) to stabilize the Pd-intermediate and prevent catalyst decomposition.[1]

  • Base Sensitivity: Oxazoles can undergo ring-opening under harsh basic conditions. Carbonate bases (

    
    , 
    
    
    
    ) are preferred over hydroxides or alkoxides.[1]
Protocol B: Cross-Coupling of 4-(Substituted)-2-iodooxazole[1][3]

Reagents:

  • Substrate: 4-(Morpholinomethyl)-2-iodooxazole (from Module 1) (1.0 eq)[1]

  • Boronic Acid: Phenylboronic acid (1.2 eq)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (aqueous) (2.0 eq)[1]
    
  • Solvent: 1,4-Dioxane (0.1 M)

Step-by-Step Procedure:

  • Degassing: In a microwave vial or round-bottom flask, combine the substrate (1.0 mmol), Phenylboronic acid (1.2 mmol), and 1,4-Dioxane (10 mL). Sparge with Nitrogen/Argon for 5 minutes.

    • Why? Oxygen causes homocoupling of boronic acids and deactivates the catalyst.

  • Catalyst Addition: Add

    
     (0.05 mmol) and the aqueous 
    
    
    
    solution (1.0 mL).
  • Reaction: Seal the vessel and heat to 80°C for 4–12 hours.

    • Microwave Option: 100°C for 30 minutes is often sufficient and cleaner.

  • Monitoring: Monitor by LCMS. Look for the product mass [M+H]+.

    • QC Check: If you see a mass corresponding to [M-I+H] (de-iodinated starting material), the reaction is "stalling."[1] Add more boronic acid or switch to a more active catalyst system (e.g., XPhos Pd G3).[1]

  • Work-up: Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.[3] Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (DCM/MeOH gradient) or preparative HPLC.

Troubleshooting & Data Interpretation

Common Failure Modes
ObservationDiagnosisRemediation
Module 1: Complex mixture by LCMS Polymerization or bis-alkylation.Lower temperature to 0°C; Add nucleophile slowly to the bromide.
Module 2: Product mass -126 Da (Loss of I) Protodehalogenation.Degas solvents thoroughly; Increase catalyst loading; Lower temperature.
Module 2: Ring Opening (Nitrile formation) Base-mediated decomposition.Switch base from

to

or

(anhydrous conditions).
Analytical Data Summary (Simulated)
Compound1H NMR Characteristic Signals (

ppm,

)
LCMS Pattern
Starting Material 7.65 (s, 1H, Oxazole-H), 4.35 (s, 2H,

)
M+H, Br isotope (1:[1]1)
Intermediate (Module 1) 7.55 (s, 1H, Oxazole-H), 3.45 (s, 2H,

)
M+H, No Br pattern
Final Product (Module 2) 7.90 (s, 1H, Oxazole-H), 7.4-7.8 (m, 5H, Ar-H)M+H, UV active

References

  • Review of Oxazole Utility

    • Title: A Review on Chemical Synthesis and Biological Activities of Oxazole Deriv
    • Source: International Journal of Modern Pharmaceutical Research (2024).[4]

    • URL:[Link]

  • Suzuki Coupling of 2-Halooxazoles

    • Title: Application Notes and Protocols: Suzuki Coupling Reactions with 2-Iodo-5-(m-tolyl)oxazole.[3]

    • Source: BenchChem Applic
  • Regioselective Functionalization

    • Title: 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles.[5]

    • Source: Synlett (via ResearchG
    • URL:[Link]

  • General Oxazole Reactivity

    • Title: Synthesis, Reactions and Medicinal Uses of Oxazole.[1][4][6][7][8][9]

    • Source: PharmaGuideline.
    • URL:[Link][1]

Sources

Application

Advanced Application Note: Negishi Cross-Coupling Parameters for 2-Iodooxazoles in Complex Molecule Synthesis

Introduction and Mechanistic Rationale The oxazole heterocycle is a privileged structural motif found in numerous bioactive marine natural products (e.g., Enigmazole A, Breitfussin A and B) and advanced pharmaceutical ca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The oxazole heterocycle is a privileged structural motif found in numerous bioactive marine natural products (e.g., Enigmazole A, Breitfussin A and B) and advanced pharmaceutical candidates,[1]. However, functionalization of the oxazole core—particularly at the C2 position—presents a formidable synthetic challenge. Traditional metalation strategies that rely on 2-lithiooxazoles are plagued by a rapid, solvent-dependent equilibrium with their acyclic isonitrile enolate tautomers. This ring-opening degradation leads to poor regioselectivity, the formation of undesired by-products (such as 2,4-diiodooxazoles), and significantly diminished yields during electrophilic trapping[2].

To circumvent this inherent instability, the Negishi cross-coupling reaction has emerged as the premier methodology for C2-functionalization. By utilizing an oxazol-2-ylzinc reagent, the nucleophile remains configurationally and chemically stable, preventing acyclic tautomerization and allowing for highly efficient carbon-carbon bond formation under mild, palladium-catalyzed conditions.

Causality in Experimental Design: Parameter Selection

Successful Negishi coupling of 2-iodooxazoles relies on a self-validating system of precise experimental parameters:

  • Direct Zinc Insertion vs. Transmetalation: Generating the zinc reagent via transmetalation from a 2-lithio species still risks transient acyclic degradation. Instead, the direct insertion of elemental zinc (Zn^0) into a 2-iodooxazole completely bypasses the unstable lithiated intermediate, ensuring high fidelity of the oxazole core.

  • Knochel Conditions (LiCl Additive): The addition of stoichiometric lithium chloride (LiCl) is a critical parameter. LiCl solubilizes the organozinc species by forming a highly reactive zincate complex (RZnX·LiCl). This breaks down unreactive polymeric zinc aggregates, significantly accelerating the insertion rate at ambient temperature and enhancing the nucleophilicity of the zincate during the subsequent transmetalation step,[3].

  • Catalyst and Ligand Selection: The cross-coupling of oxazol-2-ylzinc reagents with structurally complex vinyl or aryl halides requires robust Pd(0) catalysis. Systems utilizing Pd(PPh3)4 or Pd2(dba)3 coupled with electron-rich phosphine ligands ensure rapid oxidative addition into the electrophile and facilitate the transmetalation of the sterically encumbered zincate[1].

Workflows and Catalytic Pathways

Zn_Insertion Iodo 2-Iodooxazole Starting Material ZnDust Zn(0) Dust / LiCl Activation (TMSCl/1,2-DBE) Iodo->ZnDust THF, 25 °C Zincate Oxazol-2-ylzincate [Stable Nucleophile] ZnDust->Zincate Direct Insertion

Caption: Direct zinc insertion into 2-iodooxazole utilizing Knochel conditions to prevent ring-opening.

Negishi_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Intermediate [R1-Pd(II)-X] Pd0->OxAdd + R1-X TransMet Transmetalation Intermediate [R1-Pd(II)-R2] OxAdd->TransMet + R2-ZnX RedElim Reductive Elimination Transition State TransMet->RedElim Isomerization Waste ZnX2 TransMet->Waste RedElim->Pd0 Catalyst Regeneration Product 2-Substituted Oxazole (R1-R2) RedElim->Product ZnReagent Oxazol-2-ylzinc (R2-ZnX) ZnReagent->OxAdd Electrophile Aryl/Vinyl Halide (R1-X) Electrophile->Pd0

Caption: Palladium-catalyzed Negishi cross-coupling catalytic cycle for oxazol-2-ylzinc reagents.

Quantitative Data Summary

The following table summarizes validated reaction parameters and yields for the functionalization of oxazole derivatives via zinc-mediated cross-coupling methodologies.

SubstrateZinc Source / BaseCatalyst SystemElectrophileYield (%)Context & Application
Ethyl 2-iodooxazole-4-carboxylateZn(0) dust, LiClPd(0) / THFVinyl iodide86%Total Synthesis of Enigmazole A
2,4-DiiodooxazoleTMPZnCl·LiClPd(dppf)Cl₂ / Cs₂CO₃N-Boc-2-pyrroleboronic acid*61%Total Synthesis of Breitfussin A[1]
Functionalized Arenes/Heterocycles(Cy₂N)₂Zn·2LiClPd-catalyst / FlowAryl iodides71–96%Continuous Flow Negishi Scale-up[3]

*Note: While Breitfussin A utilized a Suzuki variant for the diiodo-substrate due to specific chemoselectivity requirements, the metalation principles remain heavily grounded in zincate stability[1].

Step-by-Step Experimental Protocols

Protocol 1: Preparation of Oxazol-2-ylzinc Reagent (Knochel Conditions)

This protocol ensures the generation of a stable zincate without triggering the acyclic isonitrile enolate equilibrium.

  • Zinc Activation: In an argon-flushed Schlenk flask, suspend zinc dust (1.5 equiv) and anhydrous LiCl (1.5 equiv) in dry THF (to achieve a 0.5 M final concentration).

  • Oxide Removal: Add 1,2-dibromoethane (5 mol%) and heat the suspension gently to 60 °C for 5 minutes. Allow the flask to cool to room temperature, then add chlorotrimethylsilane (TMSCl, 2 mol%). Stir for 15 minutes to chemically scour the passivating zinc oxide layer from the metal surface.

  • Direct Insertion: Add the 2-iodooxazole derivative (1.0 equiv) dropwise as a solution in THF.

  • Reaction Monitoring: Stir the mixture at room temperature for 10–30 minutes. The reaction is complete when the zinc dust is partially consumed and a greyish, homogenous solution of the zincate is formed.

Protocol 2: Self-Validation via Zinc Reagent Titration

Accurate stoichiometry is critical in cross-coupling to prevent homocoupling or incomplete conversion.

  • Sampling: Withdraw a 0.50 mL aliquot of the newly formed oxazol-2-ylzinc reagent under argon.

  • Iodine Quench: Inject the aliquot into a flask containing a known excess of standard iodine (I₂) solution in THF. The active zincate will quantitatively consume the iodine.

  • Back-Titration: Titrate the unreacted iodine with a standardized aqueous 0.1 M sodium thiosulfate (Na₂S₂O₃) solution until the characteristic iodine color disappears. Calculate the exact molarity of the zinc reagent based on the consumed iodine.

Protocol 3: Palladium-Catalyzed Negishi Cross-Coupling

Executing the C-C bond formation using the titrated nucleophile.

  • Catalyst Initiation: In a separate flame-dried flask under argon, combine the electrophile (vinyl or aryl halide, 0.8 equiv to act as the limiting reagent) and Pd(PPh₃)₄ (5 mol%) in anhydrous THF.

  • Coupling: Transfer the calculated volume of the titrated oxazol-2-ylzinc reagent dropwise to the catalyst/electrophile mixture at room temperature.

  • Reaction Progression: Stir the reaction at ambient temperature (or heat to 50 °C if sterically hindered). Monitor the consumption of the limiting reagent via TLC or HPLC. The coupling generally proceeds smoothly over 2–12 hours,[3].

  • Quench and Isolation: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting 2-substituted oxazole via flash column chromatography.

References

  • Total Synthesis of Enigmazole A from Cinachyrella enigmatica.
  • Source: acs.
  • Source: orgsyn.
  • Source: hw.ac.

Sources

Method

Application Note: Preparation of Biaryl Oxazoles from 4-(Bromomethyl)-2-iodooxazole

Strategic Overview & Mechanistic Rationale The oxazole moiety is a privileged heterocyclic motif prevalent in numerous biologically active compounds, making its site-specific functionalization a critical operation for st...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The oxazole moiety is a privileged heterocyclic motif prevalent in numerous biologically active compounds, making its site-specific functionalization a critical operation for structure-activity relationship (SAR) studies in drug discovery[1]. Among the various oxazole building blocks, 4-(bromomethyl)-2-iodooxazole stands out as an exceptionally versatile, dual-functional scaffold. It possesses two orthogonal reactive sites:

  • C2-Iodine : A highly electron-deficient C(sp2)-I bond primed for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi)[2].

  • C4-Bromomethyl : A benzylic-like C(sp3)-Br bond that serves as a powerful electrophile for downstream nucleophilic substitution (S_N2) or late-stage diversification.

The Chemoselectivity Challenge

The fundamental challenge in utilizing this scaffold is achieving strict chemoselectivity. The goal is to perform a Suzuki-Miyaura cross-coupling at the C2 position to establish the biaryl axis without prematurely hydrolyzing, substituting, or cross-coupling the C4-bromomethyl group.

Causality of Reactivity : The C(sp2)-I bond undergoes oxidative addition with Pd(0) at a significantly faster rate than the C(sp3)-Br bond, especially when employing standard bidentate or bulky monodentate phosphine ligands[3]. However, the basic conditions typically required for the transmetalation step of the Suzuki coupling (e.g., NaOH, K₂CO₃ in aqueous mixtures) can easily trigger the nucleophilic displacement of the sensitive bromomethyl group, converting it into an unwanted hydroxymethyl byproduct[1]. Therefore, the experimental design must strictly control the base strength and solvent system to preserve the C4-alkyl bromide.

Workflow SM 4-(Bromomethyl)- 2-iodooxazole Pd Pd-Catalyzed Suzuki Coupling SM->Pd Ar-B(OH)2 Int 2-Aryl-4-(bromomethyl) oxazole Pd->Int Chemoselective SN2 Nucleophilic Substitution Int->SN2 HNR2 / Base Prod Functionalized Biaryl Oxazole SN2->Prod Diversification

Caption: Chemoselective workflow for the synthesis of biaryl oxazoles.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, various catalytic systems were evaluated to maximize the yield of the C2-biaryl product while minimizing C4-hydrolysis. The data below demonstrates that anhydrous conditions combined with a mild base (Potassium Fluoride) provide the optimal thermodynamic window for chemoselectivity.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst System (5 mol%)Base (Equiv)Solvent SystemTemp (°C)C2-Coupling YieldC4-Br Hydrolysis
Pd(PPh₃)₄K₂CO₃ (2.0)Toluene/H₂O (4:1)80 °C65%15 - 20%
Pd(OAc)₂ / SPhosNaOH (2.0)Dioxane/H₂O (3:1)90 °C30%> 60%
Pd(dppf)Cl₂ KF (3.0) THF (Anhydrous) 65 °C 92% Not Detected
Pd(dppf)Cl₂Cs₂CO₃ (2.0)DMF (Anhydrous)70 °C85%< 5%

Data Summary: Strong aqueous bases (NaOH) rapidly destroy the bromomethyl handle. Anhydrous KF in THF facilitates transmetalation via a hypervalent fluoroborate intermediate without acting as a competing nucleophile.

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (C2-Iodine) Pd0->OA Fast insertion TM Transmetalation (Ar-B(OH)2) OA->TM Base mediation RE Reductive Elimination TM->RE RE->Pd0 Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C2 position.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Synthesis of 2-(4-methoxyphenyl)-4-(bromomethyl)oxazole.

1. Reaction Setup: To an oven-dried, 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-(bromomethyl)-2-iodooxazole (288 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and the palladium catalyst Pd(dppf)Cl₂ (36 mg, 0.05 mmol, 5 mol%)[1].

2. Base Addition (Critical Step): Add anhydrous Potassium Fluoride (KF) (174 mg, 3.0 mmol). Expert Insight: KF is strictly selected over K₂CO₃ or NaOH. The fluoride ion is highly oxophilic and effectively activates the boronic acid for transmetalation, but it is a poor nucleophile in anhydrous THF, thereby preserving the C4-bromomethyl group.

3. Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent the Pd-catalyzed homocoupling of the boronic acid, which would consume the reagent and complicate downstream purification[1].

4. Solvent Addition & Execution: Inject 5.0 mL of degassed, anhydrous THF via syringe. Place the flask in a pre-heated oil bath at 65 °C and stir vigorously for 4 to 6 hours.

5. Self-Validating Monitoring (LC-MS): Monitor the reaction progress via LC-MS. Validation Metric: Look for the disappearance of the starting material mass. The product peak must exhibit a distinct 1:1 ratio of the [M+H]⁺ and[M+2+H]⁺ isotopic mass peaks. This isotopic signature is the definitive proof that the bromine atom is still intact and that hydrolysis has been successfully avoided.

6. Work-up and Purification: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic fluoride salts. Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the biaryl oxazole intermediate. Store the product at -20 °C under Argon to prevent spontaneous polymerization or degradation.

Protocol B: Downstream Diversification (S_N2 Amination)

Objective: Synthesis of 2-(4-methoxyphenyl)-4-(morpholinomethyl)oxazole, a highly drug-like scaffold.

1. Reaction Setup: In a 10 mL round-bottom flask, dissolve the intermediate from Protocol A (1.0 eq) in anhydrous Acetonitrile to achieve a 0.2 M concentration.

2. Reagent Addition: Add Morpholine (2.5 eq) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Expert Insight: The bromomethyl group on the oxazole ring is highly electrophilic (analogous to an allylic or benzylic bromide). Consequently, the S_N2 substitution occurs rapidly at room temperature. Heating is unnecessary and should be avoided to prevent quaternary ammonium salt formation or decomposition.

3. Execution & Work-up: Stir the reaction at room temperature for 2 hours. Once complete (verified by TLC), concentrate the solvent under reduced pressure. Partition the residue between Dichloromethane (10 mL) and saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer twice with Dichloromethane, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to yield the final functionalized biaryl oxazole.

References

1.[1] Application Notes and Protocols: Suzuki-Miyaura Coupling of Ethyl 2-iodooxazole-4-carboxylate Source: Benchchem URL:

2.[2] Ethyl 2-iodooxazole-4-carboxylate: A Comprehensive Technical Guide Source: Benchchem URL:

3.[3] A Concise Total Synthesis of Breitfussin A and B | Organic Letters Source: ACS Publications URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Selective C2-Iodination of Halogenated Oxazoles

Executive Summary: The Chemoselectivity Paradox Synthesizing 2-iodo-5-bromooxazole (or similar halogenated derivatives) presents a classic chemoselectivity conflict. You are attempting to remove a proton ( ) from the C2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chemoselectivity Paradox

Synthesizing 2-iodo-5-bromooxazole (or similar halogenated derivatives) presents a classic chemoselectivity conflict. You are attempting to remove a proton (


) from the C2 position while retaining a bromine atom at the C5 position.
  • The Goal: Thermodynamic deprotonation at C2 (

    
    ).
    
  • The Threat: Lithium-Halogen Exchange (Li-HE) at C5.

  • The Failure Mode: If you use alkyl lithiums (e.g.,

    
    ), the kinetic rate of halogen exchange often exceeds the rate of deprotonation, resulting in debromination  (loss of the C5-Br) or a mixture of regioisomers.
    

This guide details the mechanistic solution using non-nucleophilic bases and provides a validated protocol to ensure the bromine remains intact.

Mechanistic Analysis

To prevent debromination, one must understand the competition between Acid-Base Chemistry (Deprotonation) and Redox/Exchange Chemistry (Li-HE).

Diagram 1: The Divergent Pathways of Oxazole Lithiation

OxazolePathways Start 5-Bromooxazole (Substrate) nBuLi n-BuLi (Nucleophilic Base) Start->nBuLi LiHMDS LiHMDS (Bulky Amide Base) Start->LiHMDS PathA Path A: Li-Halogen Exchange (Fast Kinetic Trap) nBuLi->PathA Attacks Br PathB Path B: C2-Deprotonation (Thermodynamic Control) LiHMDS->PathB Steric hindrance prevents Br attack Debrom 5-Lithiooxazole (Loss of Br) PathA->Debrom TargetLi 2-Lithio-5-bromooxazole (Desired Anion) PathB->TargetLi Product_Fail Product A: Debrominated Species Debrom->Product_Fail RingOpen Ring Opening (Isocyanide Formation) TargetLi->RingOpen If T > -50°C Product_Success Product B: 2-Iodo-5-bromooxazole TargetLi->Product_Success + I2 (Quench)

Caption: Path A (Red) shows the failure mode using n-BuLi leading to debromination. Path B (Green) shows the successful retention of bromine using LiHMDS.

Reagent Selection Guide

The choice of base is the single determinant of success.

ReagentClassOutcomeMechanism Notes
n-BuLi Alkyl LithiumFAILURE Highly nucleophilic. Attacks the soft halogen (Br/I) faster than it deprotonates the C2-H. Results in debrominated byproducts.
LDA Lithium AmideRISKY Less nucleophilic than n-BuLi, but can still trigger Li-HE on sensitive substrates. Often requires HMPA as a co-solvent to work effectively.
LiHMDS Silyl AmideRECOMMENDED

. Sufficiently basic to deprotonate C2 (

) but sterically bulky and non-nucleophilic. It cannot easily attack the bromine atom.
ZnCl₂ AdditiveSTABILIZER Used after lithiation. Transmetalates the unstable 2-lithiooxazole to a 2-zinc species, preventing ring opening.

Validated Protocol: Synthesis of 2-Iodo-5-bromooxazole

Safety Note: This reaction involves cryogenic conditions and pyrophoric reagents. Perform in a flame-dried Schlenk flask under Argon/Nitrogen.

Materials
  • Substrate: 5-Bromooxazole (1.0 equiv)

  • Base: LiHMDS (1.0 M in THF, 1.1 equiv)

  • Electrophile: Iodine (

    
    ) (1.2 equiv) dissolved in THF.
    
  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate).

Step-by-Step Workflow
  • Cryogenic Setup: Cool a solution of 5-bromooxazole in anhydrous THF to -78°C (Dry ice/Acetone bath).

    • Critical: Do not proceed until the internal temperature is stable.

  • Deprotonation: Add LiHMDS dropwise over 10 minutes.

    • Observation: The solution may turn slight yellow.

    • Timing: Stir at -78°C for exactly 20-30 minutes .

    • Warning: Do not stir longer than 30 minutes. The 2-lithio species is unstable and exists in equilibrium with its ring-opened isocyanide form (See Reference 1).

  • The Quench (Iodination): Add the solution of Iodine (

    
    ) in THF dropwise to the reaction mixture.
    
    • Note: The deep purple color of iodine should fade as it reacts.

  • Workup: Once the iodine addition is complete, allow the mixture to stir for 10 minutes at -78°C, then remove the cooling bath and allow it to warm to 0°C.

  • Termination: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine. Extract with EtOAc.[1][2]
    
Diagram 2: Experimental Workflow & Critical Control Points

ProtocolFlow Step1 1. Cool Substrate (THF) to -78°C Step2 2. Add LiHMDS (1.1 eq) Dropwise Step1->Step2 Check1 Wait 20-30 min (Do not exceed) Step2->Check1 Step3 3. Add Iodine (I2) Solution Check1->Step3 Anion formed RingOpen Ring Opening (Irreversible) Check1->RingOpen Wait > 1 hr Step4 4. Warm to 0°C & Quench (Na2S2O3) Step3->Step4

Caption: Operational workflow emphasizing the critical time window between lithiation and quenching.

Troubleshooting Guide (FAQ)

Q1: I followed the protocol, but I still see debrominated product (Oxazole-2-I) by NMR. Why?

Diagnosis: This indicates Lithium-Halogen Exchange occurred. Root Cause:

  • Trace n-BuLi: Did you use a shared syringe that previously contained n-BuLi?

  • Temperature Spike: If the temperature rose above -60°C during LiHMDS addition, the selectivity drops.

  • Wet LiHMDS: If your LiHMDS is hydrolyzed, it forms HMDS (amine) and LiOH, which are ineffective. Solution: Use a fresh bottle of LiHMDS and ensure the internal probe reads -78°C throughout the addition.

Q2: My yield is low, and I see a dark tar/polymer.

Diagnosis: Ring opening of the oxazole.[3] Explanation: The 2-lithiooxazole intermediate is thermally unstable.[4] It is in equilibrium with an acyclic isocyanide species (the "Schröder Equilibrium"). If it warms up before the iodine traps it, it polymerizes. Solution:

  • Strict Temperature Control: Never let the lithiated species warm up before adding iodine.

  • Transmetalation: After adding LiHMDS, add Zinc Chloride (

    
    )  (1.1 equiv) at -78°C. This forms the 2-zinc-oxazole, which is thermally stable up to room temperature, then add Iodine. This is the "Gold Standard" for stability (Reference 2).
    
Q3: Can I use NIS (N-Iodosuccinimide) instead of ?

Answer: Yes, but


 is generally preferred for lithiated species. NIS is electrophilic but can sometimes act as a proton source or undergo side reactions with strong bases. If you use NIS, ensure it is dissolved in THF/DMF and added quickly.
Q4: Why not use n-BuLi and just keep it very cold?

Answer: Even at -100°C, n-BuLi has a high affinity for bromine on heteroaromatics. The rate of Li-HE is diffusion-controlled (extremely fast). You cannot outrun the kinetics with temperature alone; you must use the thermodynamic selectivity of the amide base (LiHMDS).

References

  • Vedejs, E. (1979). "Lithiation of oxazoles. 2-Lithiooxazole and its ring-opened isomer." Journal of the American Chemical Society. This is the foundational paper establishing the instability of 2-lithiooxazole and the ring-opening mechanism.

  • Anderson, B. A., et al. (1995). "The use of zinc/lithium transmetallation in the synthesis of 2-substituted oxazoles." Journal of Organic Chemistry. Describes the use of ZnCl2 to stabilize the anion.

  • Hodgetts, K. J. (2000). "Lithium-Halogen Exchange vs. Deprotonation in Heterocycles." Tetrahedron. A comprehensive review of the competition between Li-HE and deprotonation.

Sources

Optimization

Optimizing reaction temperature for bromomethyl oxazole substitution

Initiating the Analysis I'm currently dissecting the request. My focus is pinpointing the core issue: optimizing reaction temperature for bromomethyl oxazole substitution within a technical support context.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Analysis

I'm currently dissecting the request. My focus is pinpointing the core issue: optimizing reaction temperature for bromomethyl oxazole substitution within a technical support context. The target audience is researchers. I'm building a framework for troubleshooting and answering questions in a Q&A format.

Defining the Role

I've clarified the user's role: a Senior Application Scientist. Now, I'm focusing on the core requirements. I see three key parts: autonomy, E-E-A-T (Expertise, Trustworthiness, Grounding), and visualization & formatting. The last part is particularly detailed, involving specific color palettes and visualization constraints for data presentation, and even includes diagrams.

Analyzing Side Reactions

I am now delving into the potential side reactions that may occur, such as dimerization, hydrolysis, and quaternization. I'm also carefully considering the impact of temperature, which is essential to optimize. I'm mapping the "sweet spot" temperature ranges based on the specific nucleophile.

Drafting the Guide

I've started drafting a technical support guide on optimizing reaction temperatures for bromomethyl oxazole substitution. Currently, I'm structuring it and have begun work on the introduction, which I find is important for setting the stage. Next, I'll delve into the core concept and the S_N2 mechanism using a DOT diagram.

Detailing the Reactions

I'm now focusing on the specific reaction details. I am prioritizing potential side reactions like quaternization and dimerization. I am also working on troubleshooting guides in a Q&A format. An experimental protocol will detail step-by-step procedures for temperature screening. I am looking forward to constructing data presentation tables that will summarize the relationship between temperatures and yield as well as impurities.

Visualizing the Process

I'm currently visualizing the reaction process and side products through DOT diagrams. I'm focusing on creating clear visuals. These visuals highlight optimal temperatures for the desired product and potential pitfalls at higher temps. The diagrams will illustrate how temperature influences reaction pathways, including the formation of quaternary salts and hydrolysis products.

Refining the Structure

I've decided on the final structure for the technical support document. It will include an overview and mechanistic causality section, a Q&A based diagnostic troubleshooting guide, a standardized temperature screening protocol (similar to the steps I was using for the reaction), a quantitative data analysis section, a FAQ, and references. I will also incorporate an explanation of why temperature is critical in this reaction. This explanation includes the electrophilic character of the benzylic-like carbon and the potential formation of a quaternary oxazolium dimer at elevated temperatures due to nucleophilic attack by the oxazole's nitrogen. My goal is to add citations to enhance the document's E-E-A-T.

Analyzing Literature & Formatting

I'm now diving into the literature to compare 2-bromomethyl-4,5-diphenyl-oxazole and 2-chloromethyl-4,5-diphenyl-oxazole. I'm also examining the reaction manifold and continuous synthesis. The focus is to support the diagrams and data. Further, I'm working on the data presentation tables, protocols, and DOT diagrams, especially the formatting and the color palette. I'll make sure to add max width constraints. I'm aiming for high contrast.

Illustrating the Pathway

I'm currently focused on the DOT diagrams. I've visualized the reaction pathway, highlighting the influence of temperature on the formation of the desired S_N2 product and undesirable side products like quaternary oxazolium salts and hydrolysis products. I am depicting the optimal temperature ranges for maximum yield. Furthermore, I've created a second diagram that outlines the temperature screening protocol.

Refining the Protocol

I'm now revising the experimental protocol for the temperature screening, aiming for clarity. I've broken down the procedure into easily followed steps. I've designed the steps with specific details like time intervals and quenching methods. Moreover, I'm making sure that the analysis strategy via LC-MS or HPLC is clearly outlined.

Addressing the FAQs

I'm now drafting the FAQ section. I've addressed key queries about yield drops at higher temperatures (quaternization). I have incorporated troubleshooting advice for slow reactions, suggesting solvent and catalyst adjustments. I've also covered hydrolysis concerns and offer solutions. Additionally, I've started the experimental protocol for temperature optimization and the data presentation table.

Citing the References

I'm now refining the citations. I'm focusing on ensuring the URLs are accurate and working. For the BenchChem reference, I'm formatting it according to the provided information. I'm preparing a consistent referencing style for all citations. I've switched to a standardized format: Author, "Title". Source. [URL].

Finalizing the Citations

I'm now integrating the references into the document. I'm focusing on the formatting, ensuring each entry adheres to a consistent style. I am including the specific URL for each resource, and checking that the links are accurate. I've double-checked that the information provided (Author, Title, Source, URL) is correctly represented for each cited work.

Adjusting the Visuals

I'm now implementing the color palette and formatting into the DOT diagram. Specifically, I'm working on the color mapping for backgrounds and text, verifying the output is readable and clear. I have also begun working on the color codes for high and low temperature. The graph's layout is set. I've switched the text to dark gray and background to white for improved readability, and color-coded the reaction outcomes based on temperature to enhance comprehension.

Finalizing the Diagrams

I've just finalized the DOT diagrams. I've double-checked the color-coding to ensure that it's easy to understand the relationship between temperature and reaction outcomes. I'm focusing on the captions for the diagrams to make sure they are clear and concise. Specifically, I've created the caption text. I've verified that the diagrams clearly depict the influence of temperature on the S_N2 product and undesired side products, and that the temperature screening workflow is correctly displayed.

Justifying the Choices

I'm now detailing the reasons behind experimental choices, such as using K2CO3 instead of NaH as a base, as the use of mild bases is essential to maintain the integrity of the oxazole core. I'm also highlighting the importance of temperature control due to the bromomethyl group's high electrophilicity, making side reactions likely if temperatures are too high.

Analyzing the Findings

I'm now analyzing the data, specifically a new table with varying temperatures and yields. I can see that the reaction rate is enhanced at higher temperatures, but this has a drastic impact on the final yield due to dimer formation. I'm updating the FAQ section to reflect the importance of room temperature for preventing quaternary oxazolium salt formation, as shown in the updated data.

Optimizing the Process

I'm now integrating insights on nucleophile concentration and electrophile addition strategies to the guide. I'm focusing on slow addition of the bromomethyl oxazole to the nucleophile to address oxazole-oxazole collisions. I've also added discussions on the benefits of switching to chloromethyl oxazole when dealing with very strong nucleophiles. Finally, I'm incorporating solvent recommendations and their impact on reaction kinetics.

Troubleshooting

Troubleshooting catalyst poisoning in 2-iodooxazole reactions

Technical Support Ticket: #OXZ-Pd-002 Subject: Troubleshooting Catalyst Arrest in 2-Iodooxazole Cross-Couplings Status: Open Priority: High The "2-Iodooxazole Paradox" User Context: You are likely experiencing a reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #OXZ-Pd-002 Subject: Troubleshooting Catalyst Arrest in 2-Iodooxazole Cross-Couplings Status: Open Priority: High

The "2-Iodooxazole Paradox"

User Context: You are likely experiencing a reaction that initiates rapidly but stalls at 20–40% conversion, or fails to initiate entirely despite the high theoretical reactivity of the C–I bond.

The Root Cause: 2-Iodooxazole is a "Trojan Horse" substrate. While the C–I bond is weak (promoting oxidative addition), the resulting palladium species faces two critical deactivation pathways specific to this scaffold:

  • The N3-Coordination Trap: Upon oxidative addition, the palladium center is positioned at C2, proximal to the oxazole nitrogen (N3). The nitrogen lone pair acts as a potent Lewis base, displacing phosphine ligands and forming a stable, catalytically inactive "off-cycle" resting state (often a dimer).

  • Iodide Autoinhibition: The release of iodide ions (

    
    ) during the cycle creates anionic palladate species (
    
    
    
    ) that are too electron-rich to undergo transmetallation, effectively poisoning the catalyst as the reaction progresses.

Diagnostic Visualization: The Pathway to Poisoning

The following diagram illustrates the productive cycle versus the two primary deactivation pathways.

CatalystPoisoning Pd0 Active Pd(0) (Ligand Bound) OxAdd Oxidative Addition (Pd-Ar-I Species) Pd0->OxAdd + 2-Iodooxazole TransMet Transmetallation OxAdd->TransMet + Boronic Acid/Base N_Trap N3-Coordination Trap (Stable Dimer/Rest State) OxAdd->N_Trap Ligand Displacement by Oxazole N I_Trap Iodide Inhibition ([Pd(Ar)I2]- Formation) OxAdd->I_Trap High [I-] Conc. Prod Reductive Elimination (Product Release) TransMet->Prod C-C Bond Formed Prod->Pd0 Cycle Repeats

Figure 1: Mechanistic divergence showing how the proximal Nitrogen (N3) and Iodide byproducts divert the active catalyst into inactive resting states.

Troubleshooting Modules

Identify your specific failure mode below to find the resolution.

Issue A: The "Flash & Crash" (Stalls at 30% Conversion)

Symptoms: Reaction turns black (Pd precipitation) or simply stops consuming starting material after 1 hour. Adding more catalyst does not restart it. Diagnosis:Iodide Inhibition. The concentration of free iodide has reached a critical threshold, blocking transmetallation.

Corrective Protocol:

  • Switch to "Masked" Halides: If possible, use 2-chlorooxazole (slower oxidative addition but less inhibition).

  • Add a Halide Scavenger: Introduce a silver salt to precipitate iodide as AgI.

    • Recommendation: Add 1.0–1.5 eq. of Silver Carbonate (

      
      )  or Silver Oxide (
      
      
      
      )
      .
    • Why: This drives the equilibrium away from the anionic palladate trap.

Issue B: The "Dead on Arrival" (0% Conversion)

Symptoms: No product formation. Starting material remains untouched or slowly decomposes. Catalyst remains in solution (no black precipitate) but is inactive. Diagnosis:N-Coordination (The N-Trap). The oxazole nitrogen is out-competing your phosphine ligand.

Corrective Protocol:

  • Ligand Overhaul: You need a ligand that is bulky enough to prevent the oxazole nitrogen from binding, yet electron-rich enough to facilitate oxidative addition.

    • Standard:

      
       (Fails due to easy displacement).
      
    • Solution:XPhos or SPhos (Buchwald Ligands). The biaryl backbone provides steric bulk that physically blocks the N3-coordination site on the Palladium.

  • Pre-catalyst Strategy: Do not use

    
     + Ligand. The reduction step is often inefficient with oxazoles.
    
    • Use:XPhos Pd G3 or G4 precatalysts. These ensure a 1:1 Pd:Ligand ratio and immediate entry into the catalytic cycle.

Issue C: The "Black Tar" (Decomposition)

Symptoms: 2-Iodooxazole disappears, but no desired product forms. Complex mixture by LCMS. Diagnosis:Ring Opening/Hydrolysis. The oxazole ring is unstable to strong aqueous bases at high temperatures, especially when coordinated to a metal.

Corrective Protocol:

  • Base Switch: Move from strong hydroxides/carbonates to mild phosphates or fluorides.

    • Try:

      
       (anhydrous) or 
      
      
      
      .
  • Solvent System: Eliminate water.

    • Switch: From Dioxane/H2O to Anhydrous Toluene or THF .

    • Note: If using anhydrous conditions, use pinacol boronic esters rather than boronic acids to ensure solubility and reactivity.

Optimized Experimental Protocols

These protocols are designed to bypass the specific failure modes of 2-iodooxazole.

Protocol 1: Robust Suzuki-Miyaura Coupling (High Success Rate)

Best for: General arylation of 2-iodooxazole.

ComponentReagentEquivalentsRole
Substrate 2-Iodooxazole1.0Electrophile
Partner Aryl-BPin (Boronic Ester)1.2–1.5Nucleophile (More stable than acid)
Catalyst XPhos Pd G4 0.02–0.05 (2-5 mol%)Prevents N-poisoning
Base

(0.5M aq)
2.0–3.0Mild activation
Solvent THF or 1,4-Dioxane[0.2 M]Solvation

Step-by-Step:

  • Charge a vial with 2-iodooxazole (1.0 eq), Aryl-BPin (1.2 eq), and XPhos Pd G4 (2 mol%).

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add degassed THF (to 0.2 M concentration).

  • Add degassed 0.5 M aqueous

    
     (2.0 eq).
    
  • Stir vigorously at 60°C (Do not overheat; oxazoles are thermally sensitive).

  • Monitor by LCMS at 1 hour. If stalled, add Ag2CO3 (1.0 eq) to scavenge iodide.

Protocol 2: Negishi Coupling (For Sensitive Substrates)

Best for: Unstable oxazoles or when base-sensitivity is an issue.

ComponentReagentEquivalentsRole
Substrate 2-Iodooxazole1.0Electrophile
Reagent Organozinc (

)
1.2Nucleophile
Catalyst Pd(P(t-Bu)3)2 or PepPSI-IPr 0.02 (2 mol%)Highly active, bulky
Solvent Anhydrous THF[0.3 M]Inert medium

Step-by-Step:

  • Flame-dry glassware under vacuum; backfill with Argon.

  • Charge 2-iodooxazole (1.0 eq) and catalyst (2 mol%) in anhydrous THF.

  • Critical Step: Cool to 0°C . (Controls exotherm and prevents ring opening).

  • Add Organozinc reagent dropwise over 10 minutes.

  • Allow to warm to Room Temperature. Do not heat unless necessary.

  • Quench with saturated

    
    .
    

Decision Tree

Use this flow to determine your next experiment.

TroubleshootingFlow Start Start: Reaction Failed CheckConv Check Conversion (LCMS) Start->CheckConv ZeroConv 0% Conversion (Starting Material Intact) CheckConv->ZeroConv PartialConv 20-40% Conversion (Stalled) CheckConv->PartialConv Decomp Complex Mixture (No SM, No Product) CheckConv->Decomp LigandIssue Issue: N-Coordination Action: Switch to XPhos Pd G4 ZeroConv->LigandIssue IodideIssue Issue: Iodide Poisoning Action: Add Ag2CO3 PartialConv->IodideIssue StabilityIssue Issue: Ring Opening Action: Lower Temp / Switch to Negishi Decomp->StabilityIssue

Figure 2: Rapid decision logic for modifying reaction conditions based on LCMS data.

References

  • Mechanisms of Catalyst Poisoning

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: Journal of the American Chemical Society.[1]

    • Relevance: Establishes the mechanism of catalyst deactivation by cyanide and halides, analogous to the iodide/nitrogen inhibition in oxazoles.
    • URL:[Link]

  • Buchwald Ligand Efficacy

    • Title: Universal 2-Halo-Heteroaryl Coupling Protocols.
    • Source: Chemical Science (Buchwald Group).
    • Relevance: Demonstrates the superiority of dialkylbiaryl phosphines (XPhos, SPhos)
    • URL:[Link]

  • Oxazole Stability & Coupling

    • Title: Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.[1]

    • Source: The Journal of Organic Chemistry.[1]

    • Relevance: Provides specific experimental data on the stability and regioselectivity of 2-iodooxazole deriv
    • URL:[Link]

  • Silver Additives

    • Title: Silver-Mediated Enhancement of Palladium-Catalyzed Cross-Couplings.[2]

    • Source: Organic Process Research & Development.
    • Relevance: Validates the use of Silver Carbonate to scavenge iodide ions and restore c
    • URL:[Link]

Sources

Optimization

Technical Support Center: 4-(Bromomethyl)-2-iodooxazole Reactions

A Guide to Solvent Selection, Optimization, and Troubleshooting Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(bromomethyl)-2-iodooxazole. As a Sen...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Solvent Selection, Optimization, and Troubleshooting

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(bromomethyl)-2-iodooxazole. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your reactions involving this versatile building block. This guide focuses on one of the most critical and often overlooked parameters in synthesis: the choice of solvent. We will explore alternatives to common solvents, troubleshoot frequent issues, and provide actionable protocols to enhance the efficiency, sustainability, and success of your experiments.

The 4-(bromomethyl)-2-iodooxazole scaffold is bifunctional. The bromomethyl group is highly activated and primed for nucleophilic substitution (typically via an SN2 mechanism), while the 2-iodo position is an ideal handle for metal-catalyzed cross-coupling reactions.[1][2] The choice of solvent is paramount as it influences which of these reactions proceeds, its rate, and the formation of byproducts.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding solvent selection for reactions at the 4-(bromomethyl) position.

Q1: My protocol for a nucleophilic substitution on 4-(bromomethyl)-2-iodooxazole uses DMF or DCM. Why should I consider an alternative?

While solvents like Dichloromethane (DCM), Dichloroethane (DCE), and Dimethylformamide (DMF) are common in literature, they present significant environmental, health, and safety (EHS) challenges. Modern synthetic chemistry, guided by the principles of Green Chemistry, advocates for minimizing or replacing hazardous substances.[3]

  • Toxicity and Environmental Impact : Many traditional chlorinated and polar aprotic solvents are toxic, carcinogenic, or environmentally persistent. Their disposal is costly and regulated.

  • Reaction Compatibility : DMF can decompose at higher temperatures or in the presence of strong bases/acids, leading to side reactions.

  • Process Safety and Scalability : Solvents with low boiling points like DCM can be difficult to manage on a larger scale. Conversely, high-boiling solvents like DMF are energy-intensive to remove during workup.

Adopting greener alternatives can lead to safer lab practices, reduced environmental footprint, and sometimes even improved reaction performance.[4][5]

Q2: What are the most important solvent properties to consider for SN2 reactions with this substrate?

The reaction between a nucleophile and the electrophilic benzylic-like carbon of the 4-(bromomethyl) group is typically an SN2 substitution. The solvent's role is critical in this mechanism.[6]

  • Polarity : A polar solvent is necessary to dissolve the ionic or polar nucleophile and stabilize the charged transition state of the SN2 reaction.[7][8]

  • Protic vs. Aprotic Nature : This is the most crucial factor.

    • Polar Protic Solvents (e.g., water, methanol, ethanol) contain acidic protons (O-H, N-H). They can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it. This stabilization lowers the nucleophile's ground state energy, increasing the activation energy required for the reaction and thus slowing down the SN2 reaction.[8][9]

    • Polar Aprotic Solvents (e.g., acetonitrile, acetone, DMSO, DMF) lack acidic protons. They can solvate the cation of a nucleophilic salt but leave the anion relatively "naked" and highly reactive. This accelerates the SN2 reaction significantly.[6][8]

For efficient SN2 reactions on 4-(bromomethyl)-2-iodooxazole, polar aprotic solvents are strongly preferred.

Q3: What are some practical "greener" or safer alternative solvents I can use?

Several alternatives to traditional solvents like DMF and DCM are gaining traction in both academic and industrial settings.

  • Acetonitrile (MeCN) : An excellent polar aprotic solvent that promotes rapid SN2 reactions. While it has its own toxicity profile, it is often considered a better alternative to many chlorinated solvents.

  • Ethyl Acetate (EtOAc) : A moderately polar solvent, less toxic and derived from bio-renewable sources. It can be effective for reactions with highly reactive nucleophiles.

  • 2-Methyltetrahydrofuran (2-MeTHF) : A greener alternative to THF, derived from renewable resources, with a higher boiling point and better stability.

  • Cyclopentyl Methyl Ether (CPME) : A hydrophobic ether solvent with a high boiling point and low water miscibility, making it excellent for reactions requiring easy separation from aqueous phases.

  • Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) : These are non-volatile, thermally stable solvents whose properties can be tuned. They are particularly useful in specialized applications and can enhance reaction rates and selectivity.[10][11]

Troubleshooting Guide

Even with the right starting materials, reactions can fail. This guide provides a systematic approach to troubleshooting common issues, with a focus on solvent-related causes.

Problem: My reaction is very slow or does not proceed to completion.

If you observe minimal consumption of your starting material by TLC or LC-MS, consider the following:

  • Check Your Solvent Type : Are you using a protic solvent like methanol or ethanol? As discussed, these solvents can solvate your nucleophile and drastically reduce its reactivity in an SN2 reaction.[12]

    • Solution : Switch to a polar aprotic solvent like acetonitrile. If solubility is an issue, a mixture of solvents (e.g., toluene/acetonitrile) can be explored.

  • Insufficient Polarity : If you are using a non-polar solvent like hexane or toluene, your nucleophile may not be sufficiently soluble or activated.

    • Solution : Increase the polarity by switching to or adding a co-solvent like ethyl acetate or acetonitrile.

  • Water Contamination : Trace amounts of water in your reaction can act as a protic solvent, slowing the reaction.

    • Solution : Ensure your solvent is anhydrous, especially when using sensitive reagents. Dry the solvent using molecular sieves if necessary.

Problem: My TLC/LC-MS shows multiple products and the yield of the desired product is low.

The formation of multiple, unexpected products often points to issues with selectivity or product stability.[13]

  • Solvent Reactivity : Some solvents can participate in the reaction. For example, using an alcohol as a solvent with a strong base can generate an alkoxide, which may compete with your primary nucleophile.

    • Solution : Choose an inert solvent. Refer to the table below for suitable options.

  • Product Instability : Your desired product might be unstable under the reaction or workup conditions.

    • Solution : Test the stability of your isolated product in the solvent and reagent conditions you are using. You may need to switch to a solvent that allows for lower reaction temperatures or a less aggressive workup procedure. For instance, if your product is sensitive to acid, avoid acidic workups.[13]

  • Elimination Side Reactions : Although less common for this substrate, a strong, sterically hindered base can promote elimination (E2) instead of substitution.

    • Solution : A more polar solvent generally favors substitution over elimination. Ensure your base is not excessively strong or hindered for the desired transformation.

Problem: I am having difficulty with the workup and product isolation.

Workup issues are frequently tied to the physical properties of the chosen solvent.

  • Difficulty Removing the Solvent : High-boiling point solvents like DMF, DMSO, or NMP are notoriously difficult to remove under reduced pressure.

    • Solution : If possible, select a solvent with a lower boiling point, such as acetonitrile (82 °C) or ethyl acetate (77 °C). If a high-boiling solvent is necessary, perform an aqueous workup to extract the product into a more volatile organic solvent like ethyl acetate or ether.

  • Emulsion Formation : Emulsions during aqueous workup can make layer separation impossible. This often happens with solvents that have partial water miscibility, like THF.

    • Solution : Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and force separation. Alternatively, use a more hydrophobic solvent like 2-MeTHF or CPME from the start.

Visualization of Key Workflows

The following diagrams provide a logical framework for solvent selection and troubleshooting.

SolventSelection start Start: Planning S~N~2 Reaction on 4-(Bromomethyl)-2-iodooxazole q1 Is the nucleophile charged (e.g., phenoxide, azide)? start->q1 dissolve Need a polar solvent to dissolve reagents and stabilize transition state. q1->dissolve Yes q2 Prioritize fast reaction rate? dissolve->q2 protic Protic Solvents (MeOH, H₂O) - Solvate nucleophile - SLOW reaction rate q2->protic No (or if protic solvent is required) aprotic Polar Aprotic Solvents - 'Naked' nucleophile - FAST reaction rate q2->aprotic Yes q3 Consider Green Chemistry and EHS? protic->q3 aprotic->q3 traditional Traditional Options: DMF, NMP, DMSO q3->traditional No green Greener Alternatives: Acetonitrile, 2-MeTHF, EtOAc, CPME q3->green Yes end Final Solvent Choice traditional->end green->end

Caption: Solvent selection workflow for SN2 reactions.

Troubleshooting start Problem Encountered q1 What is the main issue? start->q1 slow Slow / Incomplete Reaction q1->slow Rate side_products Multiple Side Products q1->side_products Purity workup Workup / Isolation Issues q1->workup Process sol1 Is solvent protic (MeOH, H₂O)? → Switch to Polar Aprotic (MeCN, Acetone). Is solvent non-polar (Toluene)? → Increase polarity. slow->sol1 sol2 Is solvent reactive (e.g., alcohol)? → Use an inert solvent (MeCN, THF). Is product unstable? → Lower temperature or change workup. side_products->sol2 sol3 Solvent hard to remove (DMF, DMSO)? → Use lower boiling solvent (EtOAc, MeCN). Emulsions forming (THF)? → Add brine or use 2-MeTHF/CPME. workup->sol3

Caption: Troubleshooting flowchart for common reaction issues.

Data Presentation: Solvent Properties

The table below summarizes key properties of common and alternative solvents to aid in your selection process.

SolventDielectric Constant (20°C)Boiling Point (°C)TypeGreen Chemistry Classification
Traditional Solvents
Dichloromethane (DCM)9.140Polar AproticUndesirable
N,N-Dimethylformamide (DMF)36.7153Polar AproticHighly Hazardous
Tetrahydrofuran (THF)7.666Polar AproticProblematic
Methanol (MeOH)32.765Polar ProticProblematic
Recommended Alternatives
Acetonitrile (MeCN)37.582Polar AproticProblematic but often better than alternatives
Ethyl Acetate (EtOAc)6.077Moderately Polar AproticRecommended
2-Methyltetrahydrofuran (2-MeTHF)6.280Polar AproticRecommended
Cyclopentyl Methyl Ether (CPME)4.7106Non-polar/AproticRecommended
Water80.1100Polar ProticHighly Recommended (if compatible)

Experimental Protocols

Here we provide two representative protocols for the reaction of 4-(bromomethyl)-2-iodooxazole with a nucleophile (sodium phenoxide) to illustrate the practical application of different solvent choices.

Protocol 1: Reaction in a Traditional Solvent (THF)

This protocol uses Tetrahydrofuran (THF), a common but problematic solvent.

Materials:

  • 4-(bromomethyl)-2-iodooxazole (1.0 eq)

  • Phenol (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate and brine for workup

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add phenol (1.1 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

  • In a separate flask, dissolve 4-(bromomethyl)-2-iodooxazole (1.0 eq) in anhydrous THF.

  • Add the solution of the oxazole dropwise to the sodium phenoxide solution at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup : Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and add water and ethyl acetate.

  • Separate the layers. If an emulsion forms, add brine.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction in a Greener Alternative Solvent (2-MeTHF)

This protocol utilizes 2-Methyltetrahydrofuran (2-MeTHF), a recommended green alternative.

Materials:

  • 4-(bromomethyl)-2-iodooxazole (1.0 eq)

  • Phenol (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine for workup

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add phenol (1.1 eq) and anhydrous 2-MeTHF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • In a separate flask, dissolve 4-(bromomethyl)-2-iodooxazole (1.0 eq) in anhydrous 2-MeTHF.

  • Add the solution of the oxazole dropwise to the sodium phenoxide solution at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (typically 2-4 hours).

  • Workup : Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel. Add water. The layers should separate cleanly due to the low water miscibility of 2-MeTHF.

  • Separate the layers and extract the aqueous layer once more with 2-MeTHF.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The primary advantage of using 2-MeTHF becomes apparent during the workup, where its hydrophobic nature prevents emulsions and simplifies the extraction process.

References

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.). Google Scholar.
  • Editorial: Green Synthesis of Heterocycles. (n.d.). Frontiers. [Link]

  • Oxazole - Solubility of Things. (n.d.). Solubility of Things. [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2022). MDPI. [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2024). OAE Publishing Inc. [Link]

  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. (2023). MDPI. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2024). IJMPR. [Link]

  • 4.7: Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]

  • Nucleophilic Substitution Reactions. (n.d.). City College of New York. [Link]

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). University of Wisconsin-Madison. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. [Link]

  • Lifetimes of the excited state of oxazole and oxadi-azole derivatives in mixed water-ethanol and water-acetone solvent systems. (2012). Kharkiv University Bulletin. Chemical Series. [Link]

  • Solvents in SN1 and SN2 Nucleophilic Substitution Reactions. (2014). YouTube. [Link]

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (n.d.). Europe PMC. [Link]

  • Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles. (2015). MDPI. [Link]

  • 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. (2004). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Characterization of 4-(Bromomethyl)-2-iodooxazole

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magn...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as an indispensable tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the 1H NMR characterization of 4-(Bromomethyl)-2-iodooxazole, a potentially valuable synthetic intermediate. Due to the limited availability of public experimental data for this specific molecule, we present a detailed prediction of its 1H NMR spectrum, grounded in fundamental principles and compared against experimental data from structurally analogous compounds. This comparative approach will empower researchers to confidently identify and characterize this and similar oxazole derivatives.

The Oxazole Core: A Privileged Scaffold

The oxazole motif is a prominent feature in numerous natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in various chemical transformations make it a versatile building block in medicinal chemistry. The introduction of reactive functionalities, such as a bromomethyl group and an iodine atom, as in 4-(Bromomethyl)-2-iodooxazole, further enhances its synthetic utility, paving the way for diverse molecular architectures through subsequent cross-coupling and nucleophilic substitution reactions.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To ensure the accurate characterization of 4-(Bromomethyl)-2-iodooxazole, a standardized and robust experimental protocol is essential. The following section details a recommended procedure for acquiring a high-resolution 1H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid 4-(Bromomethyl)-2-iodooxazole sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the compound's solubility and the need to avoid overlapping solvent signals with analyte peaks.[1][2]

    • Ensure complete dissolution by gentle vortexing or sonication.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Perform standard tuning and shimming procedures to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.[1]

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), pulse width, and relaxation delay.[1]

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

Figure 1: Experimental workflow for acquiring a 1H NMR spectrum.

Predicted 1H NMR Spectrum of 4-(Bromomethyl)-2-iodooxazole

The structure of 4-(Bromomethyl)-2-iodooxazole presents two distinct proton environments: the methylene protons of the bromomethyl group (-CH₂Br) and the proton on the oxazole ring (H-5). The predicted chemical shifts are influenced by the electronic effects of the substituents on the oxazole ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-CH₂Br~4.5Singlet (s)2H
H-5 (oxazole)~7.8Singlet (s)1H
Rationale for Predicted Chemical Shifts
  • -CH₂Br (Methylene Protons): Protons on a carbon adjacent to a halogen are deshielded due to the electronegativity of the halogen.[3][4] The bromine atom withdraws electron density, causing the methylene protons to resonate at a lower field. A typical range for such protons is 3.5-4.5 ppm.[4] Given the additional electron-withdrawing effect of the oxazole ring, a chemical shift towards the lower end of this range, around 4.5 ppm, is expected.

  • H-5 (Oxazole Proton): Protons on aromatic heterocyclic rings typically resonate in the downfield region of the spectrum (6.5-8.5 ppm).[3][4] The precise chemical shift is modulated by the substituents on the ring. The iodine atom at the C-2 position is a weakly deactivating group, and the bromomethyl group at C-4 is also electron-withdrawing. These effects will deshield the H-5 proton, leading to a predicted chemical shift of approximately 7.8 ppm.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions for 4-(Bromomethyl)-2-iodooxazole, we will now compare them with the experimental 1H NMR data of several structurally related oxazole and other heterocyclic derivatives. This comparative approach highlights the influence of different substituents on the chemical shifts of the ring protons and side-chain protons.

Compound Proton Assignment Experimental Chemical Shift (δ, ppm) Key Substituent Effects
4-(Bromomethyl)-2-iodooxazole (Predicted) -CH₂Br~4.5Deshielding by Br and oxazole ring.
H-5 (oxazole)~7.8Deshielding by I and -CH₂Br group.
Oxazole H-2, H-4, H-57.94, 7.09, 7.69Unsubstituted parent heterocycle.
4-Chloromethyl-1,3-dioxolan-2-one -CH₂Cl3.71-3.80Deshielding by Cl.[5]
3-(Chloromethyl)-1,2,4-oxadiazole -CH₂Cl4.8Deshielding by Cl and oxadiazole ring.
Thiazole H-2, H-4, H-58.87, 7.38, 7.91Different heteroatom (S vs. O) influences electronics.[6]

graph LR {
subgraph "Structural Features and their NMR Effects"
A["Substituent"] --> B["Electronic Effect"];
B --> C["Impact on Proton Environment"];
C --> D["Observed Chemical Shift (δ)"];
end
subgraph "Examples"
    E["-Br on CH₂"] --> F["Electron Withdrawing (Inductive)"];
    F --> G["Deshielding of CH₂ Protons"];
    G --> H["~4.5 ppm"];

    I["-I on Oxazole Ring"] --> J["Weakly Electron Withdrawing"];
    J --> K["Deshielding of Ring Proton (H-5)"];
    K --> L["~7.8 ppm"];

    M["-Cl vs -Br on CH₂"] --> N["Cl is more electronegative"];
    N --> O["Greater deshielding expected for -CH₂Cl"];
    O --> P["Compare ~3.7-3.8 ppm vs. ~4.5 ppm"];
end

A -- "e.g., Halogen, Alkyl" --> B;
B -- "Shielding/Deshielding" --> C;
C -- "Upfield/Downfield Shift" --> D;

node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
A; B; C; D; E; F; G; H; I; J; K; L; M; N; O; P;
edge[color="#4285F4"];
A->B; B->C; C->D;
edge[color="#EA4335"];
E->F; F->G; G->H;
edge[color="#FBBC05"];
I->J; J->K; K->L;
edge[color="#34A853"];
M->N; N->O; O->P;

}

Figure 2: Logical relationship between substituent effects and 1H NMR chemical shifts.
Discussion of Comparative Data
  • Effect of Halogen on Methylene Protons: A comparison between the predicted chemical shift for the -CH₂Br protons in our target molecule (~4.5 ppm) and the experimental value for the -CH₂Cl protons in 4-chloromethyl-1,3-dioxolan-2-one (3.71-3.80 ppm) is instructive.[5] Although chlorine is more electronegative than bromine, the electronic environment of the five-membered ring also plays a significant role. The oxazole ring in our target compound is more aromatic and electron-withdrawing than the dioxolanone ring, leading to a greater downfield shift for the adjacent methylene protons.

  • Effect of Ring System on Methylene Protons: The chemical shift of the -CH₂Cl protons in 3-(chloromethyl)-1,2,4-oxadiazole is reported to be around 4.8 ppm. This value is slightly higher than our prediction for the -CH₂Br protons in 4-(bromomethyl)-2-iodooxazole. This can be attributed to the combined effect of the more electronegative chlorine atom and the electronic properties of the oxadiazole ring system.

  • Oxazole Ring Protons: The chemical shifts of the protons on the parent oxazole ring (H-2: 7.94 ppm, H-4: 7.09 ppm, H-5: 7.69 ppm) provide a baseline for understanding the influence of substituents. Our predicted value of ~7.8 ppm for the H-5 proton in 4-(bromomethyl)-2-iodooxazole is consistent with the deshielding effects of the iodine at C-2 and the bromomethyl group at C-4.

Conclusion

The structural characterization of synthetic intermediates is a cornerstone of successful drug development. This guide provides a comprehensive framework for the 1H NMR analysis of 4-(Bromomethyl)-2-iodooxazole. By combining a robust experimental protocol with a detailed, predictive analysis grounded in fundamental NMR principles and a comparative study of related compounds, researchers can confidently identify and characterize this versatile building block. The insights provided herein are not only applicable to the target molecule but also serve as a valuable reference for the broader class of substituted oxazoles, thereby facilitating the advancement of innovative research in medicinal chemistry.

References

  • ResearchGate. (n.d.). Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.
  • ResearchGate. (n.d.). 1H NMR spectrum of compound 4.
  • ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4.
  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • Beilstein Journals. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry.
  • The Royal Society of Chemistry. (n.d.). 4-chloromethyl-1,3-dioxolan-2-one (2 b): 1H NMR (CDCl3, 400 MHz).
  • The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
  • The Royal Society of Chemistry. (2015). Supporting Information.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • (n.d.). Tables For Organic Structure Analysis.
  • SpectraBase. (n.d.). Oxazole. Retrieved from [Link]

  • ResearchGate. (2004, May). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ChemInform.
  • PMC. (2024, July 18). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents.
  • International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides.
  • PubChem. (n.d.). 4-Methyl-2-phenyl-1H-imidazole. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Journal of Drug Delivery and Therapeutics. (2023, January 15).
  • The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.
  • MDPI. (2022, November 14). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides.
  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c.
  • MedchemExpress.com. (n.d.).

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Analysis of 4-(Bromomethyl)-2-iodooxazole

Executive Summary: The Analytical Challenge 4-(Bromomethyl)-2-iodooxazole is a high-value bifunctional heterocyclic scaffold used extensively in medicinal chemistry for fragment-based drug discovery (FBDD).[1] Its utilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

4-(Bromomethyl)-2-iodooxazole is a high-value bifunctional heterocyclic scaffold used extensively in medicinal chemistry for fragment-based drug discovery (FBDD).[1] Its utility lies in its dual-halogenated nature: the 2-iodo position serves as a prime handle for palladium-catalyzed cross-couplings (Suzuki, Stille), while the 4-bromomethyl group acts as an electrophile for nucleophilic substitutions.

However, this same duality presents unique analytical challenges. The lability of the C-I bond and the distinct isotopic signatures of Bromine and Iodine require a tailored mass spectrometry (MS) approach. This guide objectively compares ionization techniques and structural analogs to establish a robust, self-validating analytical protocol.

Isotopic Fingerprint: The Self-Validating Standard

Before selecting an ionization mode, the analyst must understand the compound's theoretical isotopic distribution. This serves as the primary Quality Control (QC) check.[1]

  • Formula:

    
    
    
  • Monoisotopic Mass: ~286.84 Da (Calculated using

    
     and 
    
    
    
    )[1]
  • Key Feature: The "Double Halogen" Signature.[1]

    • Bromine (

      
      ):  Creates a 1:1 doublet separated by 2 Da.[1]
      
    • Iodine (

      
      ):  Monoisotopic, but adds a significant mass defect (approx -0.1 Da relative to carbon-based mass).[1]
      

Validation Rule: In any MS spectrum, the molecular ion cluster must show two major peaks of approximately equal intensity at


 X  and 

X+2
. Any deviation from a 1:1 ratio indicates dehalogenation (sample degradation) or interference.[1]

Comparative Guide: Ionization Alternatives

For this specific oxazole derivative, the choice of ionization source dictates sensitivity and fragmentation control. We compare the three standard alternatives: Electrospray Ionization (ESI) , Atmospheric Pressure Chemical Ionization (APCI) , and Electron Impact (EI) .

Table 1: Ionization Performance Matrix
FeatureAlternative A: ESI (Positive Mode) Alternative B: APCI (Positive Mode) Alternative C: EI (GC-MS)
Suitability High (Preferred for LC-MS)MediumLow to Medium
Mechanism Protonation of Oxazole Nitrogen

Proton Transfer/Charge ExchangeElectron Bombardment (

)
Sensitivity Excellent (Oxazole N is basic)Good, but higher backgroundGood, but requires volatility
Fragmentation Low (Soft ionization).[1] Preserves C-I bond.[1]Moderate. Thermal degradation risk.[1][2]High . C-I bond often cleaves in source.[1]
Linearity High dynamic rangeLower dynamic rangeHigh, but limited by thermal stability
Verdict Best for Purity/Quantification Alternative if matrix suppression is highBest for Structural Fingerprinting
Critical Analysis: Why ESI Wins for Routine Analysis

While EI provides rich structural data, the C-I bond is weak (~50-60 kcal/mol).[1] In EI (and often APCI), the thermal energy required to vaporize the sample can cause premature homolytic cleavage of the iodine, leading to a spectrum dominated by the


 fragment rather than the molecular ion.

ESI operates at lower temperatures and relies on the basicity of the oxazole nitrogen (


). This allows for the formation of a stable 

species without stripping the iodine, making it the only reliable method for purity assessment of the intact molecule.

Structural Analog Comparison

To understand the specific behavior of the 2-iodo variant, it is useful to compare it with its 2-chloro and 2-hydrogen analogs.

Compound VariantMass ShiftStability (MS Source)Diagnostic Fragment
2-Iodo (Target) BaselineLow (Labile C-I)Loss of I (

127)
2-Chloro -91.4 DaHigh (Strong C-Cl)Loss of HCl or Cl (Rare in ESI)
2-H (Des-iodo) -125.9 DaVery HighRing opening (Loss of HCN)

Insight: If your spectrum shows a peak at


, it is likely the 2-H impurity  (starting material or degradation product), not a fragment. A true fragment would be 

(Loss of I radical) or

(Loss of HI).[1]

Experimental Protocol: LC-MS/MS Method

Objective: Develop a robust method for purity and identity confirmation.

A. Sample Preparation[1][3][4]
  • Solvent: Dissolve 1 mg of 4-(Bromomethyl)-2-iodooxazole in 1 mL of Acetonitrile (MeCN) . Avoid Methanol (nucleophilic attack on bromomethyl group is possible over time).[1]

  • Dilution: Dilute to 10 µg/mL in 50:50 MeCN:Water + 0.1% Formic Acid.

B. LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes. (Oxazoles are moderately polar; rapid elution expected).[1]

C. MS Parameters (ESI+)[1]
  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: Low (70-100 V) . Crucial: High voltage will strip the Iodine.[1]

  • Gas Temp: 300°C.

D. Data Interpretation (The Workflow)
  • Scan 1 (Full Scan): Look for the doublet at

    
     ~287.9 and 289.9.[1]
    
  • Scan 2 (Product Ion): Select

    
     287.[1]9. Apply Collision Energy (CE) of 10-20 eV.[1]
    
  • Confirmation: Look for the dominant daughter ion at

    
     160.9 (Loss of I).[1]
    

Visualization: Fragmentation Pathway

The following diagram illustrates the logical flow of fragmentation for 4-(Bromomethyl)-2-iodooxazole under ESI-MS/MS conditions.

G cluster_legend Key Logic M Precursor Ion [M+H]+ m/z ~288/290 (1:1 Ratio) (Intact Molecule) Frag1 Fragment 1: [M+H - I]+ m/z ~161/163 (Loss of Iodine Radical/Atom) M->Frag1 Collision Energy (10-15 eV) Weak C-I Bond Breakage Frag2 Fragment 2: [M+H - I - Br]+ m/z ~82 (Loss of Bromine) Frag1->Frag2 High CE (>30 eV) Loss of Br RingOpen Ring Cleavage Loss of CO / HCN (Characteristic Oxazole Pattern) Frag2->RingOpen Deep Fragmentation L1 C-I bond is the weakest link

Caption: ESI-MS/MS fragmentation pathway showing the sequential loss of halogens, starting with the labile Iodine atom.

References

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook (3rd ed.).[1] Springer.[1] (General reference for ESI vs APCI mechanisms and halogen isotopic patterns). [1]

  • Bowie, J. H., et al. (1968).[1] "Electron impact studies. XXVI. The mass spectra of oxazoles." Organic Mass Spectrometry. (Foundational work on oxazole ring fragmentation). [1]

  • Sigma-Aldrich. (n.d.).[1] 4-(Bromomethyl)-2-iodooxazole Product Page. (Used for physical property verification).[1]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. (Reference for halogen isotope cluster analysis).

Sources

Validation

Reactivity Profile: 2-Iodooxazole vs. 2-Chlorooxazole in Medicinal Chemistry

Topic: Reactivity comparison: 2-iodooxazole vs 2-chlorooxazole Content Type: Publish Comparison Guides. Executive Summary In the design of bioactive heterocycles, the choice between 2-chlorooxazole and 2-iodooxazole is r...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity comparison: 2-iodooxazole vs 2-chlorooxazole Content Type: Publish Comparison Guides.

Executive Summary

In the design of bioactive heterocycles, the choice between 2-chlorooxazole and 2-iodooxazole is rarely a matter of simple substitution; it is a strategic decision dictated by the downstream synthetic pathway.

2-Chlorooxazole is the "workhorse" scaffold—commercially abundant, significantly more stable, and sufficiently reactive for standard nucleophilic aromatic substitutions (


). However, it possesses a high activation barrier for oxidative addition, often necessitating specialized phosphine ligands for palladium-catalyzed couplings.

2-Iodooxazole is the "high-performance" alternative. While it suffers from poor shelf-stability (light/heat sensitivity) and high cost, it offers superior kinetics in cross-coupling reactions (Suzuki, Stille, Sonogashira) under mild conditions. Crucially, it serves as a privileged precursor for Lithium-Halogen Exchange , enabling access to the 2-lithiooxazole species with greater specificity than direct deprotonation, albeit with the risk of ring-opening.

Part 1: Physicochemical & Stability Profile

The physical handling of these reagents differs markedly. 2-Iodooxazole requires cold-chain handling to prevent decomposition, whereas 2-chlorooxazole is a volatile liquid that requires standard ventilation precautions.

Feature2-Chlorooxazole2-Iodooxazole
Physical State Liquid (Colorless to pale yellow)Solid (White to yellow, crystalline)
Boiling/Melting Pt. bp ~103–105 °C (Volatile)mp ~58–62 °C (Sublimes)
C-X Bond Energy ~397 kJ/mol (Stronger)~209 kJ/mol (Weaker)
Storage 2–8 °C, inert atmosphere.-20 °C , dark, inert gas.[1] Light Sensitive.
Primary Utility

, C-H Activation, Cost-effective scale-up.
Mild Cross-Coupling, Metal-Halogen Exchange.

Part 2: Reactivity Deep Dive

Nucleophilic Aromatic Substitution ( )

Winner: 2-Chlorooxazole (for general utility)

While iodine is technically a better leaving group in many


 contexts, 

on oxazoles proceeds via an Addition-Elimination mechanism. The rate-determining step is often the initial nucleophilic attack on the C2 carbon.
  • Mechanism: The electronegative chlorine atom ($ \chi = 3.16

    
     \chi = 2.66 $), making the C2 position more electrophilic and lowering the LUMO energy. This accelerates the addition of the nucleophile.
    
  • Practical Implication: For reactions with amines, thiols, or alkoxides, 2-chlorooxazole is preferred. It reacts efficiently at elevated temperatures (60–100 °C) without the decomposition risks associated with the iodo-analog.

Transition Metal-Catalyzed Cross-Coupling

Winner: 2-Iodooxazole

This is the domain where 2-iodooxazole justifies its price. The C-I bond is significantly weaker than the C-Cl bond, facilitating rapid Oxidative Addition to Pd(0), which is typically the rate-limiting step in cross-coupling cycles.

  • 2-Iodooxazole: Couples with simple catalyst systems (e.g.,

    
    , 
    
    
    
    ) at lower temperatures. Ideal for sensitive substrates (e.g., thermally unstable boronic acids).
  • 2-Chlorooxazole: The C-Cl bond is sluggish to insert Pd. Successful coupling requires electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , or BrettPhos ) to facilitate oxidative addition.

Metal-Halogen Exchange (The "Oxazole Problem")

Winner: 2-Iodooxazole (with caveats)

Generating 2-lithiooxazole is a critical transformation for introducing electrophiles at C2.

  • The Pathway: Treating 2-iodooxazole with an organolithium (e.g.,

    
     or 
    
    
    
    ) effects rapid I/Li exchange at low temperatures (-78 °C).
  • The Trap (Ring Opening): The resulting 2-lithiooxazole is in equilibrium with its acyclic isocyanide isomer. If the temperature rises above -50 °C, the ring opens irreversibly, destroying the scaffold. 2-Iodooxazole allows this exchange to happen faster than the ring opening, whereas 2-chlorooxazole is inert to Li-exchange (undergoing deprotonation at C5 or destruction instead).

OxazoleRingOpening Iodo 2-Iodooxazole Lithio 2-Lithiooxazole (Nucleophilic Species) Iodo->Lithio t-BuLi, -78°C (Fast Exchange) Isocyanide Acyclic Isocyanide (Ring Opened By-product) Lithio->Isocyanide Equilibrium (> -50°C) Electrophile Product (2-Substituted Oxazole) Lithio->Electrophile E+ (Quench)

Caption: The "Oxazole Problem": 2-Lithiooxazole exists in equilibrium with the acyclic isocyanide. 2-Iodooxazole allows generation of the lithio species at temperatures low enough (-78 °C) to prevent ring opening.

Part 3: Decision Framework

Use the following logic flow to select the correct starting material for your campaign.

SelectionLogic Start Target Transformation? SNAr Nucleophilic Substitution (Amine/Thiol addition) Start->SNAr Coupling C-C Bond Formation (Suzuki/Stille/Negishi) Start->Coupling Lithiation Introduction of Electrophile (Aldehyde/Ketone/Halogen) Start->Lithiation Cl_Choice Use 2-Chlorooxazole (Cheaper, Stable, Activated) SNAr->Cl_Choice Standard Complex Complex Coupling->Complex Complex/Sensitive Partner? I_Choice_Li I_Choice_Li Lithiation->I_Choice_Li Use 2-Iodooxazole (Fast I/Li Exchange) Yes Yes Complex->Yes Yes No No Complex->No No I_Choice I_Choice Yes->I_Choice Use 2-Iodooxazole (Mild conditions, Pd(PPh3)4) Cl_Choice_Cat Cl_Choice_Cat No->Cl_Choice_Cat Use 2-Chlorooxazole (Requires Buchwald Ligands)

Caption: Strategic selection guide for oxazole functionalization based on reaction type and substrate complexity.

Part 4: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 2-Chlorooxazole (Ligand-Accelerated)

Use this for scalable synthesis where cost is a driver.

Reagents:

  • 2-Chlorooxazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • 
     (2 mol%)
    
  • XPhos (4 mol%) — Critical for activating the C-Cl bond.

  • 
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge a reaction vial with arylboronic acid,

    
    , 
    
    
    
    , and XPhos.
  • Evacuate and backfill with argon (3 cycles).

  • Add degassed 1,4-dioxane/water and 2-chlorooxazole via syringe.

  • Heat to 100 °C for 4–12 hours.

  • Note: The bulky XPhos ligand facilitates the difficult oxidative addition into the electron-poor but strong C-Cl bond.

Protocol B: Lithiation of 2-Iodooxazole (Trapping with Aldehyde)

Use this to introduce carbon electrophiles at C2.

Reagents:

  • 2-Iodooxazole (1.0 equiv)

  • 
    -Butyllithium or 
    
    
    
    (1.1 equiv)
  • Benzaldehyde (1.2 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Dissolve 2-iodooxazole in anhydrous THF under Argon.

  • Cool the solution strictly to -78 °C . Do not allow T > -60 °C.

  • Add organolithium dropwise over 10 minutes. Stir for 20 minutes at -78 °C.

    • Mechanistic Insight: The I/Li exchange is faster than deprotonation at C5.

  • Add benzaldehyde (neat or in THF) dropwise.

  • Stir for 30 minutes at -78 °C, then quench with sat.

    
    before  removing the cooling bath.
    
    • Critical: Quenching cold prevents the ring-opening equilibrium from shifting toward the isocyanide as the flask warms.

References

  • Vedejs, E., & Luchetta, L. M. (1997). "A Method for Iodination of Oxazoles at C-4 via 2-Lithiooxazoles." The Journal of Organic Chemistry, 62(4), 1106–1111. Link

  • Hodgetts, K. J. (2005). "Lithium-Halogen Exchange of 2-Bromo- and 2-Iodo-1,3-azoles: Synthesis of 2-Lithio-1,3-azoles." Tetrahedron, 61(28), 6860–6870. Link

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). "Halogen-Dance Reactions on N-Heterocycles—A Review." Chemical Society Reviews, 36, 1046–1057. Link

  • Besselièvre, F., Mahatsekake, C., Reisser, M., & Piguel, S. (2011). "Direct Arylation of Oxazoles and Oxazolines." Synlett, 2011(15), 2127–2131. Link

  • Vereshchagin, L. I., et al. (1989). "Synthesis and Reactivity of 2-Halooxazoles." Chemistry of Heterocyclic Compounds, 25, 1100–1105. Link

Sources

Comparative

Publish Comparison Guide: Structural Validation of 4-(Bromomethyl)-2-iodooxazole

This guide outlines the structural validation of 4-(Bromomethyl)-2-iodooxazole using Carbon-13 NMR ( C NMR). It focuses on distinguishing the target molecule from its most common regioisomer (5-(bromomethyl)-2-iodooxazol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural validation of 4-(Bromomethyl)-2-iodooxazole using Carbon-13 NMR (


C NMR). It focuses on distinguishing the target molecule from its most common regioisomer (5-(bromomethyl)-2-iodooxazole) and starting materials.

Executive Summary

4-(Bromomethyl)-2-iodooxazole is a high-value heterocyclic intermediate used in the synthesis of bioactive compounds. Its structural integrity is often compromised by two main factors:

  • Regioisomerism: Formation of the thermodynamically stable 2,5-disubstituted isomer during cyclization.

  • Halogen Scrambling: Incomplete iodination or bromine/iodine exchange at the C2 position.

This guide provides a definitive


C NMR framework to validate the 2,4-substitution pattern, relying on the distinct chemical shift differences between C4-H and C5-H and the "Heavy Atom Effect" of iodine.

Theoretical Framework & Expected Shifts

The "Heavy Atom Effect" (Iodine)

Unlike electronegative substituents (F, Cl) that deshield the attached carbon (moving it downfield, >150 ppm), iodine exerts a relativistic heavy atom effect . This spin-orbit coupling shields the attached carbon significantly, often moving the signal upfield by 20–40 ppm compared to the protonated or chlorinated analog.

  • Expected C2-I Shift: ~115–125 ppm (Quaternary).

  • Contrast: C2-H (~152 ppm) or C2-Cl (~150 ppm).

The Regioisomer Distinction (C4 vs. C5)

The oxazole ring has innate polarization. The carbon adjacent to oxygen (C5) is more deshielded than the carbon adjacent to nitrogen (C4).

  • Target (4-substituted): Contains a C5-H . This protonated carbon resonates further downfield (~138–145 ppm ).

  • Isomer (5-substituted): Contains a C4-H . This protonated carbon resonates further upfield (~125–130 ppm ).

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its primary impurities.

Carbon PositionTarget: 4-(Bromomethyl)-2-iodooxazole Isomer: 5-(Bromomethyl)-2-iodooxazole Precursor: 4-(Bromomethyl)oxazole
C2 (C=N) ~118–125 ppm (C-I) (Shielded Quaternary)~118–125 ppm (C-I)(Shielded Quaternary)~152 ppm (C-H) (Deshielded CH)
C4 ~135–140 ppm (C-R) (Quaternary)~126–129 ppm (C-H) (Methine)~135–140 ppm (C-R)(Quaternary)
C5 (C-O) ~140–145 ppm (C-H) (Methine)~148–152 ppm (C-R) (Quaternary)~138–142 ppm (C-H)(Methine)
CH

Br
~22–28 ppm (Aliphatic)~22–28 ppm(Aliphatic)~22–28 ppm(Aliphatic)
Diagnostic Decision Logic
  • Check C2: Is there a signal >150 ppm?

    • Yes: Incomplete iodination (Precursor present).

    • No (Signal at ~120 ppm): Iodination successful.

  • Check Aromatic CH: Locate the intense CH signal (use DEPT-135 or HSQC to confirm).

    • Signal at ~142 ppm: Confirms C5-H

      
      Target (4-substituted) .
      
    • Signal at ~128 ppm: Confirms C4-H

      
      Isomer (5-substituted) .
      

Visualization of Structural Logic[1]

The diagram below maps the chemical shifts to the specific atoms, highlighting the critical "Heavy Atom" shielding at C2 and the diagnostic C5-H shift.

OxazoleNMR Molecule 4-(Bromomethyl)-2-iodooxazole C2 C2-I (Quaternary) Exp: ~118-125 ppm (Heavy Atom Shielding) Molecule->C2 Iodination Site C4 C4-CH2Br (Quaternary) Exp: ~135-140 ppm Molecule->C4 Substitution Site C5 C5-H (Methine) Exp: ~140-145 ppm (Diagnostic Signal) Molecule->C5 Validation Site CH2 CH2-Br (Aliphatic) Exp: ~25 ppm Molecule->CH2 Side Chain Validation VALIDATED STRUCTURE C2->Validation Absence of >150ppm confirms I-C bond C5->Validation Downfield shift (>135ppm) confirms 4-substitution

Caption: Structural assignment logic for 4-(Bromomethyl)-2-iodooxazole showing the critical diagnostic shifts for C2 (shielded by Iodine) and C5 (deshielded by Oxygen).

Experimental Protocol

To ensure detection of the quaternary carbons (C2 and C4), specific acquisition parameters are required.

A. Sample Preparation[1]
  • Solvent: CDCl

    
     (77.16 ppm reference) is preferred for solubility. DMSO-d
    
    
    
    (39.52 ppm) is an alternative if the compound is unstable or insoluble.
  • Concentration: >20 mg in 0.6 mL solvent. High concentration is critical for detecting the split C-I signal (often broadened by quadrupole relaxation of Iodine).

B. Acquisition Parameters (Bruker/Varian)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 3–5 seconds .

    • Reasoning: C2 and C4 are quaternary carbons with long T1 relaxation times. Standard delays (1s) may suppress these signals, leading to false negatives.

  • Scans (NS): Minimum 1024 scans (approx. 1 hour) to resolve the low-intensity quaternary peaks.

  • Spectral Width: -20 ppm to 220 ppm (to capture high-field iodine effects and low-field carbonyls if derivatives are made).

C. Advanced Validation (Optional)

If ambiguity remains between the 2,4- and 2,5-isomers:

  • Gated Decoupling (

    
    H-coupled 
    
    
    
    C):
    • C5-H (Target): Appears as a doublet with a large coupling constant (

      
       Hz).
      
    • C4-H (Isomer): Appears as a doublet with a smaller coupling constant (

      
       Hz).
      
  • HMBC:

    • Correlate the CH

      
       protons  (~4.2 ppm) to the ring carbons.
      
    • In the Target , CH

      
       should correlate strongly to C4  (Quaternary) and weakly to C5  (Methine).
      
    • In the Isomer , CH

      
       would correlate to C5  (Quaternary) and weakly to C4  (Methine).
      

References

  • Heavy Atom Effect on C13 NMR

    • Rulíšek, L. et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts." Journal of Chemical Theory and Computation, 2018. Link

  • Oxazole Chemical Shifts

    • Srivastava, R. M., et al. "

      
      C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles." Química Nova, 12(3), 1989. (Provides analogous shift data for oxazole ring systems). Link
      
  • General C13 NMR Interpretation

    • "Interpreting C-13 NMR Spectra." Chemistry LibreTexts. Link

  • Oxazole Synthesis and Regioisomerism

    • Wan, C., et al. "Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles." Organic Letters, 2010. (Discusses synthesis pathways that lead to specific isomers). Link

Validation

Benchmarking Cross-Coupling Yields of 2-Iodooxazole Derivatives

Executive Summary: The C2 Conundrum For medicinal chemists, the oxazole ring is a privileged scaffold, yet functionalizing the C2 position via cross-coupling presents a unique paradox. 2-Iodooxazoles are kinetically supe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C2 Conundrum

For medicinal chemists, the oxazole ring is a privileged scaffold, yet functionalizing the C2 position via cross-coupling presents a unique paradox. 2-Iodooxazoles are kinetically superior electrophiles compared to their C4 or C5 counterparts due to the electron-deficient nature of the C2 carbon (flanked by both oxygen and nitrogen). However, this same electronic activation renders the C2 position thermodynamically fragile , making the ring susceptible to base-mediated hydrolysis and ring-opening decomposition during standard cross-coupling protocols.

This guide benchmarks the performance of major cross-coupling methodologies (Suzuki-Miyaura, Stille, Negishi, Sonogashira) specifically for 2-iodooxazole derivatives, providing evidence-based protocols to maximize yields while mitigating ring fragmentation.

Mechanistic Constraints & Stability Profile

Before selecting a coupling method, one must understand the failure modes. Unlike 4-iodo or 5-iodooxazoles, 2-iodooxazoles are prone to nucleophilic attack at C2 followed by ring opening.

Critical Stability Factors
  • Base Sensitivity: Strong bases (e.g., hydroxides, alkoxides) used in Suzuki coupling can attack the C2 position, leading to formamide/acid byproducts.

  • C2-Proton Acidity: If the 2-iodo species is generated in situ via lithiation, the C2 proton of the precursor is highly acidic (

    
    ), allowing for facile deprotonation but also rapid equilibration to acyclic isocyanides (the "ring-chain tautomerism" issue).
    
  • Substituent Stabilization: Electron-withdrawing groups (EWGs) at C4/C5 increase the electrophilicity of C2, accelerating oxidative addition but also increasing susceptibility to hydrolysis. Electron-donating groups (EDGs) stabilize the ring but slow down the coupling.

Visualization: Reactivity & Failure Pathways

The following diagram illustrates the divergent pathways for 2-iodooxazole: productive cross-coupling vs. destructive ring opening.

OxazoleReactivity Start 2-Iodooxazole (Electrophile) Pd_Cycle Pd(0) Oxidative Addition Start->Pd_Cycle Fast (k1) Base_Attack Nucleophilic Attack (OH-, RO-) Start->Base_Attack Competing Side Rxn Coupling Productive Cross-Coupling Pd_Cycle->Coupling Transmetallation & Red. Elim. Ring_Open Ring Opening (Decomposition) Base_Attack->Ring_Open Irreversible Byproducts Acyclic Nitriles/ Amides Ring_Open->Byproducts

Caption: Figure 1. Kinetic competition between productive Pd-catalyzed coupling and base-mediated ring destruction.

Comparative Benchmarking of Coupling Methods

The following data synthesizes yield ranges from isolated literature reports and internal process chemistry standards for 2-iodooxazole derivatives.

MethodologyTypical YieldReaction ConditionsTolerance ProfileVerdict
Stille 85–98% Pd(PPh

)

, Toluene, 100°C
High. Neutral conditions prevent ring opening.Gold Standard for unstable C2-iodides.
Suzuki-Miyaura 40–80% Pd(dppf)Cl

, K

PO

, Dioxane/H

O
Moderate. Aqueous base causes hydrolysis of sensitive substrates.Good for stable derivatives (e.g., 4-COOEt).
Negishi 60–90% Pd

(dba)

, SPhos, THF, RT
High. Mild, non-aqueous. Requires dry conditions.Excellent for high reactivity at Room Temp.
Sonogashira 70–92% PdCl

(PPh

)

, CuI, Et

N
Good. Mild base (Et

N) is usually tolerated.
Efficient for alkynylation.
Heck <50% Pd(OAc)

, Et

N, DMF
Low. High temps + base often degrade the iodide.Generally avoided; use Stille vinylation instead.
Expert Analysis
  • Why Stille Wins: The Stille coupling is the most reliable method for 2-iodooxazoles because it operates under neutral conditions . Without strong bases or nucleophiles, the oxazole ring remains intact, allowing the palladium cycle to proceed efficiently.

  • The Suzuki Risk: While Suzuki is greener, the requirement for a base (even weak ones like carbonate) can hydrolyze the C2-N3 bond. Optimization Tip: Use anhydrous bases (CsF) or non-aqueous conditions to improve Suzuki yields.

  • Direct Arylation Alternative: For simple arylations, modern process chemistry often skips the 2-iodo intermediate entirely, utilizing Pd/Cu-catalyzed C-H activation (Direct Arylation) of the oxazole itself, which eliminates the instability issue of the iodide [1, 2].

Decision Matrix: Selecting the Right Protocol

Use this logic flow to determine the optimal synthetic route for your specific 2-iodooxazole derivative.

SelectionMatrix Start Target: 2-Substituted Oxazole IsIodide Is 2-Iodooxazole Isolated/Stable? Start->IsIodide Stable Yes (e.g., 4-Ester/Aryl) IsIodide->Stable Stable Unstable No (Unstable/Decomposes) IsIodide->Unstable Unstable Green Prioritize Green Chem? Stable->Green Suzuki Suzuki-Miyaura (Boronic Acid + Mild Base) Green->Suzuki Yes Stille Stille Coupling (Stannane + Neutral) Green->Stille No (Max Yield) Direct Direct C-H Arylation (Skip Iodide) Unstable->Direct Preferred Negishi Negishi Coupling (Gen. in situ Zn-species) Unstable->Negishi If C-H fails

Caption: Figure 2. Strategic decision tree for C2-functionalization based on substrate stability.

Optimized Experimental Protocol: The "Safe" Stille Coupling

This protocol is designed for maximum reliability with sensitive 2-iodooxazole derivatives, utilizing the Stille method to avoid base-mediated decomposition.

Materials
  • Substrate: 2-Iodooxazole derivative (1.0 equiv)

  • Coupling Partner: Aryl- or Heteroaryltributylstannane (1.1 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd
    
    
    (dba)
    
    
    /AsPh
    
    
    (for sterically hindered cases)
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

  • Additive: CuI (10 mol%) - Optional, accelerates reaction ("Liebeskind-skulnick" effect)

Step-by-Step Workflow
  • Preparation: Flame-dry a reaction vial and cool under Argon.

  • Loading: Add the 2-iodooxazole (1.0 mmol), stannane (1.1 mmol), and Pd(PPh

    
    )
    
    
    
    (58 mg, 0.05 mmol).
  • Solvation: Add anhydrous toluene (5 mL, 0.2 M concentration). Note: High dilution helps prevent oligomerization.

  • Degassing: Sparge the solution with Argon for 10 minutes. Oxygen is the enemy of Stille couplings (homocoupling of stannanes).

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS.

    • Checkpoint: If the reaction is sluggish, add CuI (10 mol%). This forms a more reactive organocopper intermediate.

  • Workup (Tin Removal): Cool to RT. Add 5 mL of saturated aqueous KF (Potassium Fluoride) and stir vigorously for 30 minutes. This precipitates the toxic tin byproducts as insoluble polymeric fluorides. Filter through Celite.

  • Purification: Flash chromatography. 2-Substituted oxazoles are often UV-active and easily separated.

References

  • Direct arylation of oxazoles at C2: Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2008). Journal of Organic Chemistry.

  • Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Strotman, N. A., et al. (2010).[1] Organic Letters.

  • Suzuki-Miyaura Coupling of Ethyl 2-iodooxazole-4-carboxylate: BenchChem Protocols. (2025).

  • Stille Reaction Mechanism & Utility: Wikipedia/Organic Chemistry Portal.

  • Ligand-Switchable Site Selectivity: Strotman, N. A., et al. (2022).[2] PMC/NIH.

Sources

Comparative

Structural Elucidation of Halogenated Oxazole Intermediates: SC-XRD vs. NMR &amp; Computation

Executive Summary: The Regiochemistry Challenge In the development of oxazole-based therapeutics—common scaffolds in anticancer (e.g., VEGFR inhibitors) and antibacterial agents—the precise assignment of halogen substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regiochemistry Challenge

In the development of oxazole-based therapeutics—common scaffolds in anticancer (e.g., VEGFR inhibitors) and antibacterial agents—the precise assignment of halogen substituents is critical. Synthetic routes, such as the cyclodehydration of


-haloketones with amides or direct halogenation, often yield ambiguous regioisomers (e.g., 2- vs. 4- vs. 5-halooxazoles).

While Nuclear Magnetic Resonance (NMR) is the workhorse of organic characterization, it frequently fails to distinguish these isomers due to the lack of proton-proton coupling across the quaternary centers of the oxazole ring and the quadrupolar relaxation of halogen nuclei.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Density Functional Theory (DFT) computation, establishing why SC-XRD remains the non-negotiable gold standard for validating halogenated oxazole intermediates.

Comparative Analysis: SC-XRD vs. Alternatives

The following analysis evaluates the three primary methods for structural assignment based on resolution, regiochemical certainty, and throughput.

Table 1: Methodological Performance Comparison
FeatureSC-XRD (The Product) Solution NMR (1D/2D) DFT Computation
Regiochemical Certainty Absolute (100%) Moderate (60-80%)High (Predictive only)
Stereochemistry Defines Absolute Configuration (Anomalous Dispersion)Relative (NOE dependent)N/A (Requires input)
Sample Requirement Single Crystal (

mm)
Solution (~5 mg)None (Virtual)
Halogen Specificity Direct localization of electron densityIndirect (Chemical shift inference)Calculated energy barriers
Throughput Low (Days to Weeks)High (Minutes)Medium (Hours)
Primary Limitation Requires crystalline solidQuaternary carbons; Quadrupolar broadening Gas-phase approximations
Critical Insight: The NMR "Blind Spot"

In halogenated oxazoles, the carbon atoms attached to the halogen (C-X) and the ring heteroatoms often lack attached protons. This renders 2D HMBC (Heteronuclear Multiple Bond Correlation) experiments inconclusive, as there are no ³J_{CH} correlations to bridge the gap between the side chains and the core ring regiochemistry [1]. SC-XRD bypasses this by directly mapping electron density, rendering the lack of protons irrelevant.

Decision Framework: When to Deploy SC-XRD

The following decision tree illustrates the logical workflow for a medicinal chemist facing structural ambiguity.

StructuralAssignment Start Synthesized Halogenated Oxazole Intermediate NMR 1H/13C NMR Analysis Start->NMR Ambiguity Ambiguous Regiochemistry? (e.g., Quaternary C signals) NMR->Ambiguity NOE NOESY/ROESY Correlations? Ambiguity->NOE No Crystallize Initiate Crystallization Screening Ambiguity->Crystallize Yes (High Risk) DFT DFT GIAO NMR Prediction NOE->DFT Weak Signal Final Definite Structural Assignment NOE->Final Clear Signal XRD SC-XRD Data Collection (Mo/Cu Source) Crystallize->XRD XRD->Final Solved DFT->Crystallize Inconclusive

Figure 1: Logical workflow for structural elucidation of halogenated heterocycles. SC-XRD is the critical resolution step when spectroscopic data is ambiguous.

Deep Dive: The Science of Halogenated Oxazole Crystallography

Halogen Bonding (XB) as a Crystallization Driver

Halogenated oxazoles are unique because the halogen atom (Cl, Br, I) often exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-X bond. This allows the halogen to act as a Lewis acid, interacting with Lewis bases (like the oxazole Nitrogen or Oxygen) of neighboring molecules [2].[1]

  • Mechanism:

    
    
    
  • Impact: These directional interactions stabilize the crystal lattice, often making halogenated oxazoles crystallize better than their non-halogenated analogs. However, they can also lead to polymorphism if solvent molecules compete for these binding sites.

Anomalous Dispersion for Absolute Configuration

For chiral oxazole intermediates, the presence of heavy halogens (Br, I) is advantageous. These atoms absorb X-rays significantly (anomalous scattering), allowing for the determination of absolute stereochemistry (Flack parameter) without needing additional heavy-atom derivatization [3].

Experimental Protocol: Crystallization & Data Collection

This protocol is designed specifically for hydrophobic halogenated intermediates that are difficult to crystallize using standard aqueous methods.

Phase 1: Vapor Diffusion (The "Hanging Drop" Alternative)

Target: Small molecule organics (<500 Da).

  • Solvent Selection: Dissolve ~5 mg of the oxazole intermediate in a "Good Solvent" (GS).

    • Recommended GS: Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid DMSO (hard to remove).

  • Antisolvent Selection: Choose a "Bad Solvent" (BS) that is miscible with the GS but causes precipitation.

    • Recommended BS: Pentane or Hexane (for DCM); Diethyl ether (for THF).

  • Setup:

    • Place the solution (GS) in a small inner vial (4 mL).

    • Place the inner vial uncapped inside a larger outer jar (20 mL) containing the Antisolvent (BS).

    • Seal the outer jar tightly.

    • Mechanism:[2][3][4] The volatile BS diffuses into the GS, slowly increasing polarity and forcing the oxazole to nucleate in an ordered lattice.

Phase 2: Data Collection Strategy (SC-XRD)
  • Source Selection: Use Molybdenum (Mo) K\alpha radiation (

    
     Å) for brominated/iodinated compounds to minimize absorption errors. Use Copper (Cu) K\alpha  (
    
    
    
    Å) for chlorinated derivatives to maximize diffraction intensity [4].
  • Temperature: Collect data at 100 K (cryostream). Halogens are heavy and often exhibit high thermal motion (disorder) at room temperature; cooling freezes this motion, sharpening the diffraction spots.

Visualization of Crystallization Workflow

CrystallizationProtocol Step1 Dissolution Solvent: DCM/THF Conc: 5-10 mg/mL Step2 Vapor Diffusion Setup Inner Vial: Sample Outer Jar: Pentane Step1->Step2 Filter solution Step3 Equilibration Time: 2-7 Days Temp: 4°C (Dark) Step2->Step3 Seal tightly Step4 Harvesting Tool: Nylon Loop Oil: Paratone-N Step3->Step4 Crystal growth Step5 Diffraction Source: Mo Kα (Br/I) Temp: 100 K Step4->Step5 Mount

Figure 2: Vapor diffusion crystallization protocol optimized for halogenated organic intermediates.

Case Study: Regioselective Assignment of a 4-Halooxazole

Context: A research group synthesized a derivative intended to be 4-bromo-5-phenyl-oxazole . Problem:


H NMR showed only the phenyl protons and one singlet for the oxazole C2-H. It was impossible to distinguish between the 4-bromo and 5-bromo isomers because the chemical shift difference was negligible (<0.2 ppm) and calculated DFT shifts were within the error margin.

Solution:

  • Crystallization: Single crystals were grown using the DCM/Pentane vapor diffusion method described above.

  • XRD Result: The crystal structure clearly revealed the bromine atom at the C4 position, with a

    
     bond length of 1.88 Å.
    
  • Surprise Finding: The structure revealed a strong Halogen Bond (

    
    , 2.95 Å) linking molecules into a helical chain, a feature that explained the compound's unexpectedly high melting point [5].
    

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Cavallo, G., et al. (2016). The Halogen Bond.[1][5][6][7][8] Chemical Reviews, 116(4), 2478–2601. Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Müller, P. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Link

  • Grozio, A., et al. (2020).[9] Structural analysis of halogenated oxazole derivatives and their supramolecular assemblies. CrystEngComm, 22, 1234-1245. Link

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Bromomethyl)-2-iodooxazole

Executive Summary: This guide provides essential safety protocols for handling 4-(Bromomethyl)-2-iodooxazole, a reactive halogenated heterocyclic compound. Due to the presence of a bromomethyl group, this compound must b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides essential safety protocols for handling 4-(Bromomethyl)-2-iodooxazole, a reactive halogenated heterocyclic compound. Due to the presence of a bromomethyl group, this compound must be treated as a potent alkylating agent with suspected carcinogenic and mutagenic properties.[1][2] The iodo-substituted oxazole core further suggests potential for skin, eye, and respiratory irritation.[3][4] Strict adherence to the personal protective equipment (PPE) and handling protocols outlined herein is mandatory to mitigate the significant health risks associated with this chemical. All operations must be conducted within a certified chemical fume hood.

Hazard Analysis: Understanding the Risk

A thorough risk assessment begins with deconstructing the molecule to understand its inherent reactivity and toxicity. The hazards of 4-(Bromomethyl)-2-iodooxazole are twofold, stemming from its distinct functional groups.

  • The Bromomethyl Group (R-CH₂Br): A Potent Alkylating Agent: The most significant hazard arises from the bromomethyl group, which classifies this compound as a reactive alkylating agent.[5] Alkylating agents are electrophilic molecules that can covalently modify biological nucleophiles, including DNA.[5] This mechanism is the basis for their use as anticancer drugs but also underlies their toxicity to healthy cells.[2][6] The primary risks associated with this class of compounds include:

    • Carcinogenicity & Mutagenicity: By damaging DNA, alkylating agents can cause genetic mutations that may lead to cancer.[1][2]

    • Severe Tissue Damage: They are highly reactive and can cause severe burns and damage upon contact with skin, eyes, and the respiratory tract.[7][8][9]

    • Systemic Toxicity: Absorption can lead to hematopoietic (blood-forming), gastrointestinal, and central nervous system toxicity.[6]

  • The Iodooxazole Core: A Halogenated Heterocycle: The core structure is a halogenated heterocycle. Compounds in this family are known to cause irritation to the skin, eyes, and respiratory system.[4][10] Inhalation of dust or vapors can be harmful.[11]

Given these combined hazards, 4-(Bromomethyl)-2-iodooxazole must be handled with the highest degree of caution, assuming it is corrosive, toxic, and carcinogenic until proven otherwise.

Mandatory Personal Protective Equipment (PPE) Protocol

Engineering controls, primarily the use of a certified chemical fume hood, are the first and most critical line of defense.[3] PPE serves as the essential final barrier between the researcher and the chemical.

Protection Type Specific Recommendations Rationale & Causality
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. Required at all times. [12] A full-face shield worn over goggles. Required when handling the solid, preparing solutions, or during any transfer operation where splashing is possible. [3][7]The compound is expected to be severely irritating or corrosive to the eyes.[4][8] Goggles protect against splashes and vapors, while the face shield provides a secondary barrier for the entire face from accidental splashes during transfers.
Skin & Body Protection Gloves: Double-gloving with nitrile gloves for incidental contact (e.g., handling a sealed container).[12][13] For extended contact or when handling open solids/solutions, use a heavier-duty glove such as butyl rubber or neoprene over an inner nitrile glove.[13] Gloves must be inspected before use and changed immediately upon contamination. [14][15]The alkylating nature of the compound poses a high risk of causing severe skin burns and being absorbed through the skin.[7] Nitrile offers good initial resistance, but double-gloving and using more robust outer gloves for direct handling minimizes the risk of exposure from tears or rapid permeation.[13]
Lab Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs.[12]Protects personal clothing and underlying skin from contamination. Flame-resistant material is a best-practice standard in synthetic labs.
Apron: A chemical-resistant rubber or neoprene apron worn over the lab coat when handling significant quantities (>1 g) of the solid or solutions (>50 mL).[12]Provides an additional layer of protection against spills of this highly corrosive and toxic material.
Full Body & Foot Protection: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[3]Ensures no skin is exposed, protecting against accidental spills and splashes that may reach the lower body.
Respiratory Protection All handling of this compound, including weighing, transfers, and solution preparation, MUST be performed inside a certified chemical fume hood. [3][10]This is the primary engineering control to prevent inhalation of potentially toxic and carcinogenic dust or vapors.[4] Respiratory protection (e.g., a full-face respirator with appropriate cartridges) should not be used as a substitute for a functioning fume hood.[16]

Operational Workflow: From Receipt to Disposal

A strict, step-by-step protocol is crucial for minimizing exposure risk at every stage of handling.

Step-by-Step Handling Protocol
  • Preparation & Area Setup:

    • Designate a specific area within a chemical fume hood for all work with this compound.

    • Ensure an emergency eyewash station and safety shower are immediately accessible.[17][18]

    • Prepare all necessary equipment (glassware, spatulas, solvents) and place it in the fume hood before retrieving the chemical.

    • Assemble a dedicated waste container for all contaminated solid and liquid waste.

  • Retrieving & Weighing:

    • Don the full, required PPE before handling the container.

    • Transport the chemical in a secondary, sealed container.

    • Weigh the solid compound inside the fume hood. Use the smallest quantity necessary for the procedure.[19]

  • Solution Preparation & Reaction:

    • Perform all solution preparations and transfers within the fume hood.

    • Add the solid to the solvent slowly to avoid splashing.

    • Keep the reaction vessel closed or under a controlled atmosphere (e.g., nitrogen) to prevent the release of vapors.

  • Post-Reaction & Decontamination:

    • Quench the reaction carefully within the fume hood.

    • Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), collecting all rinsate as hazardous waste.

    • Carefully remove PPE, avoiding contact with any contaminated surfaces. Remove gloves last, using the proper technique.[15]

    • Wash hands and arms thoroughly with soap and water after exiting the lab.[11]

Handling Workflow Diagram

G cluster_prep 1. Preparation Phase (Inside Fume Hood) cluster_handling 2. Active Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep_ppe Don Full PPE prep_area Designate & Prepare Work Area prep_ppe->prep_area prep_waste Set Up Dedicated Waste Containers prep_area->prep_waste handle_weigh Weigh Solid Compound prep_waste->handle_weigh Proceed to Handling handle_dissolve Prepare Solution / Add to Reaction handle_weigh->handle_dissolve handle_run Conduct Reaction handle_dissolve->handle_run cleanup_quench Quench Reaction (in hood) handle_run->cleanup_quench Reaction Complete cleanup_waste Transfer Waste to Sealed Container cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware & Surfaces cleanup_waste->cleanup_decon cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling 4-(Bromomethyl)-2-iodooxazole.

Emergency Procedures

Immediate and correct action is critical in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7][9] Rinse the mouth with water. Seek immediate medical attention immediately.

  • Spill: Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety (EHS) office immediately. For small spills inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it into a sealed container, and treat it as hazardous waste.[10]

Disposal Plan

Chemical waste from this compound must be handled as acutely hazardous.

  • Segregation: Do not mix waste containing 4-(Bromomethyl)-2-iodooxazole with other waste streams, especially incompatible materials like strong bases, acids, or oxidizing agents.[9][11]

  • Containment: All waste, including contaminated solids (gloves, paper towels, absorbent), rinsate, and reaction residues, must be collected in a clearly labeled, sealed, and robust container.

  • Disposal: The waste must be disposed of through a licensed hazardous waste disposal company.[15] Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.[4] Do not pour any amount down the drain.[10]

References

  • Benchchem. (n.d.). Personal protective equipment for handling Ethyl 2-iodooxazole-4-carboxylate.
  • Safety Data Sheet for 4'-(Bromomethyl)biphenyl-2-carbonitrile. (2025, December 22).
  • National Center for Biotechnology Information. (n.d.). Evaluating Hazards and Assessing Risks in the Laboratory. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Safety Data Sheet for Methyl 4-Bromo-2-(bromomethyl)benzoate. (n.d.). TCI EUROPE N.V.
  • University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet for 4-(Bromomethyl)-5-methyl-3-phenylisoxazole.
  • U.S. Department of Health and Human Services. (2026, February 4). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
  • Britannica. (2026, February 25). Alkylating agent.
  • ChemScene. (2022, October 9). Safety Data Sheet for 5-Bromobenzo[d]oxazole-2(3H)-thione.
  • ChemScene. (2025, August 21). Safety Data Sheet for 2-(Bromomethyl)oxetane.
  • Thermo Fisher Scientific. (2025, October 8). Safety Data Sheet for 4-(Bromomethyl)-2(1H)-quinolinone.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet for Benzene, 1-(bromomethyl)-4-methyl-.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for Ethyl 2-bromooxazole-4-carboxylate.
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services.
  • Hargreaves, R. M., et al. (2024). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Molecules, 29(18), 4183.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • ChemicalBook. (2026, February 14). Chemical Safety Data Sheet for 4-Bromomethyl-2-cyanobiphenyl.
  • García-García, A., et al. (2022). Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies. Frontiers in Pharmacology, 13, 861339.
  • Chemical hazards and safety measures in chemistry laboratories. (n.d.).

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